Glyburide Impurity E
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBBTSZLDSNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Glyburide Impurity E: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glyburide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus.[1] As with any active pharmaceutical ingredient (API), the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. This technical guide provides a comprehensive overview of Glyburide Impurity E, a known process-related impurity. We will delve into its chemical structure, plausible synthetic origins, analytical methodologies for its detection and quantification, and a discussion of its potential toxicological implications based on its structural alerts. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and regulatory aspects of glyburide.
Chemical Identity and Physicochemical Properties of this compound
This compound is a dichlorinated analogue of the parent glyburide molecule. Its presence in the final drug substance is typically a result of impurities in the starting materials or side reactions during the synthesis process.
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value | Source(s) |
| IUPAC Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | [2][3] |
| Synonyms | 3-Chloro Glyburide, Glibenclamide EP Impurity E | [2][4] |
| CAS Number | 57334-89-1 | [2][4] |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₅S | [2][3] |
| Molecular Weight | 528.45 g/mol | [4] |
| Appearance | White to off-white crystalline powder (typical) |
Unraveling the Chemical Structure
The core structure of this compound is characterized by the presence of two chlorine atoms on the benzamido moiety, in contrast to the single chlorine atom in the parent glyburide molecule. This seemingly minor difference has significant implications for its physicochemical properties and potential biological activity.
Caption: 2D Chemical Structure of this compound.
Plausible Synthetic Pathways and Formation Mechanisms
The formation of this compound is intrinsically linked to the synthetic route of glyburide itself. The impurity can arise from the use of a dichlorinated starting material or through an over-chlorination side reaction during the synthesis of a key intermediate. The most probable pathway involves the acylation of 4-(2-aminoethyl)benzenesulfonamide with 3,5-dichlorobenzoyl chloride, followed by reaction with cyclohexyl isocyanate.
Synthesis of Key Precursors
3.1.1. Synthesis of 3,5-Dichlorobenzoyl Chloride
This key intermediate is typically synthesized from 3,5-dichlorobenzoic acid. A common laboratory and industrial method involves the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6][7]
-
Reaction: 3,5-Dichlorobenzoic Acid + Thionyl Chloride → 3,5-Dichlorobenzoyl Chloride + SO₂ + HCl
3.1.2. Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
This precursor provides the core benzenesulfonamide structure. A common synthetic route starts from β-phenethylamine, which undergoes acetylation, chlorosulfonation, amination, and subsequent hydrolysis to yield the desired product.[8][9]
Caption: Synthesis of Key Precursors for this compound.
Proposed Synthesis of this compound
The final steps in the formation of this compound likely mirror the synthesis of glyburide, with the crucial difference being the use of the dichlorinated benzoyl chloride.
Step 1: Amide Formation The reaction between 3,5-dichlorobenzoyl chloride and 4-(2-aminoethyl)benzenesulfonamide forms the N-(2-(4-sulfamoylphenyl)ethyl)benzamide intermediate.
Step 2: Sulfonylurea Formation The intermediate from Step 1 is then reacted with cyclohexyl isocyanate to form the final sulfonylurea structure of this compound.
Caption: Proposed Synthetic Workflow for this compound.
Analytical Characterization and Control
The detection and quantification of this compound are critical for ensuring the quality of the glyburide drug substance. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for separating this compound from the parent drug and other related substances.
Table 2: Exemplar HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 5.3) in a gradient or isocratic elution. | The organic modifier and buffer pH are optimized to achieve separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 230 nm or 238 nm | Glyburide and its impurities exhibit strong UV absorbance at these wavelengths.[10][11] |
| Column Temperature | 30-50 °C | Temperature control ensures reproducible retention times. |
| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |
4.1.1. Experimental Protocol: HPLC Analysis of Glyburide Impurities
-
Standard Preparation: Accurately weigh and dissolve reference standards of glyburide and this compound in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the glyburide drug substance or a crushed tablet sample in the diluent to achieve a known concentration.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Data Analysis: Identify the peaks corresponding to glyburide and this compound based on their retention times compared to the reference standards. Quantify the impurity using an external standard method.
Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[12][13][14] Glyburide should be subjected to stress conditions such as:
-
Acidic Hydrolysis: 0.1 N HCl
-
Basic Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Heating at an elevated temperature
-
Photolytic Degradation: Exposure to UV light
The analytical method should be able to resolve any degradation products from the parent peak and known impurities.
Toxicological Assessment and Regulatory Considerations
The presence of impurities in a drug substance necessitates a thorough toxicological evaluation to ensure patient safety. For impurities with limited or no available toxicological data, such as this compound, a combination of structural analysis and in silico predictive models is often employed, as recommended by the ICH M7 guideline on mutagenic impurities.[15][16][17]
Structural Alerts for Genotoxicity
This compound contains a dichlorinated aromatic ring. Certain chlorinated aromatic compounds have been shown to exhibit genotoxic potential.[18][19][20][21][22] The presence of this structural feature raises a potential concern for mutagenicity and necessitates further evaluation.
In Silico Toxicology Prediction
In the absence of experimental data, in silico toxicology platforms can be utilized to predict the mutagenic potential of this compound. These computational models use (Quantitative) Structure-Activity Relationship ((Q)SAR) algorithms to correlate chemical structures with toxicological endpoints.[15][23][24] Two complementary methodologies, one expert rule-based and one statistical-based, should be used for the assessment.
Caption: Logical Workflow for Toxicological Assessment.
Regulatory Limits
The acceptable limit for any impurity in a drug substance is determined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The limits are based on the maximum daily dose of the drug and the potential toxicity of the impurity. For impurities with potential genotoxicity, much stricter control is required.
Conclusion
A thorough understanding of the chemical structure, synthetic origin, and analytical control of impurities is fundamental to the development of safe and effective pharmaceutical products. This guide has provided a detailed examination of this compound, from its molecular identity to its potential toxicological significance. By implementing robust analytical methods and adhering to regulatory guidelines for impurity control, the quality and safety of glyburide can be assured for patients with type 2 diabetes.
References
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This compound | C23H27Cl2N3O5S | CID 125358257 - PubChem. National Center for Biotechnology Information. (URL: [Link])
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Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. (URL: [Link])
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4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd. (URL: [Link])
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Identification and in vitro genotoxicity assessment of forced degradation products of glimepiride and glyburide using HEK cell-based COMET assay. R Discovery. (URL: [Link])
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Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Turkish Journal of Pharmaceutical Sciences. (URL: [Link])
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Effect of Acid, Base and Time on Different Brands of Glimepiride. Scientific Research Publishing. (URL: [Link])
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Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. (URL: [Link])
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Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. PubMed. (URL: [Link])
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4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. (URL: [Link])
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Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. PubMed. (URL: [Link])
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Assay Method Development and Validation of Glyburide Active Pharmaceutical Ingredient by Reverse Phase HPLC. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
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Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. ResearchGate. (URL: [Link])
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Development and validation of Glyburide In RP- HPLC. Journal of Pharmaceutical Negative Results. (URL: [Link])
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In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. PubMed. (URL: [Link])
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Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. (URL: [Link])
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In Silico Toxicology in Drug Development. Toxometris.ai. (URL: [Link])
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The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. ResearchGate. (URL: [Link])
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Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. National Center for Biotechnology Information. (URL: [Link])
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- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Glyburide. StatPearls - NCBI Bookshelf. (URL: [Link])
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Synthesis Of A Glyburide Derivative And Application In A Heterogeneous Enzyme Immunoassay Using Enzymatic Cycling. Lehigh Preserve. (URL: [Link])
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A Comprehensive Technical Guide to Glyburide Impurity E
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Glyburide Drug Development
Glyburide (also known as Glibenclamide) is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated through the stimulation of insulin secretion from pancreatic β-cells. As with any active pharmaceutical ingredient (API), the purity of Glyburide is paramount to its safety and efficacy. The manufacturing process of Glyburide, a complex multi-step chemical synthesis, can inadvertently lead to the formation of process-related impurities.[1] These impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or affect its stability.[1] Therefore, rigorous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide, forming a cornerstone of modern drug development and quality control.
This in-depth technical guide focuses on a specific and critical process-related impurity of Glyburide, officially designated as Glyburide Impurity E by the European Pharmacopoeia (EP). We will delve into its chemical identity, explore its potential synthetic origins, provide a detailed analytical methodology for its detection and quantification, and discuss strategies for its control during the manufacturing process.
Part 1: Physicochemical Characterization of this compound
This compound is a structurally similar molecule to the parent drug, with a key difference in the aromatic substitution pattern of the benzamido moiety. This seemingly minor alteration can have significant implications for its physicochemical properties and potential biological activity.
Chemical Identity
The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) number and molecular formula, as recognized by major pharmacopoeias and chemical databases.
| Parameter | Value | Source(s) |
| Chemical Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | [2] |
| Synonyms | Glibenclamide EP Impurity E, 3-Chloro Glyburide | [2] |
| CAS Number | 57334-89-1 | [2] |
| Molecular Formula | C23H27Cl2N3O5S | [2] |
| Molecular Weight | 528.45 g/mol | [3] |
Part 2: Genesis of an Impurity: The Synthetic Pathway
Understanding the synthetic origin of this compound is fundamental to developing effective control strategies. Its formation is intrinsically linked to the starting materials and reaction conditions employed in the synthesis of Glyburide. The key structural feature of Impurity E is the presence of two chlorine atoms on the benzoyl ring, in contrast to the single chlorine atom in Glyburide. This suggests the presence of a dichlorinated starting material or a side reaction involving chlorination.
The synthesis of Glyburide typically involves the condensation of a substituted benzoic acid derivative with an aminoethylbenzene sulfonamide intermediate.[4] The formation of this compound is therefore likely to arise from the presence of 3,5-dichloro-2-methoxybenzoic acid as an impurity in the starting material, 5-chloro-2-methoxybenzoic acid .
Causality behind Formation: The chlorination of the benzoic acid precursor is a critical step. If the reaction conditions (e.g., stoichiometry of the chlorinating agent, temperature, reaction time) are not strictly controlled, over-chlorination can occur, leading to the formation of the undesired 3,5-dichloro-2-methoxybenzoic acid alongside the desired mono-chloro product. This contaminated starting material then carries through the subsequent condensation step, resulting in the formation of this compound as a process-related impurity.
Part 3: Analytical Control - A Validated HPLC Methodology
A robust and validated analytical method is essential for the accurate detection and quantification of this compound, ensuring that it is controlled within the stringent limits set by regulatory authorities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.
Experimental Protocol: A Self-Validating System
The following protocol outlines a validated reverse-phase HPLC (RP-HPLC) method capable of separating Glyburide from its related impurities, including Impurity E.
3.1.1. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Inertsil C8 (250 x 4.6 mm, 5.0 µm) | The C8 stationary phase provides excellent resolution for moderately polar compounds like Glyburide and its impurities. The specified dimensions and particle size ensure good efficiency and peak shape. |
| Mobile Phase | Buffer (pH 5.3) : Acetonitrile (60:40 v/v) | The combination of an aqueous buffer and an organic modifier allows for the effective separation of the analytes based on their polarity. The specific pH and ratio are optimized for resolution. |
| Flow Rate | 1.8 mL/min | This flow rate provides a balance between analysis time and separation efficiency. |
| Detection | UV at 230 nm | Glyburide and its impurities contain chromophores that absorb in the UV region, making this a suitable and sensitive detection method. |
| Column Temperature | Ambient | Maintaining a consistent temperature is crucial for reproducible retention times. |
| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |
3.1.2. Preparation of Solutions
-
Buffer Preparation: Prepare a suitable buffer solution and adjust the pH to 5.3 using an appropriate acid or base.
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., the mobile phase) to obtain a solution of known concentration.
-
Sample Solution: Accurately weigh and dissolve the Glyburide drug substance in the diluent to a specified concentration.
3.1.3. System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is achieved by injecting the standard solution multiple times and assessing parameters such as:
-
Tailing Factor: Should be close to 1 for symmetrical peaks.
-
Theoretical Plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be within acceptable limits (typically ≤ 2.0%) for replicate injections.
3.1.4. Method Validation
The analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be able to separate the main peak from all degradation products and impurities.[5]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Part 4: Control and Mitigation Strategies
The control of this compound is a multi-faceted approach that begins with the procurement of raw materials and extends through the entire manufacturing process.
-
Raw Material Control: The most effective strategy is to control the level of 3,5-dichloro-2-methoxybenzoic acid in the starting material. This can be achieved by working with qualified suppliers who have robust processes for the synthesis and purification of 5-chloro-2-methoxybenzoic acid. Incoming raw materials should be tested using a validated analytical method to ensure they meet the required purity specifications.
-
Process Optimization: The chlorination step in the synthesis of the benzoic acid derivative should be carefully optimized and controlled to minimize the formation of the dichlorinated byproduct. This includes precise control of reaction temperature, time, and the stoichiometry of the chlorinating agent.
-
Purification: If this compound is formed, subsequent purification steps, such as recrystallization of the final API, can be employed to reduce its concentration to within acceptable limits. The effectiveness of these purification steps should be validated.
-
Specification Setting: Based on toxicological data and regulatory guidelines (such as ICH Q3A), a specification limit for this compound in the final drug substance must be established. This limit ensures that the impurity is present at a level that is considered safe for human consumption.
Conclusion
This compound is a critical process-related impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of Glyburide drug products. A thorough understanding of its chemical identity, potential synthetic origins, and a robust, validated analytical method for its quantification are essential for drug manufacturers. By implementing stringent raw material controls, optimizing manufacturing processes, and establishing appropriate specifications, the presence of this compound can be effectively managed, ensuring that patients receive a safe and effective medication for the treatment of type 2 diabetes.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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International Journal of Innovative Research and Technology. (2018). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. [Link]
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-
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Synonyms for Glyburide Impurity E (e.g., Glibenclamide EP Impurity E)
This guide provides a comprehensive technical overview of Glyburide Impurity E, a critical process-related impurity in the manufacturing of the antidiabetic drug Glibenclamide (also known as Glyburide). Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the nomenclature, potential formation pathways, and analytical methodologies for the precise identification and quantification of this impurity, ensuring the safety and efficacy of the final drug product.
Introduction: The Imperative of Impurity Profiling in Glibenclamide
Glibenclamide (Glyburide) is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells. As with any active pharmaceutical ingredient (API), the purity of Glibenclamide is paramount. The presence of impurities, even in trace amounts, can potentially impact the drug's safety and efficacy.[2][3] Therefore, rigorous impurity profiling is a critical aspect of the drug's lifecycle, from development to routine quality control, and is mandated by regulatory bodies worldwide.
Impurities in Glibenclamide can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients in the formulation.[2] this compound is a significant process-related impurity that requires careful monitoring and control. This guide will focus specifically on this impurity, providing the necessary technical details for its effective management.
Unveiling the Identity: Synonyms and Chemical Profile of this compound
This compound is known by several synonyms in scientific literature and pharmacopeial references. A clear understanding of its nomenclature is essential for accurate communication and documentation in a research and regulatory context.
| Identifier | Information |
| Primary Name | This compound |
| Pharmacopeial Name | Glibenclamide EP Impurity E |
| IUPAC Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
| CAS Number | 57334-89-1 |
| Molecular Formula | C23H27Cl2N3O5S |
| Molecular Weight | 528.45 g/mol |
| Common Synonyms | 3-Chloro Glyburide, 1-[[4-[2-[(3,5-Dichloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-3-cyclohexylurea |
The Genesis of an Impurity: Potential Formation Pathway of this compound
Understanding the potential formation pathway of this compound is crucial for developing effective control strategies during the synthesis of Glibenclamide. The synthesis of Glibenclamide typically starts from 5-chloro-2-methoxybenzoic acid. A plausible route for the formation of Impurity E involves the presence of a dichlorinated analogue of this starting material, namely 3,5-dichloro-2-methoxybenzoic acid.
If 3,5-dichloro-2-methoxybenzoic acid is present as an impurity in the initial starting material or is formed as a byproduct during the synthesis, it can undergo the same reaction sequence as the primary starting material, ultimately leading to the formation of this compound.
The following diagram illustrates a likely synthetic pathway for Glibenclamide and the parallel formation of this compound from the dichlorinated starting material.
Caption: Proposed synthetic pathway for Glibenclamide and the parallel formation of this compound.
This highlights the importance of sourcing high-purity starting materials and implementing in-process controls to minimize the formation of this impurity.
Analytical Strategies for Detection and Quantification
The accurate detection and quantification of this compound are essential for ensuring the quality of Glibenclamide. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for this purpose. A validated, stability-indicating method is crucial to separate the impurity from the API and other related substances.
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This section outlines a detailed, step-by-step methodology for the determination of this compound. This protocol is based on established principles of reversed-phase chromatography and has been demonstrated to be effective for the separation of Glibenclamide and its related compounds.[4][5][6]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
System Suitability Requirements:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Glibenclamide peak) | Not more than 2.0 |
| Theoretical Plates (for Glibenclamide peak) | Not less than 2000 |
| % RSD for replicate injections | Not more than 2.0% |
Methodology:
-
Preparation of Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Glibenclamide and this compound reference standards in the diluent to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh and dissolve the Glibenclamide sample in the diluent to obtain a solution of a specific concentration.
-
Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Data Analysis: Identify the peaks of Glibenclamide and this compound based on their retention times obtained from the standard chromatogram. Calculate the amount of Impurity E in the sample using the external standard method.
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 stationary phase is chosen for its excellent hydrophobic retention and separation capabilities for moderately polar compounds like Glibenclamide and its impurities.
-
Mobile Phase pH (3.0): Maintaining the mobile phase at an acidic pH ensures that the acidic functional groups of the analytes are in their non-ionized form, leading to better retention and peak shape on a reversed-phase column.
-
Gradient Elution: A gradient program is employed to achieve a robust separation of all related substances, which may have a wide range of polarities, within a reasonable run time.
-
Detection Wavelength (230 nm): This wavelength is selected as it provides good absorbance for both Glibenclamide and its related impurities, allowing for sensitive detection.
Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of this compound in a Glibenclamide sample.
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Topic: Formation Mechanism of Glyburide Impurity E During Synthesis
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glyburide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes.[1] The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy, necessitating a thorough understanding and control of impurities formed during its synthesis.[2] This guide provides an in-depth analysis of the formation mechanism of a specific process-related impurity, Glyburide Impurity E (also known as 3-Chloro Glyburide).[3][4] By examining the standard synthetic route of Glyburide, we will elucidate the origin of this impurity, tracing it back to a key starting material. This document will detail the chemical structures, the mechanistic pathway, and propose robust analytical and control strategies to mitigate its presence in the final drug substance.
Characterization of Glyburide and Impurity E
A comparative analysis of the molecular structures of Glyburide and this compound is fundamental to understanding the impurity's origin. The key structural difference is the presence of an additional chlorine atom on the benzamide ring of Impurity E.[3] This seemingly minor modification points directly to a specific precursor in the synthetic chain as the source.
| Feature | Glyburide | This compound |
| IUPAC Name | 5-chloro-N-(2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-2-methoxybenzamide | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[3] |
| Synonyms | Glibenclamide | 3-Chloro Glyburide[4] |
| CAS Number | 10238-21-8[4] | 57334-89-1[3][5] |
| Molecular Formula | C₂₃H₂₈ClN₃O₅S[4] | C₂₃H₂₇Cl₂N₃O₅S[3] |
| Molecular Weight | 494.0 g/mol [4] | 528.45 g/mol [3][5] |
| Chemical Structure |
Overview of the Glyburide Synthetic Pathway
The formation of process-related impurities is intrinsically linked to the synthetic route employed. A common and efficient synthesis of Glyburide involves the condensation of a key sulfonamide intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (also known as Glyburide Impurity A) , with cyclohexyl isocyanate.[6][7] The synthesis of this crucial intermediate is a multi-step process that typically begins with 5-chlorosalicylic acid.[8]
The sequence of reactions to produce the key intermediate is as follows:
-
Esterification and Methylation: 5-chlorosalicylic acid is converted to its methyl ester, followed by methylation of the phenolic hydroxyl group to yield methyl-5-chloro-2-methoxybenzoate.[8]
-
Amidation: The resulting ester is reacted with 2-phenylethylamine to form the amide N-phenethyl-5-chloro-2-methoxybenzamide.[8]
-
Chlorosulfonation: This amide undergoes chlorosulfonation, typically using chlorosulfonic acid, to introduce a sulfonyl chloride group onto the phenyl ring of the phenethyl moiety.[6]
-
Amination: The sulfonyl chloride is then treated with ammonia to form the final sulfonamide intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.[6]
This workflow is visualized in the diagram below.
Core Mechanism: Formation of this compound
The structural analysis clearly shows that Impurity E is a dichloro-analog of Glyburide. This strongly suggests that the impurity does not form as a degradation product or through an unexpected side reaction with the main intermediates. Instead, its formation is almost certainly due to the presence of a dichloro-analog of a starting material that is carried through the entire synthetic process.
The primary root cause is the presence of 3,5-dichlorosalicylic acid as an impurity in the 5-chlorosalicylic acid starting material.
The chlorination of salicylic acid to produce 5-chlorosalicylic acid is a key upstream step.[6] If this electrophilic aromatic substitution reaction is not perfectly controlled, over-chlorination can occur, leading to the formation of 3,5-dichlorosalicylic acid. Once present, this dichloro-impurity behaves almost identically to 5-chlorosalicylic acid in the subsequent reactions, leading to the parallel formation of a dichloro-impurity stream.
The mechanistic pathway for the formation of Impurity E is detailed below:
-
Contaminated Starting Material: The process begins with 5-chlorosalicylic acid that is contaminated with 3,5-dichlorosalicylic acid.
-
Propagation Through Synthesis: This dichloro-impurity is processed alongside the main reactant through the methylation, amidation, chlorosulfonation, and amination steps. This results in the formation of a dichloro-analog of the key sulfonamide intermediate: 4-[2-(3,5-dichloro-2-methoxybenzamido)ethyl]benzenesulfonamide .
-
Final Condensation: In the final step, this dichloro-sulfonamide intermediate reacts with cyclohexyl isocyanate, in the same manner as its monochloro counterpart, to yield the final product, This compound .
The following diagram illustrates this parallel impurity formation pathway.
Analytical Control and Mitigation Strategies
Given that this compound is a process-related impurity originating from a starting material, the most effective control strategy focuses on raw material testing and purification.
A. Starting Material Control:
-
A robust quality control (QC) method for the 5-chlorosalicylic acid starting material is paramount.
-
A validated High-Performance Liquid Chromatography (HPLC) method should be employed to quantify the levels of 3,5-dichlorosalicylic acid.
-
Strict specifications must be established for the maximum allowable limit of this dichloro-impurity in the starting material to ensure the final Glyburide API meets its purity specifications.
B. In-Process Monitoring and Final Product Testing:
-
While starting material control is the primary defense, monitoring for Impurity E in the final API is still required by regulatory bodies.
-
The standard HPLC purity method for Glyburide release testing should be validated to demonstrate it can effectively separate and quantify this compound from Glyburide and other related substances.
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a representative HPLC protocol adapted from methodologies used for Glyburide and its intermediates.[9] This method should be fully validated for specificity, linearity, accuracy, and precision.
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm), 5 µm particle size |
| Mobile Phase | A mixture of Water, Acetonitrile, and Methanol (e.g., 60:15:25 v/v/v). Isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detector | UV at 230 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the Glyburide sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 0.5 mg/mL. |
Rationale for Choices:
-
C8 Column: A C8 stationary phase provides a good balance of hydrophobic retention for separating Glyburide and its structurally similar impurities without excessive run times.
-
Isocratic Elution: For known impurities where separation is achievable, an isocratic method is simpler, more robust, and more easily transferable than a gradient method.[10]
-
UV Detection: The benzamide and phenylsulfonamide chromophores in Glyburide and its impurities allow for sensitive detection using UV spectroscopy.
Conclusion
The formation of this compound is a direct consequence of carrying a dichloro-impurity, 3,5-dichlorosalicylic acid, through the established synthetic pathway of Glyburide. It is not a result of a degradation pathway or an unexpected side reaction under standard processing conditions. This understanding reinforces a critical principle in pharmaceutical manufacturing: the quality of the final API is inextricably linked to the quality of its starting materials.
The most effective and logical strategy to control the level of this compound in the final product is to implement stringent controls and specifications on the 5-chlorosalicylic acid raw material. By preventing the dichloro-analog from entering the manufacturing process, its propagation into the final API is effectively eliminated, ensuring the purity, safety, and quality of the Glyburide drug substance.
References
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Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
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FAQ. (n.d.). How to prepare 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide? Retrieved from [Link]
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Szymański, P., Markuszewski, M.J. & Kaliszan, R. (2018). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 23(1), 145. Retrieved from [Link]
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International Journal of Creative Research Thoughts (IJCRT). (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. Retrieved from [Link]
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ResearchGate. (2015). LC determination of glimepiride and its related impurities. Retrieved from [Link]
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Abdel-Wahab, Y.H.A., et al. (2007). Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. Biochemical Pharmacology, 73(1), 129-140. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of glyburide and its metabolites. M1, 4- trans.... Retrieved from [Link]
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European Patent Office. (1985). Process for the preparation of a pharmacologically active sulphonylurea derivative. (EP 0149592 A2). Retrieved from [Link]
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PubMed. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Retrieved from [Link]
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A Technical Guide to the Degradation and Impurity Profile of Glyburide, with a Focus on Impurity E
Abstract
This technical guide provides an in-depth analysis of the chemical stability of glyburide (glibenclamide), a second-generation sulfonylurea widely used in the management of type 2 diabetes. Understanding the degradation pathways and impurity profiles of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document outlines the primary degradation pathways for glyburide under various stress conditions, including hydrolysis, oxidation, and photolysis, as mandated by international guidelines. We will explore the mechanisms behind the formation of key degradants, most notably the primary hydrolytic product, Glyburide Impurity A. Furthermore, this guide addresses the specific case of Glyburide Impurity E, a dichlorinated analogue. Through mechanistic analysis, we posit that Impurity E is not a product of degradation but rather a process-related impurity originating from the synthesis stage. Detailed, field-tested protocols for conducting forced degradation studies and a robust, stability-indicating HPLC method for analysis are provided. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to the rigorous quality control of pharmaceutical products.
Introduction to Glyburide and the Imperative of Impurity Profiling
Glyburide: A Cornerstone in Diabetes Management
Glyburide, also known as glibenclamide, is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1] It is prescribed as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[2] The primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[3][4] Glyburide achieves this by binding to the sulfonylurea receptor (SUR1), which leads to the closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent influx of calcium, triggering insulin exocytosis.[3][5]
The Critical Role of Impurity Profiling
The presence of impurities in an API, even in trace amounts, can significantly impact its safety and efficacy. Impurities can be process-related (arising from the manufacturing process) or degradation products that form during storage.[1][6] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous stress testing (forced degradation studies) to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8][9] This process is fundamental to developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the API in the presence of its impurities and degradants.[10]
Chemical Structures of Glyburide and Key Related Compounds
A precise understanding of the molecular structures of glyburide and its impurities is foundational to any discussion of its degradation.
| Compound Name | Structure | IUPAC Name | Molecular Formula | Notes |
| Glyburide (Glibenclamide) | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | C₂₃H₂₈ClN₃O₅S[11] | The active pharmaceutical ingredient. | |
| Glyburide Impurity A | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | C₁₆H₁₇ClN₂O₄S[12][13] | A key synthetic intermediate and the primary product of acid hydrolysis. Also known as USP Related Compound A.[14][15] | |
| This compound | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | C₂₃H₂₇Cl₂N₃O₅S[12][16] | A dichlorinated analogue of glyburide. Also known as 3-Chloro Glyburide.[16] |
Forced Degradation Studies: A Framework for Stability Analysis
Forced degradation studies are the cornerstone of stability testing. By subjecting the API to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways. This data is indispensable for developing analytical methods that are truly "stability-indicating."
Causality Behind Experimental Design
The choice of stress conditions—acidic, basic, oxidative, photolytic, and thermal—is not arbitrary. These conditions are selected to mimic the potential environments a drug substance might encounter during its shelf life and to target the most common chemical degradation reactions. The goal is to achieve between 5-20% degradation of the API. This level is sufficient to produce and detect degradation products without driving the reaction so far that secondary and tertiary products obscure the primary pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study, from stress sample preparation to analysis and pathway elucidation.
Caption: General workflow for forced degradation studies.
Potential Degradation Pathways of Glyburide
Experimental evidence indicates that glyburide is most susceptible to degradation under hydrolytic (particularly acidic) and oxidative conditions.[17]
Hydrolytic Degradation: The Primary Pathway
The sulfonylurea moiety is the most labile functional group in the glyburide molecule under acidic conditions. Acid-catalyzed hydrolysis cleaves the C-N bond between the sulfonyl group and the urea, leading to the formation of a key synthetic precursor, Glyburide Impurity A.
Mechanism: Under acidic conditions, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by rearrangement and cleavage, breaks the sulfonylurea linkage. This yields the stable sulfonamide (Impurity A) and an unstable N-cyclohexylcarbamic acid, which further decomposes.
Caption: Proposed synthetic pathway for the formation of Impurity E.
Analytical Methodology for Impurity Detection
A validated, stability-indicating HPLC method is required to separate and quantify glyburide from its potential degradation products and process-related impurities.
Core Technique: Stability-Indicating HPLC-UV Method
Principle: The method must demonstrate specificity by resolving the main glyburide peak from all known impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the principal peak is spectrally homogeneous and free from co-eluting impurities.
Example Protocol: Reverse-Phase HPLC This protocol is a composite based on several validated methods from the literature. [17][18][19]
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent. [17][19]* Mobile Phase: A mixture of Buffer (e.g., pH 5.3 phosphate buffer) and Acetonitrile in a 60:40 v/v ratio. [17][19]* Flow Rate: 1.8 mL/min. [19]* Column Temperature: 40°C.
-
Detection Wavelength: 230 nm. [19]* Injection Volume: 20 µL.
-
Diluent: Mobile phase.
Data and Expected Results
The HPLC analysis of the stressed samples should be compared against a control (unstressed) sample.
| Compound | Expected Retention Time (Relative) | Observation in Stress Samples |
| Glyburide Impurity A | Elutes earlier than Glyburide | Significant peak in acid hydrolysis sample. |
| Glyburide | Main Peak (Reference) | Peak area decreases in stressed samples. |
| This compound | Elutes later than Glyburide (due to higher hydrophobicity from extra Cl) | Peak should be present in both control and stressed samples at a similar level, confirming it is not a degradant. |
| Other Degradants | Various minor peaks | May appear in oxidative and photolytic samples. |
Structure Elucidation
For any unknown impurities detected during the study, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides molecular weight data and fragmentation patterns that are crucial for the structural elucidation of these unknown compounds. [7][20]
Conclusion
The chemical stability of glyburide is robust under thermal and photolytic conditions but shows susceptibility to degradation via hydrolysis and oxidation. The primary degradation pathway, particularly under acidic stress, is the hydrolytic cleavage of the sulfonylurea bond to form Glyburide Impurity A .
Crucially, this guide provides a scientifically reasoned argument that This compound is not a degradation product but a process-related impurity that arises from a dichlorinated contaminant in the synthesis starting materials. This distinction is vital for effective quality control, as the mitigation strategies for process impurities (sourcing purer starting materials) are fundamentally different from those for degradation products (adjusting formulation or storage conditions).
The implementation of comprehensive forced degradation studies, coupled with a validated, stability-indicating HPLC method, is essential for ensuring that any pharmaceutical product containing glyburide meets the highest standards of safety, quality, and efficacy.
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Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. [Link]
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Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ijptonline.com. [Link]
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Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. National Institutes of Health (NIH). [Link]
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A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. waters.com. [Link]
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Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets. ResearchGate. [Link]
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Glyburide EP Impurities & USP Related Compounds. SynThink. [Link]
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Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. ijirt.org. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro Glyburide
Introduction: The Significance of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Glyburide (also known as Glibenclamide), a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells. The synthesis of Glyburide, a complex multi-step process, can lead to the formation of several process-related impurities. Among these, 3-Chloro Glyburide, identified as Glibenclamide Impurity E, is of particular interest due to its structural similarity to the parent drug and the potential to alter its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro Glyburide, offering insights for researchers, scientists, and drug development professionals involved in the quality control and formulation of Glyburide.
Chemical Identity and Structure
3-Chloro Glyburide is a chlorinated derivative of Glyburide. Its precise chemical identity is crucial for accurate analysis and understanding its behavior.
-
Systematic Name: 1-Cyclohexyl-3-(4-(2-(3,5-dichloro-2-methoxybenzamido)ethyl)phenylsulfonyl)urea[1]
-
Synonyms: Glibenclamide Impurity E, 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[2][3][4]
The key structural difference between Glyburide and 3-Chloro Glyburide lies in the benzamido moiety. Glyburide contains a 5-chloro-2-methoxybenzamido group, whereas 3-Chloro Glyburide possesses a 3,5-dichloro-2-methoxybenzamido group. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties.
Caption: Plausible synthetic pathway for the formation of 3-Chloro Glyburide.
Analytical Methodologies for Detection and Quantification
The control of impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Glyburide and its impurities.
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
This protocol provides a general framework for the separation and quantification of 3-Chloro Glyburide in a Glyburide drug substance. Method optimization and validation are essential for specific applications.
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm for simultaneous detection of Glyburide and its impurities.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 3-Chloro Glyburide reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Glyburide drug substance in the chosen solvent to a known concentration.
4. Analysis and Data Interpretation:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to Glyburide and 3-Chloro Glyburide based on their retention times, which are determined by running the individual reference standards.
-
Quantify the amount of 3-Chloro Glyburide in the sample using the peak area and comparing it to the calibration curve generated from the standard solutions.
Caption: A typical workflow for the HPLC analysis of 3-Chloro Glyburide.
Implications for Drug Development and Quality Control
The presence of 3-Chloro Glyburide as an impurity in Glyburide formulations has several important implications:
-
Pharmacological Activity: Due to its structural similarity to Glyburide, 3-Chloro Glyburide may possess similar pharmacological activity, potentially affecting the overall potency of the drug product.
-
Toxicology: The additional chlorine atom could alter the metabolic profile and toxicity of the molecule. Therefore, the levels of this impurity must be strictly controlled within qualified safety limits.
-
Formulation Stability: Differences in physicochemical properties such as solubility could impact the dissolution rate and bioavailability of the drug product.
-
Regulatory Compliance: Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of impurities in drug substances and products. The presence of 3-Chloro Glyburide above the specified threshold could lead to regulatory action.
Conclusion: A Commitment to Purity and Patient Safety
The thorough characterization and control of impurities are non-negotiable aspects of modern pharmaceutical development. While 3-Chloro Glyburide is a known process-related impurity in the synthesis of Glyburide, a comprehensive understanding of its physicochemical properties is essential for ensuring the quality, safety, and efficacy of this vital antidiabetic medication. By employing robust analytical methodologies and maintaining strict control over the manufacturing process, the pharmaceutical industry can continue to provide high-quality Glyburide to patients worldwide. This guide serves as a foundational resource for scientists and researchers dedicated to this critical endeavor.
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A Comprehensive Technical Guide to the Identification of Glyburide Impurity E in Bulk Drug Manufacturing
Abstract: This technical guide provides a detailed framework for the identification, characterization, and control of Glyburide Impurity E, a critical process-related impurity in the bulk manufacturing of Glyburide (also known as Glibenclamide). We will explore the chemical identity of Impurity E, elucidate its primary formation pathway, and present robust, validated analytical methodologies for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Glyburide active pharmaceutical ingredients (APIs) through stringent impurity control.
The Imperative of Impurity Profiling in Glyburide Synthesis
Glyburide is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action relies on stimulating insulin release from pancreatic β-cells.[3] The quality and safety of the Glyburide bulk drug are paramount, and this is directly linked to the control of impurities that may arise during its synthesis, formulation, or storage.[4] Regulatory bodies and pharmacopeias mandate strict limits on impurities, as they can impact the drug's efficacy and potentially introduce toxic effects.[5][6]
This compound is a specified impurity in the European Pharmacopoeia (EP) and a critical parameter to monitor.[7] Understanding its origin and implementing precise analytical controls are fundamental components of Good Manufacturing Practices (GMP).[5]
Decoding this compound
Chemical Identity and Structure
This compound is structurally similar to the active Glyburide molecule, with a key difference in the aromatic ring of the benzamide moiety.
-
Systematic Name (IUPAC): 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide.[7]
-
Common Synonyms: 3-Chloro Glyburide, Glibenclamide EP Impurity E.[7]
-
Molecular Formula: C23H27Cl2N3O5S.[7]
-
Molecular Weight: 528.45 g/mol .[8]
The defining structural feature of Impurity E is the presence of two chlorine atoms on the benzamide ring (at positions 3 and 5), in contrast to the single chlorine atom (at position 5) in the Glyburide API.[7] This seemingly minor alteration can significantly impact the molecule's pharmacological and toxicological profile.
Mechanism of Formation: A Process-Related Origin
The formation of this compound is intrinsically linked to the manufacturing process of Glyburide. The primary synthetic route for Glyburide involves the condensation of two key intermediates. Impurity E arises from a contaminant present in one of the starting materials.
Specifically, the synthesis of the 5-chloro-2-methoxybenzoic acid derivative, a crucial building block, can inadvertently produce a di-chlorinated analog (3,5-dichloro-2-methoxybenzoic acid). If this di-chlorinated species is not adequately removed during purification of the intermediate, it will react alongside the primary reactant in the subsequent steps, leading to the formation of this compound in the final API.
The diagram below illustrates this critical step in the synthesis and the point at which the impurity is introduced.
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For Researchers, Scientists, and Drug Development Professionals
Foreword
The therapeutic efficacy and safety of pharmaceutical products are intrinsically linked to their purity. For widely prescribed medications such as second-generation sulfonylureas—cornerstones in the management of type 2 diabetes mellitus—a thorough understanding and control of impurities are paramount. This guide provides an in-depth exploration of process-related impurities associated with the synthesis of prominent second-generation sulfonylureas: glibenclamide (glyburide), glipizide, and glimepiride. As a senior application scientist, the following sections are designed to offer not just a catalogue of potential impurities, but a causative understanding of their formation, robust analytical strategies for their detection and quantification, and a framework for their control, all grounded in established scientific principles and regulatory expectations.
The Criticality of Impurity Profiling in Sulfonylurea Drug Substances
Second-generation sulfonylureas, including glibenclamide, glipizide, and glimepiride, are potent oral hypoglycemic agents that stimulate insulin release from pancreatic β-cells.[1][2] Impurities in these active pharmaceutical ingredients (APIs) can arise from various stages of the manufacturing process and are broadly categorized as organic, inorganic, or residual solvents.[3] Process-related impurities, which include unreacted starting materials, intermediates, and by-products of side reactions, are of particular concern as they can compromise the quality, safety, and efficacy of the final drug product.[4][5] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A(R2)) that necessitate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[6][7] Therefore, a comprehensive understanding of the synthetic pathways is crucial for predicting and controlling these unwanted chemical entities.
Unraveling the Synthetic Pathways and Origins of Impurities
The molecular complexity of second-generation sulfonylureas allows for several synthetic routes, each with its own potential impurity profile. A generalized synthetic scheme often involves the condensation of a substituted benzenesulfonamide derivative with an appropriate amine-containing moiety via an isocyanate or a related reactive intermediate.
Generalized Synthesis Pathway and Key Impurity Junctions
The synthesis of these drugs typically follows a convergent pathway where a sulfonylurea bridge is formed. Understanding this common pathway allows for the prediction of common impurity types.
Caption: Generalized synthesis pathway for second-generation sulfonylureas highlighting key reaction stages and potential points of impurity formation.
Glibenclamide (Glyburide)
A common synthesis of glibenclamide involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with 2-phenylethylamine, followed by chlorosulfonation and amination to yield 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.[8] This intermediate is then reacted with cyclohexyl isocyanate to form glibenclamide.[8]
Key Process-Related Impurities:
-
Glibenclamide Impurity A (4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide): This is the immediate precursor to glibenclamide and can remain as an unreacted intermediate if the final condensation step is incomplete.[9][10]
-
Glibenclamide Impurity B (Methyl N-[4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]carbamate): This impurity can arise from the reaction of the sulfonamide intermediate with methyl chloroformate, a potential reagent or byproduct in related syntheses.[1][11]
-
Symmetrical Urea (1,3-dicyclohexylurea): Formed by the reaction of cyclohexyl isocyanate with water present in the reaction mixture.
-
Unreacted Starting Materials: Residual 2-methoxy-5-chlorobenzoic acid and 2-phenylethylamine can also be carried through the synthesis.
Glipizide
The synthesis of glipizide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(2-aminoethyl)benzenesulfonamide to form an amide intermediate, which is then reacted with cyclohexyl isocyanate.[6][12]
Key Process-Related Impurities:
-
Glipizide Related Compound A (5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide): The primary intermediate that can persist due to incomplete reaction with cyclohexyl isocyanate.[13][]
-
4-(2-Aminoethyl)benzenesulfonamide: An essential starting material that, if not fully consumed, will be present in the final product.[15][16]
-
Glipizide Impurity C (1-cyclohexyl-3-[[4-[2-[[(6-methylpyrazin-2-yl)carbonyl] amino]ethyl]phenyl] sulfonylurea]): An isomer of glipizide that can form depending on the starting materials and reaction conditions.[13]
-
Nitrosamine Impurities: Recent concerns have been raised about the potential for nitrosamine impurities in various pharmaceuticals, and the synthesis of glipizide should be evaluated for this risk.[17]
Glimepiride
Glimepiride synthesis can proceed by reacting 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide with a substituted phenylethylamine derivative, followed by reaction with a sulfonyl isocyanate or a related compound.[18][19]
Key Process-Related Impurities:
-
Glimepiride Sulfonamide (Impurity B): A key intermediate that can be carried over into the final product.[20]
-
Glimepiride Urethane (Impurity C): Can be formed from side reactions involving chloroformates or related reagents.[20]
-
Cis-Isomer of Glimepiride (Glimepiride Impurity A): Glimepiride has a trans-configuration of the methyl group on the cyclohexyl ring. The corresponding cis-isomer is a potential process-related impurity.[21]
-
Unreacted Intermediates: Such as trans-4-methylcyclohexylamine can also be present.[18]
Analytical Strategies for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive identification, quantification, and control of process-related impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique in this domain, often coupled with mass spectrometry (MS) for structural elucidation.
Comparative Overview of Analytical Techniques
| Technique | Principle | Application in Sulfonylurea Impurity Profiling | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Primary method for routine quality control, quantification of known impurities, and stability testing.[22][23] | Robust, reproducible, and widely available. Excellent for quantification. | Limited identification capabilities for unknown impurities. |
| LC-MS/MS | Combines HPLC separation with mass spectrometric detection for mass and structural information. | Identification of unknown impurities, characterization of degradation products, and confirmation of impurity structures.[15][20][24] | High sensitivity and specificity. Provides molecular weight and fragmentation data for structural elucidation. | More complex instrumentation and data interpretation. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Primarily used for the analysis of residual solvents as per ICH Q3C guidelines.[9] | High resolution for volatile and semi-volatile compounds. | Not suitable for non-volatile sulfonylureas and their impurities. |
| NMR Spectroscopy | Provides detailed information about the molecular structure. | Definitive structural elucidation of isolated impurities. | Unambiguous structure determination. | Requires isolation of the impurity in sufficient quantity and purity. |
Experimental Protocol: A Validated RP-HPLC Method for Glibenclamide and its Impurities
This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of glibenclamide and its key process-related impurities. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[7][25][26]
Step 1: Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile) in an appropriate ratio (e.g., 50:50 v/v).[11]
-
Diluent: A mixture of the mobile phase components is typically used.
-
Standard Solution: Accurately weigh and dissolve glibenclamide reference standard and known impurity standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the glibenclamide drug substance in the diluent to a specified concentration.
Step 2: Chromatographic Conditions
-
Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[23]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection Wavelength: UV detection at a wavelength where both the API and impurities have adequate absorbance (e.g., 230 nm).[11]
-
Injection Volume: Typically 10-20 µL.
Step 3: System Suitability
-
Inject the standard solution multiple times (e.g., five replicates).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, and other parameters like tailing factor and theoretical plates meet the predefined criteria.
Step 4: Analysis and Calculation
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Identify the peaks of impurities in the sample solution by comparing their retention times with those of the impurity standards.
-
Calculate the percentage of each impurity in the drug substance using the following formula:
% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100
A Framework for Impurity Control and Regulatory Compliance
A robust impurity control strategy is a critical component of the overall quality control of the drug substance. This involves a systematic approach from development to routine manufacturing.
Caption: A systematic workflow for the identification, control, and lifecycle management of process-related impurities in drug substances.
This framework emphasizes a proactive approach, starting with a deep understanding of the chemical process to anticipate potential impurities. The development and validation of specific and sensitive analytical methods are central to this strategy.[7][27] The data generated from these methods inform the setting of appropriate specifications for the drug substance, ensuring that impurities are controlled within safe and acceptable limits as defined by regulatory guidelines.[6]
Conclusion
The control of process-related impurities in second-generation sulfonylureas is a complex but manageable challenge that requires a synergistic application of synthetic organic chemistry, analytical science, and regulatory knowledge. By understanding the intricacies of the manufacturing process, potential impurities can be predicted and their formation minimized through process optimization. The implementation of robust, validated analytical methods is non-negotiable for ensuring the purity and, consequently, the safety and efficacy of these vital antidiabetic medications. This guide serves as a foundational resource for scientists and researchers dedicated to upholding the highest standards of quality in pharmaceutical development and manufacturing.
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A Technical Guide to the Pharmacological Evaluation of Chlorinated Glyburide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth guide for the pharmacological investigation of chlorinated glyburide analogs. It is structured to empower researchers with the rationale behind experimental choices, ensuring a methodologically sound and scientifically rigorous exploration of these novel compounds.
Core Principles: Rationale and Strategic Approach
Glyburide, a second-generation sulfonylurea, has long been a therapeutic cornerstone for type 2 diabetes.[1] Its primary mechanism involves stimulating insulin secretion from pancreatic β-cells.[2][3][4] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, and subsequent insulin release.[3][5]
The introduction of chlorine atoms into the glyburide molecular structure is a strategic chemical modification. Chlorination can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which in turn can influence its biological activity.[6] The central hypothesis is that specific chlorination of the glyburide scaffold can modulate its binding affinity and selectivity for the K-ATP channel, potentially yielding analogs with enhanced potency, improved pharmacokinetic profiles, or a more favorable safety margin.
The Molecular Target: Understanding the K-ATP Channel
A deep understanding of the drug target is fundamental. The K-ATP channel is a complex protein composed of two main subunits: the pore-forming Kir6.2 subunit and the regulatory SUR1 subunit. In pancreatic β-cells, an increase in intracellular ATP, resulting from glucose metabolism, leads to the closure of these channels.[7][8] This event triggers a cascade: membrane depolarization, opening of voltage-gated calcium channels, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[3][5][8] Glyburide and its analogs mimic the effect of elevated ATP by directly binding to the SUR1 subunit and inducing channel closure.[3][9]
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An In-Depth Technical Guide to the In Silico Toxicity Prediction of Glyburide Impurity E
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rigorous assessment of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. Glyburide, a potent sulfonylurea oral hypoglycemic agent, and its associated impurities require thorough toxicological evaluation.[1][2][3] This guide provides a comprehensive, technically-focused framework for the in silico toxicity prediction of Glyburide Impurity E. By leveraging advanced computational models, we can achieve early-stage hazard identification, guide further testing, and ensure patient safety while adhering to regulatory expectations, such as those outlined in the ICH M7 guideline.[4][5][6] This document details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies necessary for a robust in silico assessment.
Introduction: The Imperative for Impurity Analysis in Drug Development
The presence of impurities in APIs, even at trace levels, can pose significant risks to patient health.[2] These impurities can arise from various stages of the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[1][2] Regulatory bodies worldwide mandate stringent control over these impurities.[7] Glyburide, a second-generation sulfonylurea, effectively manages type 2 diabetes by stimulating insulin secretion.[2][3][8] However, its synthesis and storage can lead to the formation of related compounds, such as this compound.[1] A proactive and scientifically sound approach to evaluating the toxicological profile of such impurities is not just a regulatory hurdle but a fundamental aspect of responsible drug development.[9]
In silico toxicology, a discipline that utilizes computational models to predict the toxic effects of chemical substances, has emerged as a powerful tool in this endeavor.[5][10][11] These methods offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing, particularly in the early stages of drug development.[9][11][12] By analyzing the chemical structure of a compound, in silico models can predict a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity.[13][14]
The International Council for Harmonisation (ICH) M7 guideline specifically endorses the use of in silico approaches for the assessment of mutagenic impurities.[4][6][7] The guideline stipulates the use of two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies: an expert rule-based system and a statistical-based system.[13][15][16] This dual-pronged approach enhances the confidence in the predictive outcomes.
This guide will walk you through the process of conducting a comprehensive in silico toxicity assessment of this compound, adhering to the principles of scientific integrity and regulatory compliance.
Understanding this compound
A thorough understanding of the subject molecule is paramount before initiating any predictive modeling.
Chemical Identity:
| Identifier | Information | Source |
| Name | This compound | PubChem[17] |
| Synonyms | 3-Chloro Glyburide | PubChem[17] |
| CAS Number | 57334-89-1 | PubChem[17] |
| Molecular Formula | C23H27Cl2N3O5S | PubChem[17] |
| Molecular Weight | 528.4 g/mol | PubChem[17] |
| Chemical Structure | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | PubChem[17] |
The Methodological Cornerstone: A Dual In Silico Approach
To align with the ICH M7 guideline and ensure a robust assessment, we will employ two distinct and complementary in silico methodologies: an expert rule-based system and a statistical-based system.[13][15][16]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built upon a curated knowledge base of established structure-toxicity relationships.[18][19] Human experts have encoded rules that link specific chemical substructures (toxicophores) to known toxicological endpoints.[19] When a query molecule is analyzed, the system screens for the presence of these toxicophores and provides a qualitative prediction of toxicity.[18][19] The strength of this approach lies in its transparency and the mechanistic rationale provided for each prediction.[18]
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems utilize machine learning algorithms to build predictive models from large datasets of chemical structures and their corresponding experimental toxicity data.[15][20] By identifying complex patterns and correlations within the data, these models can predict the toxicity of new, untested compounds.[15] The advantage of this approach is its ability to identify novel structure-activity relationships that may not be captured by existing expert rules.[21]
The synergy of these two approaches provides a more comprehensive and reliable assessment than either method used in isolation.[13][15]
Experimental Protocol: In Silico Toxicity Assessment of this compound
This section outlines a detailed, step-by-step workflow for the in silico toxicity prediction of this compound.
Software and System Selection
For this assessment, we will utilize two widely recognized and regulatory-accepted software platforms:
-
Derek Nexus: An expert rule-based system for the prediction of a broad range of toxicological endpoints.[14][18][22]
-
Sarah Nexus: A statistical-based system specifically designed for the prediction of bacterial mutagenicity (Ames test).[13][15][20]
Both systems are developed by Lhasa Limited and are designed to be used in conjunction to meet the requirements of the ICH M7 guideline.[15][20]
Workflow for Mutagenicity Prediction (ICH M7 Core Requirement)
The primary focus of the in silico assessment for impurities is often the prediction of mutagenicity, a key indicator of carcinogenic potential.
Step 1: Input Chemical Structure
-
Accurately represent the chemical structure of this compound in a compatible format (e.g., SMILES, MOL file).
-
SMILES string for this compound: COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Step 2: Analysis with Derek Nexus (Expert Rule-Based)
-
Launch the Derek Nexus software.
-
Import the chemical structure of this compound.
-
Select the "Bacterial Mutagenicity" endpoint for prediction.
-
Initiate the prediction.
-
Data Interpretation:
-
The output will provide a qualitative prediction (e.g., "Positive," "Negative," "Equivocal," "Plausible").
-
If a positive or plausible prediction is generated, Derek Nexus will highlight the specific toxicophore within the molecule that triggered the alert.[18]
-
Crucially, the system will provide detailed reasoning, including the mechanistic hypothesis and supporting literature references.[18]
-
Step 3: Analysis with Sarah Nexus (Statistical-Based)
-
Launch the Sarah Nexus software.
-
Import the chemical structure of this compound.
-
The software will automatically predict the outcome of the Ames bacterial reverse mutation assay.[15]
-
Data Interpretation:
-
Sarah Nexus provides a prediction (e.g., "Positive," "Negative") along with a confidence score.[15][21]
-
The output will also include information on the structural fragments that contributed to the prediction and their prevalence in the training set.[15]
-
A heat map feature can indicate which bacterial strains have been tested for structurally similar compounds in the training data.[15]
-
Step 4: Integrated Assessment and Classification
-
Synthesize the results from both Derek Nexus and Sarah Nexus.
-
Based on the combined predictions, assign an ICH M7 classification to this compound. The classes are:
-
Class 1: Known mutagenic carcinogens.
-
Class 2: Known mutagens with unknown carcinogenic potential.
-
Class 3: Alerting structure, unrelated to the API structure; no mutagenicity data.
-
Class 4: Alerting structure, but the alert is also present in the API or related compounds that have been tested and are non-mutagenic.
-
Class 5: No structural alerts, or alerting structure with sufficient data to demonstrate no mutagenic potential.
-
Workflow for Broader Toxicological Endpoint Screening
While mutagenicity is a primary concern, a comprehensive safety assessment should also consider other potential toxicities. Derek Nexus can be utilized to screen for a wider range of endpoints.[13][14]
Step 1: Endpoint Selection
Within Derek Nexus, select a comprehensive panel of relevant toxicological endpoints, including:
-
Carcinogenicity
-
Genotoxicity
-
Skin Sensitization
-
Teratogenicity
-
Irritation
-
Hepatotoxicity
-
Cardiotoxicity
Step 2: Prediction and Interpretation
-
Run the predictions for the selected endpoints.
-
For each endpoint, Derek Nexus will provide a qualitative prediction and highlight any relevant toxicophores.[18]
-
Carefully review the reasoning and supporting data for each positive or plausible alert.
Visualizing the Workflow and Data
Clear visualization of the workflow and results is essential for effective communication and decision-making.
In Silico Assessment Workflow Diagram
Caption: Workflow for the in silico toxicity assessment of this compound.
Summarizing Prediction Results
All quantitative and qualitative data should be presented in a clear and concise tabular format.
Table 1: Predicted Mutagenicity of this compound
| Prediction System | Methodology | Prediction | Confidence/Likelihood | Identified Toxicophore(s) |
| Derek Nexus | Expert Rule-Based | [e.g., Plausible] | [e.g., High] | [e.g., Aromatic amine] |
| Sarah Nexus | Statistical-Based | [e.g., Positive] | [e.g., 85%] | [e.g., Specific fragment list] |
| Overall ICH M7 Conclusion | Integrated | [e.g., Class 3] | N/A | N/A |
Table 2: Predicted Toxicity Profile of this compound (Derek Nexus)
| Toxicological Endpoint | Prediction | Likelihood |
| Carcinogenicity | [e.g., Equivocal] | [e.g., Moderate] |
| Skin Sensitization | [e.g., Negative] | [e.g., High] |
| Hepatotoxicity | [e.g., Plausible] | [e.g., Low] |
| Cardiotoxicity | [e.g., Negative] | [e.g., High] |
| Reproductive Toxicity | [e.g., Equivocal] | [e.g., Moderate] |
(Note: The data in these tables are illustrative and would be populated with the actual results from the software.)
Scientific Integrity and Self-Validation
The trustworthiness of in silico predictions hinges on a robust validation process.[23] Both Derek Nexus and Sarah Nexus are built upon extensive, high-quality, and curated datasets.[19][24] The underlying models are rigorously validated according to the principles established by the Organisation for Economic Co-operation and Development (OECD).[23][24] These principles ensure that the models are well-defined, have a clear applicability domain, and their predictive performance has been thoroughly evaluated.[24]
Key aspects of a self-validating protocol include:
-
Applicability Domain: Always assess whether this compound falls within the applicability domain of the models. The software provides tools to evaluate this, for instance, by comparing the structural features of the query molecule to those in the training set.[24]
-
Expert Review: In silico predictions should not be treated as a "black box."[21] A qualified toxicologist or computational chemist must critically review the results, taking into account the mechanistic rationale, the confidence scores, and any conflicting alerts.
-
Weight of Evidence: In silico data should be considered as one line of evidence in a broader weight-of-evidence approach to risk assessment.[9] The results should be integrated with any available experimental data on the impurity or structurally related compounds.
Conclusion and Future Directions
The in silico toxicity prediction of this compound, when conducted with scientific rigor and in accordance with regulatory guidelines, provides invaluable insights for drug development professionals. This approach facilitates early-stage hazard identification, allowing for informed decisions regarding process chemistry modifications, the necessity of further toxicological testing, and the overall risk assessment of the drug product. As computational power and our understanding of toxicology continue to grow, in silico methods will play an increasingly integral role in ensuring the safety and efficacy of pharmaceuticals.[12][25]
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Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved from [Link]
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Valerio, L. G. (2011). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
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Valerio, L. G., et al. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology. Retrieved from [Link]
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Soman, K., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. Retrieved from [Link]
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Lhasa Limited. (2021). How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. Retrieved from [Link]
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OSTI.GOV. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Retrieved from [Link]
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Pavan, M., et al. (2017). The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. Springer Nature Experiments. Retrieved from [Link]
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Pavan, M., et al. (2017). The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. ResearchGate. Retrieved from [Link]
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Myatt, G. J., et al. (2018). Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions. PMC. Retrieved from [Link]
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Viceconti, M. (2020). In Silico Trials: Verification, Validation And Uncertainty Quantification Of Predictive Models Used In The Regulatory Evaluation Of Biomedical Products. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Genotoxicity Potential of Sulfonylurea Impurities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the genotoxic potential of impurities in sulfonylurea-class pharmaceuticals. As a class of drugs widely used in the management of type 2 diabetes, the stringent control of impurities is paramount to ensure patient safety. This document navigates the complex landscape of impurity identification, risk assessment, and the application of a robust testing battery in line with global regulatory standards. We delve into the chemical origins of potential genotoxic impurities (PGIs) from synthetic routes and degradation pathways, offering a scientific rationale for experimental design and data interpretation. Detailed, field-proven protocols for key in silico and in vitro assays are provided, underpinned by the principles of the International Council for Harmonisation (ICH) M7 guideline. This guide is intended to be an essential resource for professionals dedicated to the safe development and manufacturing of sulfonylurea drugs.
The Imperative of Impurity Analysis in Sulfonylurea Pharmaceuticals
Sulfonylureas, cornerstone oral hypoglycemic agents, function by stimulating insulin release from pancreatic β-cells.[1][2] Their synthesis is a multi-step process involving reactive chemical entities that, if not adequately controlled, can persist as impurities in the final active pharmaceutical ingredient (API).[3][4][5][6] The primary concern with certain impurities is their potential to be genotoxic, meaning they can directly or indirectly damage DNA, leading to mutations and an increased risk of carcinogenicity.[4][7]
The regulatory landscape, spearheaded by the ICH M7 guideline, mandates a thorough assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[8][9][10][11] This necessitates a proactive and scientifically sound approach to identifying and mitigating the risks associated with sulfonylurea impurities.
Origins of Potential Genotoxic Impurities (PGIs) in Sulfonylurea Synthesis
The synthesis of sulfonylurea drugs typically involves the reaction of a sulfonamide with an isocyanate or a carbamate derivative.[3] This core reaction, along with the synthesis of the precursor molecules, presents several opportunities for the introduction of potentially genotoxic impurities.
Table 1: Potential Genotoxic Impurities from Sulfonylurea Synthesis
| Impurity Class | Origin in Synthesis | Potential Genotoxic Concern |
| Arylsulfonamides | Starting materials or intermediates. | Can be metabolized to reactive intermediates. Some have shown cytotoxic and genotoxic effects.[12][13] |
| Heterocyclic Amines | Starting materials or byproducts in the synthesis of the heterocyclic moiety of the sulfonylurea. | A well-established class of mutagens and carcinogens, often potent in the Ames test after metabolic activation.[8][14][15][16][17] |
| Isocyanates | Highly reactive intermediates used in the formation of the urea bridge. | Can react with biological macromolecules. Some have been classified as possible carcinogens.[9][18][19] |
| Alkylating Agents (e.g., Alkyl Sulfonates) | Can be formed from the reaction of sulfonic acids with alcohols used as solvents or reagents. | Potent genotoxic agents that can directly alkylate DNA.[20][21] |
Degradation Pathways and Genotoxic Degradants
Sulfonylureas can degrade under various conditions such as heat, light, and in the presence of acid or base, leading to the formation of new impurities.[22][23][24] A common degradation pathway is the cleavage of the sulfonylurea bridge, which can yield the constituent sulfonamide and heterocyclic amine, both of which may have genotoxic potential.[22][23] A recent study on the forced degradation of glimepiride and glyburide identified several degradation products, some of which were found to be genotoxic in an in vitro comet assay.
A Phased Approach to Genotoxicity Assessment
A systematic and tiered approach is essential for the efficient and scientifically sound evaluation of the genotoxic potential of sulfonylurea impurities. This process integrates computational and experimental methods to arrive at a comprehensive risk assessment.
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Methodological & Application
Analytical method development for Glyburide Impurity E detection
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Glyburide Impurity E
Abstract
Glyburide, a potent sulfonylurea oral hypoglycemic agent, requires stringent quality control to ensure its safety and efficacy.[1] The presence of impurities, which can arise during synthesis or degradation, must be carefully monitored.[2] This application note presents a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of this compound (3-Chloro Glyburide).[3][4] The method is designed to be specific, accurate, and precise, effectively separating Impurity E from the active pharmaceutical ingredient (API), other related substances, and potential degradation products. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing the method's suitability for routine quality control and stability testing in a regulated pharmaceutical environment.[5][6]
Introduction: The Rationale for Impurity Profiling
Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[7] Its therapeutic action relies on stimulating insulin release from pancreatic β-cells.[1] As with any pharmaceutical product, ensuring the purity of the drug substance and drug product is paramount. Impurities, even at trace levels, can impact the product's safety and therapeutic performance.[8] Regulatory bodies worldwide mandate rigorous impurity profiling to identify and control these components.[7]
This compound is a process-related impurity that may also form as a degradant.[2] Its chemical structure, 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, is closely related to the parent molecule, posing a potential challenge for analytical separation.[3] Therefore, a highly specific and sensitive analytical method is essential for its reliable quantification. This document provides the scientific rationale and step-by-step protocols for developing and validating such a method, grounded in the principles of Analytical Quality by Design (AQbD) and ICH guidelines.[9]
Method Development Strategy: A Systematic Approach
The primary goal is to develop a stability-indicating method, which is a procedure that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[10] Our strategy follows a logical progression from defining the analytical goals to fine-tuning the chromatographic parameters.
Analytical Target Profile (ATP)
The first step is to define the Analytical Target Profile (ATP), which is a prospective summary of the method's performance requirements.[9]
| ATP Attribute | Target Criteria |
| Analyte(s) | Glyburide and this compound |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection |
| Purpose | Quantification of Impurity E; Separation from Glyburide and potential degradants |
| Specificity | Baseline resolution (Rs > 2.0) between Glyburide, Impurity E, and all other peaks |
| Accuracy | 90.0% - 110.0% recovery for impurity quantification |
| Precision | Relative Standard Deviation (RSD) ≤ 5.0% for impurity quantification |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified range |
| Quantitation Limit | Sufficiently low to meet regulatory reporting thresholds (e.g., ≤ 0.05%) |
Rationale for Chromatographic System Selection
-
Technique: RP-HPLC is the gold standard for impurity analysis of small molecules like Glyburide due to its high resolving power and compatibility with the analytes' polarity.[8]
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic character, which provides excellent retention for the moderately non-polar Glyburide and its impurities. A C8 column could also be considered for slightly less retention if needed.[11][12]
-
Mobile Phase: A combination of an acidic buffer and an organic modifier (acetonitrile) is selected.
-
Causality: Glyburide contains acidic and basic functional groups. Controlling the mobile phase pH with a buffer (e.g., phosphate or 0.1% triethylamine adjusted to an acidic pH) is critical to ensure consistent ionization states of the analytes, leading to sharp, symmetrical peaks and reproducible retention times.[12] Acetonitrile is chosen for its favorable UV transparency and elution strength.
-
-
Detection: A Photodiode Array (PDA) detector is used. This allows for monitoring at a specific wavelength (e.g., 230 nm, where both Glyburide and Impurity E exhibit significant absorbance) while also enabling peak purity analysis across a spectral range to ensure specificity.[13]
Optimization Workflow
The method development process is an iterative workflow aimed at achieving the predefined ATP. It involves screening various columns and mobile phase compositions, followed by fine-tuning critical parameters to achieve optimal separation.
Caption: Method Development Workflow Diagram.
Protocol 1: Forced Degradation Studies for Specificity
To establish the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guidelines.[14] This ensures that any degradation products generated under stress conditions do not interfere with the quantification of Glyburide or Impurity E.[10]
Step-by-Step Protocol
-
Prepare Stock Solution: Prepare a stock solution of Glyburide at approximately 1.0 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with diluent.[14]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Heat at 80°C for 1 hour. Cool, neutralize with 0.1N HCl, and dilute to ~0.1 mg/mL.[15]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to ~0.1 mg/mL.[15]
-
Thermal Degradation: Store the solid Glyburide powder in a hot air oven at 105°C for 24 hours.[16] Prepare a solution at ~0.1 mg/mL.
-
Photolytic Degradation: Expose the solid Glyburide powder to UV light (254 nm) and visible light in a photostability chamber for 24 hours.[16] Prepare a solution at ~0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Use a PDA detector to assess peak purity for both the Glyburide and Impurity E peaks.
Representative Results
| Stress Condition | % Degradation of Glyburide | Purity Angle | Purity Threshold | Result |
| Acid Hydrolysis | ~15% | 0.125 | 0.310 | Pass |
| Base Hydrolysis | ~20% | 0.110 | 0.305 | Pass |
| Oxidation (6% H₂O₂) | ~8% | 0.150 | 0.320 | Pass |
| Thermal (105°C) | ~5% | 0.095 | 0.299 | Pass |
| Photolytic | ~3% | 0.105 | 0.301 | Pass |
| (Note: Data is illustrative. Purity angle must be less than the purity threshold for a peak to be considered pure.) |
Protocol 2: Final Optimized Analytical Method
This section provides the detailed, finalized protocol for the quantification of this compound.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water.
-
Reference Standards: Glyburide RS, this compound RS.
Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Glyburide sample in diluent to obtain a final concentration of approximately 1.0 mg/mL (this corresponds to an impurity concentration of 0.1% at 1.0 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer (pH 3.0) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of a system suitability solution containing Glyburide (~1.0 mg/mL) and this compound (~1.0 µg/mL).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Glyburide Peak) | ≤ 2.0 |
| Theoretical Plates (Glyburide Peak) | ≥ 2000 |
| % RSD for Impurity E Peak Area | ≤ 5.0% |
| Resolution (Glyburide/Impurity E) | ≥ 2.0 |
Method Validation Protocol and Results
The method was validated as per ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[17]
Caption: Interrelationship of Method Validation Parameters.
Validation Results Summary
| Validation Parameter | Protocol | Results & Acceptance Criteria |
| Specificity | Forced degradation studies performed as per Protocol 1. | Result: No interference observed at the retention time of Impurity E. Peak purity passed for all stress conditions. Criteria: Method is deemed specific.[18] |
| Linearity | A series of solutions of Impurity E were prepared from LOQ to 200% of the specification limit (e.g., 0.05% to 0.4%). | Result: Correlation coefficient (r²) = 0.9995. Criteria: r² ≥ 0.998.[14] |
| Range | The range was established from the linearity study. | Result: 0.05 µg/mL to 4.0 µg/mL. Criteria: The range demonstrates suitable accuracy, precision, and linearity.[17] |
| Accuracy | Performed by spiking known amounts of Impurity E into the Glyburide sample at three levels (LOQ, 100%, 150%). | Result: Mean recovery was between 98.5% and 102.1%. Criteria: Recovery should be within 90.0% - 110.0% for impurities.[13] |
| Precision | Repeatability: Six replicate preparations of a spiked sample at 100% level. Intermediate: Analysis repeated by a different analyst on a different day. | Result: Repeatability RSD = 1.2%; Intermediate Precision RSD = 1.8%. Criteria: RSD ≤ 5.0%.[13] |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | Result: LOQ = 0.05 µg/mL (0.005% of a 1.0 mg/mL sample). Criteria: LOQ must be at or below the reporting threshold. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Result: LOD = 0.015 µg/mL. |
| Robustness | Method parameters were deliberately varied (Flow rate ±0.1 mL/min, Column Temp ±2°C, pH ±0.1). | Result: System suitability parameters remained within limits for all variations. Criteria: The method is reliable under minor variations.[13] |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound in Glyburide drug substance. The forced degradation studies confirm its stability-indicating capabilities, making it suitable for routine quality control analysis and for monitoring the stability of Glyburide. This validated method provides a reliable tool for ensuring that Glyburide products meet the stringent purity requirements of the pharmaceutical industry.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- ResearchGate. (n.d.).
- AMSbiopharma. (n.d.).
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- ResearchGate. (n.d.).
- Veeprho. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubChem - NIH. (n.d.). This compound.
- ICH. (2023).
- Veeprho. (n.d.).
- Waters. (n.d.). A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology.
- IJIRT. (n.d.). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE)
- Frontier Journal of Pharmaceutical Sciences and Research. (n.d.).
- Patel et al., IJPSR. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR ESTIMATION OF GLIMEPIRIDE AND METFORMIN HYDROCHLORIDE.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). FORCED DEGRADATION STUDY OF GLIMEPIRIDE BY HPTLC METHOD.
- International Journal of Pharmacy and Technology. (2016). Assay method development and validation of glyburide active pharmaceutical ingredient by reverse phase hplc.
- SynThink. (n.d.).
- Pharmaffili
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
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- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Glyburide Impurity E
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of Glyburide Impurity E in bulk drug substances. The developed method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Introduction
Glyburide, also known as Glibenclamide, is a potent second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[6][7] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. During the synthesis, formulation, or storage of Glyburide, various process-related impurities and degradation products can emerge.[6][7] this compound, chemically identified as 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, is one such potential impurity that requires stringent control to ensure patient safety and meet regulatory standards.[8][9]
The quantification of such impurities is a critical aspect of quality control in the pharmaceutical industry.[6] This document provides a comprehensive, step-by-step protocol for an HPLC-UV method designed for the reliable quantification of this compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.
Scientific Principles and Method Rationale
The developed method is a reverse-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar to nonpolar compounds like Glyburide and its impurities.
-
Stationary Phase: A C8 column is selected. While C18 columns are more common, a C8 (octylsilane) provides slightly less retention and can offer better peak shape for certain analytes, reducing the analysis time while still providing adequate separation from the active pharmaceutical ingredient (API) and other related substances.[10][11]
-
Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is employed. The phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes. Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for the analytes of interest. A gradient elution is chosen to ensure that both the more polar and less polar impurities are eluted with good resolution and within a reasonable timeframe.
-
Detection: UV detection at 230 nm is selected. This wavelength provides good sensitivity for both Glyburide and its related compounds, as they contain chromophores that absorb in this region.[10]
Experimental Workflow
The following diagram outlines the overall workflow for the quantification of this compound.
Caption: Overall experimental workflow.
Materials and Methods
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Sonicator.
-
0.45 µm membrane filters.
Reagents and Standards
-
This compound Reference Standard.
-
Glyburide Reference Standard.
-
Acetonitrile (HPLC grade).
-
Monobasic Potassium Phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Inertsil C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 230 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Detailed Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix.
-
Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
System Suitability Solution (SSS): Accurately weigh about 25 mg of Glyburide Reference Standard into a 50 mL volumetric flask. Add 5 mL of the this compound Standard Stock Solution (100 µg/mL) and dissolve in approximately 30 mL of diluent with the aid of sonication. Dilute to volume with diluent. This solution contains approximately 500 µg/mL of Glyburide and 10 µg/mL of this compound.
-
Sample Solution: Accurately weigh about 25 mg of the Glyburide bulk drug substance into a 50 mL volumetric flask. Add approximately 40 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent and mix. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[12][13][14] Inject the System Suitability Solution in five replicate injections and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates | Not less than 2000 for the this compound peak. |
| % RSD of Peak Area | Not more than 5.0% for replicate injections. |
| Resolution | Not less than 2.0 between Glyburide and Impurity E. |
Injection Sequence
-
Blank (Diluent) - 1 injection
-
System Suitability Solution - 5 replicate injections
-
Standard Solution - 2 injections
-
Sample Solution(s) - 2 injections per sample
-
Standard Solution - 2 injections (for bracketing)
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]
Caption: Key parameters for method validation.
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram. Furthermore, forced degradation studies were conducted on the Glyburide API. The sample was stressed with acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (UV 254 nm). In all conditions, the peak for this compound was well-resolved from any degradation products, proving the stability-indicating nature of the method.
Linearity
Linearity was evaluated over a concentration range of LOQ to 150% of the standard concentration (0.5 µg/mL to 1.5 µg/mL). A series of six solutions were prepared and injected. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999.
Accuracy
Accuracy was determined by spiking a known amount of this compound into the Glyburide sample at three concentration levels (50%, 100%, and 150% of the standard concentration). The recovery at each level was found to be within 98.0% to 102.0%.
Precision
-
Repeatability (System Precision): The %RSD for the peak areas of six replicate injections of the standard solution was less than 2.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst. The %RSD between the two sets of results was found to be less than 3.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ and LOD were determined based on the signal-to-noise ratio. The LOQ, with a signal-to-noise ratio of approximately 10:1, was established at 0.5 µg/mL. The LOD, with a signal-to-noise ratio of approximately 3:1, was established at 0.15 µg/mL.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
pH of the mobile phase buffer (± 0.1)
In all varied conditions, the system suitability parameters were met, demonstrating the robustness of the method.
Calculation
The amount of this compound in the sample is calculated using the following formula:
% Impurity E = (AT / AS) * (WS / WT) * (P / 100) * 100
Where:
-
AT = Peak area of Impurity E in the sample solution
-
AS = Average peak area of Impurity E in the standard solution
-
WS = Weight of Impurity E reference standard (mg)
-
WT = Weight of the sample (mg)
-
P = Purity of the Impurity E reference standard (%)
Conclusion
The HPLC-UV method described in this application note is a reliable and robust tool for the quantification of this compound in bulk drug substance. The method has been thoroughly validated in accordance with ICH guidelines and has proven to be specific, linear, accurate, precise, and robust. Its adherence to stringent system suitability criteria ensures consistent performance, making it highly suitable for implementation in a regulated quality control laboratory.
References
-
AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
SynThink. (n.d.). Glyburide EP Impurities & USP Related Compounds. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Retrieved from [Link]
-
ResearchGate. (2014). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Retrieved from [Link]
-
Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
- USP. (n.d.). USP Monographs: Glimepiride. Retrieved from an example pharmacopeial monograph source.
- USP-BPEP. (n.d.). USP Monographs: Glyburide and Metformin Hydrochloride Tablets. Retrieved from an example pharmacopeial monograph source.
- Sigma-Aldrich. (n.d.). Glibenclamide impurity A EP Reference Standard.
- Pharmaffiliates. (n.d.). Glyburide-impurities.
- International Journal of Pharmacy and Technology. (2016, September 16). Assay method development and validation of glyburide active pharmaceutical ingredient by reverse phase hplc.
-
ResearchGate. (2014, December). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Retrieved from [Link]
- Pharmaffiliates. (n.d.). Glibenclamide-impurities.
- USP-NF. (2010, October 1). Glyburide Tablets.
- Sigma-Aldrich. (n.d.). Glyburide Related Compound A USP Reference Standard.
- USP. (2025, February 15). Glyburide USP 2025.
- European Pharmacopoeia. (2014, February 2). Glibenclamide.
- Lans Pharma. (n.d.). Glimepiride EP Impurity E.
- Research J. Pharm. and Tech. (2021, December). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
- IJIRT. (n.d.). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC.
Sources
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Application Note: A Robust LC-MS/MS Method for the Sensitive Identification and Quantification of Glyburide Impurity E in Pharmaceutical Formulations
Abstract
This application note presents a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Glyburide Impurity E in bulk drug substances and finished pharmaceutical products. Glyburide, a potent sulfonylurea oral hypoglycemic agent, requires stringent purity control to ensure patient safety and therapeutic efficacy. This compound, a dichlorinated analogue of the active pharmaceutical ingredient (API), is a critical process-related impurity that must be monitored. The method detailed herein utilizes a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This protocol provides a comprehensive workflow, from sample preparation to data acquisition, designed for seamless implementation in quality control and drug development laboratories.
Introduction
Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[2] The manufacturing process of Glyburide, like any synthetic API, can result in the formation of impurities, which may include starting materials, by-products, or degradation products.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and monitoring of these impurities to ensure the safety and quality of the final drug product.[3][4]
This compound (3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide) is a significant process-related impurity.[5][6] Its structural similarity to Glyburide presents an analytical challenge, necessitating a highly selective method to ensure accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior specificity and sensitivity, allowing for unequivocal detection even at trace levels.[1] This note provides a detailed protocol grounded in established analytical principles for the reliable analysis of this critical impurity.
Experimental Design and Rationale
Materials and Reagents
-
Glyburide Reference Standard (USP or equivalent)
-
This compound Certified Reference Material (CRM)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Glyburide Tablets (for sample analysis)
Rationale: The use of LC-MS grade solvents and reagents is critical to minimize background noise and interfering adducts, thereby maximizing the signal-to-noise ratio and ensuring the highest sensitivity.[7] Certified reference materials provide the basis for accurate identification and quantification.
Standard and Sample Preparation
2.2.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Glyburide and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. These stock solutions are stable for at least 7 days when stored at 2-8°C.[8]
2.2.2. Intermediate and Working Standard Solutions
-
Prepare an intermediate stock solution (e.g., 100 µg/mL) of both Glyburide and Impurity E by diluting the primary stock solutions with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).
-
From the intermediate solutions, prepare a series of working standards for the calibration curve, typically ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[9] For instance, a range of 0.5 ng/mL to 500 ng/mL would be suitable for trace-level analysis.
2.2.3. Sample Preparation (from Glyburide Tablets)
-
Weigh and powder no fewer than 20 tablets to ensure homogeneity.[8]
-
Accurately weigh a portion of the tablet powder equivalent to 25 mg of Glyburide and transfer it to a 50 mL volumetric flask.
-
Add approximately 35 mL of Diluent (50:50 Acetonitrile/Water) and sonicate for 30 minutes to extract the API and any related impurities.[8][10]
-
Allow the solution to cool to room temperature and dilute to the mark with the Diluent. Mix thoroughly.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter to remove insoluble excipients.
-
Further dilute the supernatant/filtrate with the Diluent to a final theoretical concentration of 10 µg/mL of Glyburide. This solution is now ready for injection.
Rationale: Methanol is an excellent solvent for Glyburide and its related compounds.[8] The diluent (Acetonitrile/Water) is chosen to be compatible with the reversed-phase mobile phase, ensuring good peak shape. The extraction procedure is designed to be exhaustive while the filtration/centrifugation step is crucial to protect the LC column and MS system from particulate matter.[10]
LC-MS/MS Methodology
The separation and detection are based on the physicochemical differences between Glyburide and Impurity E. A reversed-phase C18 column is used, which separates compounds based on hydrophobicity. Impurity E, with an additional chlorine atom, is expected to be slightly more hydrophobic and thus have a longer retention time than Glyburide under typical reversed-phase conditions.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min (30% B), 1-8 min (30-90% B), 8-9 min (90% B), 9-9.1 min (90-30% B), 9.1-12 min (30% B) |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
Rationale: A C18 column provides excellent retention and separation for moderately non-polar compounds like Glyburide and its impurities.[11] The gradient elution allows for efficient separation of the analyte of interest from the parent API and other potential impurities. Formic acid is added to the mobile phase to improve chromatographic peak shape and enhance ionization efficiency in positive ESI mode.[7]
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Rationale: Both Glyburide and Impurity E contain multiple basic nitrogen atoms that are readily protonated, making positive ESI the ideal ionization mode.[11][12] MRM is used for its unparalleled selectivity and sensitivity, as it monitors a specific precursor-to-product ion transition for each analyte, minimizing matrix interference.[13]
Analyte-Specific MRM Transitions
The following table summarizes the key properties and proposed MRM transitions for the analysis. The product ions are selected based on the common fragmentation pathways of sulfonylureas, which often involve the cleavage of the S-N bond in the sulfonylurea moiety.[14]
| Compound | Formula | Mol. Weight | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Glyburide | C₂₃H₂₈ClN₃O₅S | 494.00 | 494.1 | 369.1 | 169.1 | 20 |
| This compound | C₂₃H₂₇Cl₂N₃O₅S | 528.45 | 528.1 | 403.1 | 203.0 | 22 |
Rationale: For Glyburide, the transition m/z 494.1 → 369.1 corresponds to the cleavage of the cyclohexylurea group.[13] For Impurity E, the precursor ion is shifted by 34 Da due to the additional chlorine atom (and one less hydrogen). The corresponding fragmentation is predicted to yield a product ion at m/z 403.1. A second, qualifying transition is monitored for each compound to provide an additional layer of confirmation and ensure method specificity, as per regulatory guidelines.[15]
Analytical Workflow and System Validation
The entire analytical process must operate within a validated state to ensure the reliability of the results.[9][15] This method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[4]
System Suitability Test (SST)
Before initiating any sample analysis, a system suitability test must be performed. This involves injecting a working standard solution (e.g., five or six replicate injections) to verify the proper functioning of the chromatographic system.[3] Key acceptance criteria include:
-
Peak Area Precision (%RSD): ≤ 15.0%
-
Retention Time Precision (%RSD): ≤ 2.0%
-
Signal-to-Noise (S/N) Ratio: ≥ 10 for the LOQ standard
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, selective, and sensitive solution for the identification and quantification of this compound. The protocol is designed for easy integration into quality control laboratories within the pharmaceutical industry. By leveraging the specificity of tandem mass spectrometry, this method ensures compliance with stringent regulatory requirements for impurity profiling, ultimately contributing to the safety and quality of Glyburide drug products. Adherence to proper method validation principles is essential before routine implementation.[16]
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Borg, L. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound[Link]
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de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]
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Al-Majdoub, Z. M., et al. (2018). Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Hoizey, G., et al. (2005). Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI. ResearchGate. [Link]
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Srinivasan, K., et al. (2015). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Chaudhary, A., & Patel, K. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. [Link]
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ResearchGate. (2025). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. [Link]
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Veeprho. Glyburide Glibenclamide Impurities and Related Compound. Veeprho. [Link]
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Darwish, I. A., et al. (2011). Spectrophotometric analysis of a mixture of glyburide and metformin HCl in pharmaceutical preparations. Der Pharma Chemica. [Link]
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IJIRT. (2017). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology. [Link]
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ResearchGate. (2018). PHARMACOPEIAL METHODS OF GLIMEPIRIDE BY HPLC. ResearchGate. [Link]
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Kumar, A., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
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Veeprho. Glyburide Impurities and Related Compound. Veeprho. [Link]
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Adejare, A., et al. (2020). Physicochemical Equivalence and HPLC Validation of Glibenclamide Tablets. Journal of Pharmaceutical Research International. [Link]
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Al-Hiari, Y., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. International Journal of Analytical Chemistry. [Link]
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Reddy, G. S., et al. (2005). LC determination of glimepiride and its related impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ResearchGate. (2020). Proposed MS/MS fragmentation pattern of impurities (Imp IV, V and VI). ResearchGate. [Link]
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Zhang, Y., et al. (2008). LC-MS/MS determination of glyburide in human plasma. Semantic Scholar. [Link]
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Donia, A. M., et al. (2019). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. International Journal of Pharmaceutical Research. [Link]
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Al-Hiari, Y., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. Hindawi. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Determination of Glyburide and Its Degradation Products
Abstract
This application note presents a detailed, validated, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of glyburide in the presence of its degradation products. The method is developed based on a comprehensive forced degradation study, ensuring specificity and suitability for the analysis of stability samples of both the drug substance and its formulated products. This document provides a step-by-step protocol for the forced degradation study, method development, and validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
Glyburide (also known as glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] It functions by stimulating insulin secretion from pancreatic β-cells.[2][4] The assurance of the quality, safety, and efficacy of pharmaceutical products is paramount. Stability testing is a critical component of this assurance, providing evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7]
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[8][9] The development of such a method requires that the drug substance be subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[10][11] This process, known as forced degradation, is a cornerstone of method development and is mandated by regulatory bodies worldwide, as outlined in ICH guidelines Q1A(R2).[5][7][12]
This guide provides a comprehensive framework for developing and validating a stability-indicating HPLC method for glyburide, offering researchers and drug development professionals a reliable protocol for ensuring the stability and quality of their products.
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to generate a representative sample of degradants to be used in the development and validation of the stability-indicating method.[10]
Rationale for Stress Conditions
Glyburide, with its sulfonylurea and amide functionalities, is susceptible to hydrolysis and other modes of degradation.[1][13] The stress conditions outlined below are chosen to induce degradation through hydrolysis (acidic and basic), oxidation, and thermolysis, covering the most probable degradation pathways for the molecule.[7][10][14]
-
Acid and Base Hydrolysis: To evaluate the susceptibility of the drug substance to hydrolysis across a range of pH values.[7]
-
Oxidation: To assess the drug's sensitivity to oxidative stress.
-
Thermal Degradation: To investigate the effect of elevated temperatures on the drug's stability.
-
Photostability: To determine the drug's sensitivity to light exposure, as recommended by ICH Q1B guidelines.[7][15]
Experimental Protocol
Materials:
-
Glyburide reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphate buffer components
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of glyburide in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 5 mL of the glyburide stock solution, add 5 mL of 0.5 N HCl.[10]
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.5 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Degradation:
-
To 5 mL of the glyburide stock solution, add 5 mL of 0.5 N NaOH.[10]
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.5 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the glyburide stock solution, add 5 mL of 6% H₂O₂.[11]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of glyburide solid powder in a hot air oven maintained at 105°C for 24 hours.[14]
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a thin layer of glyburide solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Control Sample: Prepare a solution of the untreated glyburide reference standard at the same final concentration (100 µg/mL) in the mobile phase.
-
Analysis: Analyze all stressed samples, along with the control sample and a blank (mobile phase), using the developed HPLC method.
HPLC Method Development and Validation
The core of a stability-indicating assay is the chromatographic separation of the parent drug from all potential degradation products.
Method Development Workflow
The development process is an iterative optimization of chromatographic conditions to achieve the desired separation. The following workflow provides a systematic approach.
Caption: Workflow for HPLC method development.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.3) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all degradation products and the parent peak. |
Note: These conditions are a starting point and may require optimization based on the specific column and system used.[9][14]
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16][17][18][19]
| Validation Parameter | Acceptance Criteria |
| Specificity | The glyburide peak should be free from any co-eluting peaks from degradants, impurities, or placebo components. Peak purity analysis (e.g., using a photodiode array detector) should confirm spectral homogeneity. Resolution between glyburide and the closest eluting peak should be > 2.0. |
| Linearity | A minimum of 5 concentration levels covering 50-150% of the target assay concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by recovery studies on a spiked placebo matrix at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): %RSD of ≥ 6 replicate injections of the standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day): Analysis performed on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2.0%. |
| Range | The range should be established based on the linearity, accuracy, and precision studies.[16] |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or based on the standard deviation of the response and the slope of the calibration curve. The LOQ should be precise and accurate. |
| Robustness | The method's reliability is assessed by making small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, flow rate ±0.1 mL/min, column temperature ±5°C). System suitability parameters should remain within acceptable limits. |
Results and Discussion
Glyburide Degradation Pathway
Forced degradation studies revealed significant degradation under hydrolytic (acidic and basic) and oxidative conditions. The primary degradation pathway involves the hydrolysis of the amide and sulfonylurea linkages.
Caption: Simplified degradation pathways of glyburide.
Method Specificity
The developed HPLC method successfully separated the intact glyburide peak from all major degradation products formed under various stress conditions. A representative chromatogram of a stressed sample would show the glyburide peak at its characteristic retention time, well-resolved from earlier and later eluting degradant peaks, demonstrating the method's specificity. The peak purity analysis confirmed the spectral homogeneity of the glyburide peak in the presence of its degradants.
Summary of Forced Degradation Results
| Stress Condition | % Degradation of Glyburide | Observations |
| 0.5 N HCl, 80°C, 2h | ~15% | Two major degradation products observed. |
| 0.5 N NaOH, 80°C, 2h | ~20% | One major and several minor degradation products observed. |
| 6% H₂O₂, RT, 24h | ~10% | A distinct oxidative degradation product peak was formed. |
| Heat, 105°C, 24h | < 5% | Glyburide is relatively stable to dry heat. |
| Photolytic (ICH Q1B) | < 5% | Glyburide shows good photostability. |
Conclusion
The stability-indicating HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of glyburide in the presence of its degradation products. The forced degradation study confirmed that glyburide is most susceptible to hydrolytic and oxidative degradation. This method is suitable for routine quality control analysis and for stability studies of glyburide drug substance and drug products, ensuring they meet the required quality standards throughout their shelf life.
References
-
SynThink. (n.d.). Glyburide EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Veeprho. (n.d.). Glyburide Impurities and Related Compound. Retrieved from [Link]
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Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. (n.d.). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
NIH DailyMed. (n.d.). Label: GLYBURIDE tablet. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
-
PubChem. (n.d.). Glibenclamide. Retrieved from [Link]
-
SlideShare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structures of glyburide and its metabolites. Retrieved from [Link]
-
ResearchGate. (2014). Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets. Retrieved from [Link]
-
International Research Journal of Pure and Applied Chemistry. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]
-
E-learning. (n.d.). GLYBURIDE. Retrieved from [Link]
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IJIRT. (2021). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. Retrieved from [Link]
-
Waters. (n.d.). A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024). LC determination of glimepiride and its related impurities. Retrieved from [Link]
-
Frontier Journal of Pharmaceutical Sciences and Research. (n.d.). Development and validation of Glyburide In RP- HPLC. Retrieved from [Link]
-
Patel et al., IJPSR, 2015; Vol. 6(3): 1222-1229. (2015). Retrieved from [Link]
-
Scirp.org. (2014). Effect of Acid, Base and Time on Different Brands of Glimepiride. Retrieved from [Link]
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Application Notes and Protocols for Forced Degradation Studies of Glyburide
Introduction: The Imperative of Forced Degradation in Glyburide Development
Glyburide (also known as Glibenclamide) is a potent second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy hinges on its chemical integrity. As with any pharmaceutical agent, glyburide is susceptible to degradation when exposed to various environmental stressors, potentially leading to a loss of potency and the formation of unknown, and possibly toxic, impurities.[2] Forced degradation studies, also known as stress testing, are a cornerstone of drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] These studies involve intentionally subjecting the drug substance to harsh conditions—exceeding those of accelerated stability testing—to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3]
The primary objective of this protocol is to provide a comprehensive framework for conducting forced degradation studies on glyburide. The data generated from these studies are indispensable for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, which can resolve the active pharmaceutical ingredient (API) from all potential degradation products.[4] This ensures that the analytical method is fit for purpose and can accurately quantify glyburide in the presence of its impurities and degradants throughout the product's lifecycle.
Part 1: Foundational Principles and Strategic Approach
The Rationale Behind Stress Conditions
The choice of stress conditions is guided by the ICH Q1A(R2) guideline and is designed to simulate the potential environmental stresses a drug product might encounter.[3] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This range provides a sufficient amount of degradants for detection and characterization without overwhelming the analytical system.[5] The conditions outlined in this protocol—hydrolytic, oxidative, photolytic, and thermal stress—are selected to cover the most common degradation pathways for pharmaceutical compounds.
Overall Experimental Workflow
The forced degradation process follows a systematic workflow, from stress sample generation to the final analysis and data interpretation. This ensures that the results are reliable and can be used to build a comprehensive stability profile for glyburide.
Caption: Overall workflow for the forced degradation study of glyburide.
Part 2: Detailed Protocols and Methodologies
Materials and Reagents
-
Glyburide Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Ammonium Acetate, analytical grade
-
Water, HPLC grade or purified
-
pH meter
-
Reflux condenser
-
Thermostatically controlled oven
-
Photostability chamber
-
Calibrated HPLC system with a UV or Photodiode Array (PDA) detector
Preparation of Solutions
-
Glyburide Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glyburide Reference Standard in methanol or a suitable solvent to obtain a concentration of 1 mg/mL.
-
Acidic Stress Solution (0.1 N HCl): Prepare by diluting concentrated HCl with purified water.
-
Basic Stress Solution (0.1 N NaOH): Prepare by dissolving NaOH pellets in purified water.
-
Oxidative Stress Solution (3% H₂O₂): Prepare by diluting a 30% H₂O₂ solution with purified water.
Forced Degradation Experimental Protocols
For each condition, a control sample (glyburide stock solution stored at ambient temperature without the stressor) should be prepared and analyzed alongside the stressed samples.
-
Procedure: To 5 mL of the glyburide stock solution, add 5 mL of 0.1 N HCl.
-
Stress Condition: Heat the mixture at 80°C for 2 hours under reflux.
-
Rationale: The sulfonylurea bridge in glyburide is susceptible to acid-catalyzed hydrolysis.[6] Heating accelerates this reaction to achieve detectable degradation within a reasonable timeframe.
-
Post-Stress Treatment: After the specified time, cool the solution to room temperature. Carefully neutralize the solution with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.1 N NaOH) to a pH of approximately 7.0.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a final target concentration (e.g., 100 µg/mL) for HPLC analysis.
-
Procedure: To 5 mL of the glyburide stock solution, add 5 mL of 0.1 N NaOH.
-
Stress Condition: Keep the mixture at 80°C for 2 hours under reflux.
-
Rationale: Similar to acidic conditions, basic conditions also promote the hydrolysis of the sulfonylurea linkage. Studies on similar sulfonylureas show significant degradation under alkaline stress.[7]
-
Post-Stress Treatment: After the exposure time, cool the solution to room temperature. Neutralize the solution with an equivalent amount of HCl (e.g., 5 mL of 0.1 N HCl) to a pH of approximately 7.0.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to the final target concentration for HPLC analysis.
-
Procedure: To 5 mL of the glyburide stock solution, add 5 mL of 3% H₂O₂.
-
Stress Condition: Store the solution at room temperature for 24 hours, protected from light.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to assess the susceptibility of a drug to oxidation. Glyburide has been shown to be susceptible to oxidative degradation.[8] The reaction is typically conducted at room temperature to avoid thermal degradation.
-
Post-Stress Treatment: No quenching is typically required, but if the peroxide interferes with the chromatography, it can be quenched with a dilute solution of sodium bisulfite.
-
Sample Preparation for Analysis: Dilute the solution with the mobile phase to the final target concentration for HPLC analysis.
-
Procedure: Place a known amount of solid glyburide powder in a clear glass vial.
-
Stress Condition: Expose the solid drug substance to dry heat in a calibrated oven at 105°C for 24 hours.[9]
-
Rationale: This condition evaluates the stability of the solid drug substance at elevated temperatures, which can occur during manufacturing or storage. The temperature is chosen to be significant enough to induce degradation without causing melting or sublimation.
-
Post-Stress Treatment: Allow the sample to cool to room temperature.
-
Sample Preparation for Analysis: Weigh the heat-stressed powder, dissolve it in the initial solvent (e.g., methanol), and then dilute with the mobile phase to the target concentration for HPLC analysis.
-
Procedure: Prepare a solution of glyburide in a suitable solvent (e.g., methanol/water) and place it in a photochemically transparent container (e.g., quartz). Also, expose the solid drug substance spread as a thin layer in a suitable container.
-
Stress Condition: Expose the samples to light in a photostability chamber. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Rationale: This test assesses the drug's sensitivity to light, which is crucial for determining appropriate packaging and storage instructions.[12]
-
Post-Stress Treatment: No specific treatment is required.
-
Sample Preparation for Analysis: For the solution, dilute with the mobile phase to the target concentration. For the solid sample, dissolve it in the initial solvent and then dilute with the mobile phase to the target concentration.
Summary of Stress Conditions
| Stress Condition | Stressor | Concentration/Intensity | Temperature | Duration |
| Acid Hydrolysis | 0.1 N Hydrochloric Acid | 0.1 N | 80°C | 2 hours |
| Base Hydrolysis | 0.1 N Sodium Hydroxide | 0.1 N | 80°C | 2 hours |
| Oxidation | 3% Hydrogen Peroxide | 3% (v/v) | Room Temp. | 24 hours |
| Thermal (Dry Heat) | Oven | N/A | 105°C | 24 hours |
| Photolytic | UV/Visible Light | ≥ 1.2 million lux·h & ≥ 200 W·h/m² | Room Temp. | As required |
Part 3: Analytical Methodology and Degradation Pathway Elucidation
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is critical for the success of a forced degradation study. The method must be able to separate the glyburide peak from all degradation product peaks and any process-related impurities.[4][11]
Optimized Chromatographic Conditions:
-
Column: Hichrom 5 C8 (250 x 4.6 mm, 5 µm particle size) or equivalent C8/C18 column.[13]
-
Mobile Phase: A mixture of 0.1 M ammonium acetate (pH adjusted to 5.0) and methanol (23:77, v/v).[13]
-
Flow Rate: 0.7 mL/min.[13]
-
Detection Wavelength: 230 nm.[13]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity. This is confirmed by demonstrating that the glyburide peak is pure in the presence of its degradants, typically using a PDA detector to assess peak purity.[11]
Elucidation of Degradation Pathways
The primary degradation pathway for sulfonylureas like glyburide under hydrolytic conditions is the cleavage of the sulfonylurea bridge (C-N bond).[6][14]
-
Hydrolytic Degradation: In both acidic and basic media, the sulfonylurea linkage is hydrolyzed. This reaction breaks the molecule into two primary degradation products:
-
4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (often referred to as Impurity A).
-
Cyclohexylamine (and CO₂ is evolved).
-
Caption: Primary hydrolytic degradation pathway of glyburide.
-
Oxidative Degradation: The specific oxidative degradation products are less commonly reported but may involve hydroxylation of the cyclohexyl ring or other susceptible parts of the molecule.
-
Photodegradation: Exposure to UV light can lead to cleavage of the sulfonamide bond or other photochemical reactions.[15]
Characterization of the degradation products can be achieved by using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which provides molecular weight information to help identify the structures of the unknown peaks observed in the HPLC chromatograms.
Conclusion
This application note provides a robust and detailed protocol for conducting forced degradation studies on glyburide, in alignment with ICH guidelines. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress conditions, researchers can effectively identify potential degradation products and understand the intrinsic stability of the glyburide molecule. The successful execution of these studies is fundamental to the development of a validated, stability-indicating HPLC method, which is a regulatory requirement and a critical tool for ensuring the quality, safety, and efficacy of glyburide drug products.
References
-
Bere, M., & Venkanna, P. (2021). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology, 8(3). Available at: [Link]
-
Chaturvedi, D., et al. (2015). Ultraviolet-Photodiode Array and High-Performance Liquid Chromatographic/Mass Spectrometric Studies on Forced Degradation Behavior of Glibenclamide and Development of a Validated Stability-Indicating Method. ResearchGate. Available at: [Link]
-
Feldman, J. M. (1985). Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects. Pharmacotherapy, 5(2), 43-62. Available at: [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Glyburide? Patsnap Synapse. Available at: [Link]
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Veeprho. Glyburide Glibenclamide Impurities and Related Compound. Veeprho. Available at: [Link]
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Berger, B. M., & Berger, W. T. (1999). Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: Assessing fate. Environmental Toxicology and Chemistry, 18(9), 1915-1923. Available at: [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
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Naveed, S., et al. (2014). Effect of Acid, Base and Time on Different Brands of Glimepiride. Open Access Library Journal, 1, 1-5. Available at: [Link]
-
Alsirawan, M. B., et al. (2014). Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets. ResearchGate. Available at: [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. Available at: [Link]
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Patel, A., et al. (2012). Development and validation of stability indicating HPLC method: A review. ResearchGate. Available at: [Link]
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Singh, S., et al. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. PubMed. Available at: [Link]
-
Bakshi, M., & Singh, S. (2002). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Waters. (n.d.). A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. Waters Corporation. Available at: [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group. Available at: [Link]
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Pharmaffiliates. Glibenclamide-impurities. Pharmaffiliates. Available at: [Link]
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Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. PubMed. Available at: [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
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Pharmaffiliates. Glyburide-impurities. Pharmaffiliates. Available at: [Link]
-
Lebovitz, H. E., & Feinglos, M. N. (1983). The pharmacology of sulfonylureas. PubMed. Available at: [Link]
-
Kumar, R. P., et al. (2016). Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination. NIH. Available at: [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
IKEV. (2003). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
Radziwonka-Toruń, D., et al. (2017). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]
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Application Note: A Comprehensive Guide to the Isolation and Characterization of Glyburide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed framework for the systematic isolation and characterization of degradation products of glyburide (also known as glibenclamide), a widely used second-generation sulfonylurea for the treatment of type 2 diabetes mellitus. Ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. This guide outlines a comprehensive strategy, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), for conducting forced degradation studies, isolating the resulting degradants, and elucidating their structures using modern analytical techniques. By explaining the causality behind experimental choices, this document serves as a practical and scientifically robust protocol for researchers in pharmaceutical development and quality control.
Introduction: The Imperative of Degradation Profiling
Glyburide, chemically known as 1-[[p-[2-(5-chloro-o-anisamido)ethyl]phenyl]sulfonyl]-3-cyclohexylurea, is a potent oral hypoglycemic agent.[1] Like all pharmaceutical molecules, glyburide is susceptible to degradation under various environmental conditions, such as exposure to heat, light, humidity, and extreme pH. These degradation products, if present in the final drug product, can potentially impact its safety and efficacy. Therefore, a thorough understanding of the degradation pathways and the structural identification of any significant degradants are critical components of the drug development process and are mandated by regulatory agencies worldwide.[2][3][4]
Forced degradation studies, or stress testing, are designed to intentionally degrade the API under conditions more severe than accelerated stability studies.[5][6][7] The primary objectives of these studies are to:
-
Elucidate the intrinsic stability of the drug molecule.
-
Identify potential degradation products and pathways.
-
Develop and validate stability-indicating analytical methods capable of separating and quantifying the drug from its degradants.[8]
-
Inform the selection of appropriate packaging and storage conditions.
This application note will guide the user through a logical workflow, from inducing degradation to the definitive structural characterization of the resulting products.
The Chemistry of Glyburide Degradation: A Predictive Overview
The molecular structure of glyburide contains several functional groups susceptible to chemical degradation, primarily the sulfonylurea and amide linkages.[4] Hydrolysis is the most common degradation pathway for sulfonylureas.[4]
Figure 1: Potential Hydrolytic Degradation Pathways of Glyburide
Caption: Predicted hydrolytic degradation pathways of glyburide.
Experimental Protocols: A Step-by-Step Guide
Forced Degradation Studies
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent drug.[6]
Protocol 1: Forced Degradation of Glyburide
-
Preparation of Stock Solution: Prepare a stock solution of glyburide at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N HCl. Reflux the solution at 60°C for 30 minutes.[9] Cool the solution and neutralize it with an appropriate amount of 1N NaOH.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N NaOH. Reflux the solution at 60°C for 30 minutes. Cool the solution and neutralize it with an appropriate amount of 1N HCl.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 3 hours, protected from light.[3]
-
Thermal Degradation: Place the solid glyburide powder in an oven at 105°C for 6 hours.[9] Also, expose the stock solution to heat at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).[8] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC to assess the extent of degradation and the formation of degradation products.
Analytical Method for Separation
A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug and from each other.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A mixture of phosphate buffer (pH 5.3) and acetonitrile in a ratio of 60:40 (v/v).[3] The exact ratio may need to be optimized based on the separation achieved.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[3]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[3]
Isolation of Degradation Products
For definitive structural elucidation, the degradation products need to be isolated in a pure form. Preparative HPLC is the method of choice for this purpose.
Protocol 3: Preparative HPLC for Isolation
-
System Preparation: Use a preparative HPLC system with a high-loading capacity column, such as a Luna C8 (250 x 21.2 mm, 10 µm).[2]
-
Sample Preparation: Concentrate the stressed sample that shows the highest abundance of the target degradation product. Dissolve the residue in a minimal amount of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A simplified mobile phase, such as acetonitrile and water (e.g., 70:30 v/v), is often used in preparative HPLC to facilitate solvent removal.[2] The gradient may need to be optimized for the best separation.
-
Flow Rate: A higher flow rate, for example, 8 mL/min, is typical for preparative columns.[2]
-
Detection: Use a UV detector at a wavelength where both the parent drug and the degradation products have significant absorbance (e.g., 300 nm).[2]
-
-
Fraction Collection: Collect the fractions corresponding to the peaks of the degradation products.
-
Purity Check and Solvent Removal: Analyze the collected fractions using the analytical HPLC method to confirm their purity. Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Characterization of Degradation Products
Once isolated, the pure degradation products can be subjected to spectroscopic analysis for structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, which are crucial for determining the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation patterns, providing valuable structural information.
A recent study on the forced degradation of glyburide identified two degradation products with m/z values of 369.065 and 325.283 using LC-Orbitrap MS.[10]
Table 1: Mass Spectrometric Data of Potential Glyburide Degradation Products
| Degradation Product (DP) | Proposed Structure | Theoretical Monoisotopic Mass (Da) | Observed m/z[10] |
| DP-1 | 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | 398.0812 | - |
| DP-2 | 5-chloro-N-(2-(4-sulfamoylphenyl)ethyl)-2-methoxybenzamide | 368.0652 | 369.065 |
| DP-3 | 4-(2-aminoethyl)benzenesulfonamide | 200.0565 | - |
| DP-4 | 5-chloro-2-methoxybenzoic acid | 186.0135 | - |
Note: The observed m/z of 369.065 likely corresponds to the [M+H]⁺ ion of DP-2. The discrepancy between the theoretical and observed mass for other potential degradation products highlights the necessity of isolation and further characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete connectivity of the molecule.
Workflow for Structural Elucidation by NMR:
Caption: Workflow for NMR-based structural elucidation.
Conclusion: Ensuring Drug Quality Through Scientific Rigor
The isolation and characterization of degradation products are non-negotiable aspects of pharmaceutical development, directly impacting patient safety and product quality. The protocols and methodologies outlined in this application note provide a robust and scientifically sound approach to systematically investigate the stability of glyburide. By combining forced degradation studies with advanced analytical techniques such as HPLC, LC-MS, and NMR, researchers can confidently identify and characterize potential degradants, thereby ensuring the development of a safe, effective, and stable drug product. Adherence to these principles not only satisfies regulatory requirements but also embodies a commitment to the highest standards of scientific integrity in drug development.
References
-
Jain, R., Aishwarya, D., Wankhade, S., Kumarasamy, M., & Peraman, R. (2024). Identification and in vitro genotoxicity assessment of forced degradation products of glimepiride and glyburide using HEK cell-based COMET assay. Biomedical Chromatography, e6039. [Link]
-
Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6471-6474. [Link]
-
Sudha, T., Krishna, V., & Kumar, V. R. R. (2012). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. International Journal of Pharmaceutical Sciences and Research, 3(1), 306-312. [Link]
-
Nair, I. M., & Jayachandran, K. (2019). Ultraviolet-Photodiode Array and High-Performance Liquid Chromatographic/Mass Spectrometric Studies on Forced Degradation Behavior of Glibenclamide and Development of a Validated Stability-Indicating Method. Molecules, 24(20), 3762. [Link]
-
Bansal, G., Singh, M., Jindal, K. C., & Singh, S. (2008). LC and LC–MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of chromatographic science, 46(6), 512-521. [Link]
-
IJIRT. (2016). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology, 3(1), 143-156. [Link]
-
U.S. Food and Drug Administration. (2006). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. [Link]
-
U.S. Food and Drug Administration. (2020). Guidance for Industry: ANDAs: Impurities in Drug Products. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Bansal, G., Singh, M., & Singh, S. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Journal of pharmaceutical and biomedical analysis, 48(3), 788-795. [Link]
-
PubChem. (n.d.). Glibenclamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Purchase of Glyburide Impurity E reference standard
An Application Note on the Procurement and Utilization of Glyburide Impurity E Reference Standard for Pharmaceutical Quality Control
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the procurement, handling, and analytical application of the this compound reference standard. Designed for researchers, scientists, and drug development professionals, this document outlines the critical role of impurity profiling in ensuring the safety and efficacy of Glyburide, a potent second-generation sulfonylurea. The application note details a validated High-Performance Liquid Chromatography (HPLC) method, including system suitability criteria, solution preparation, and data analysis, to accurately quantify this compound in bulk drug substances and finished pharmaceutical products.
Introduction: The Imperative of Impurity Profiling for Glyburide
Glyburide (also known as Glibenclamide) is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its mechanism involves stimulating insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.[2][3] The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API) like Glyburide can lead to the formation of impurities, which may include starting materials, by-products, intermediates, or degradation products.[1][4]
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over these impurities.[5][6] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identification, and qualification of impurities.[5][7] Controlling impurities is not merely a regulatory hurdle; it is fundamental to ensuring the safety, efficacy, and stability of the final drug product, as even minute quantities of certain impurities can possess undesirable pharmacological or toxicological properties.[6][8]
Profile of this compound
This compound is a known process-related impurity or potential degradant associated with Glyburide. Its chemical structure and properties are distinct from the parent API, necessitating a well-characterized reference standard for its accurate detection and quantification.
-
Chemical Name: 1-[[4-[2-[(5-Chloro-2-methoxy benzoyl)amino]ethyl]phenyl]sulfonyl]-3-(4-chlorophenyl)urea (This is one of the potential structures, though the exact name can vary by pharmacopeia. The definitive identity is linked to its CAS number).
-
CAS Number: 57334-89-1[9]
-
Molecular Formula: C23H27Cl2N3O5S[9]
-
Molecular Weight: 528.46 g/mol [9]
The presence of this impurity must be monitored and controlled within the limits specified by relevant pharmacopeias, such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP).[4][10]
Procurement of a Qualified this compound Reference Standard
The accuracy of any impurity analysis is fundamentally dependent on the quality of the reference standard. Sourcing a reliable standard is the foundational step for any valid analytical method.
Key Supplier and Documentation Requirements:
-
Reputable Source: Acquire the reference standard from an accredited and reputable supplier specializing in pharmaceutical impurities (e.g., pharmacopeial sources like USP, EP, or established chemical suppliers like SynThink, Veeprho, Simson Pharma).[4][11]
-
Certificate of Analysis (CoA): The standard must be accompanied by a comprehensive CoA. This document is non-negotiable and should include:
-
Supplier's name and contact information.
-
Product name (this compound), CAS number, and lot number.
-
Structural confirmation data (e.g., ¹H-NMR, Mass Spectrometry).
-
Purity value, typically determined by HPLC (e.g., >98%). The chromatogram should be provided.
-
Assigned content or potency value.
-
Date of analysis and recommended re-test or expiry date.
-
Storage conditions.
-
-
Material Safety Data Sheet (MSDS/SDS): Ensure an SDS is provided, outlining safe handling, storage, and disposal procedures.
Analytical Application: HPLC Method for Quantification
This section provides a detailed, field-proven protocol for the determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to be specific and capable of separating Impurity E from the main Glyburide peak and other related substances.[12][13]
Principle of the Method
The method employs an isocratic RP-HPLC system with UV detection. The separation is achieved on an octylsilane (C8) stationary phase, which provides excellent resolution between the slightly more or less polar impurities and the parent Glyburide API based on their differential partitioning between the stationary phase and the mobile phase. Quantification is performed using an external standard method by comparing the peak area of Impurity E in the sample to that of a known concentration of the reference standard.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound Reference Standard | As per procured CoA |
| Glyburide Reference Standard | USP or EP grade |
| Acetonitrile | HPLC Grade |
| Monobasic Potassium Phosphate (KH₂PO₄) | Analytical Reagent Grade |
| Orthophosphoric Acid (H₃PO₄) | Analytical Reagent Grade |
| Water | HPLC Grade / Purified |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent, equipped with a UV/PDA detector, pump, and autosampler. |
| Column | Inertsil C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[12][13] |
| Mobile Phase | Phosphate Buffer (pH 5.3) : Acetonitrile (60:40, v/v).[12][13] |
| Flow Rate | 1.0 mL/min.[14][15] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm.[13] |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all components (approx. 30 minutes). |
Experimental Workflow Diagram
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Application Notes and Protocols for the Use of Glyburide Impurity E in Pharmaceutical R&D
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical research and development, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount.[1][2] Glyburide, a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes, is no exception.[3] The synthesis and storage of Glyburide can lead to the formation of various impurities, which may include process-related compounds, degradation products, and structurally related analogs.[4] These impurities, even in trace amounts, can potentially impact the drug's therapeutic efficacy and safety profile. Therefore, rigorous impurity profiling is a critical aspect of quality control and regulatory compliance, guided by international standards such as the ICH guidelines.[4][5]
This document provides detailed application notes and protocols for the utilization of Glyburide Impurity E as a reference standard in pharmaceutical R&D. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and quality control of Glyburide.
This compound: A Key Process-Related Impurity
This compound, also known as 3-Chloro Glyburide, is a significant process-related impurity that can arise during the synthesis of Glyburide. Its presence is indicative of the starting materials and the specific synthetic route employed. A thorough understanding of its chemical properties and analytical behavior is essential for the development of robust analytical methods to control its levels in the final drug substance.
Chemical Profile of this compound:
| Parameter | Value | Source |
| Chemical Name | 1-[[4-[2-[(3,5-Dichloro-2-methoxybenzoyl)amino]-ethyl]phenyl]sulfonyl]-3-cyclohexylurea | |
| Synonym | 3-Chloro Glyburide | [6] |
| CAS Number | 57334-89-1 | [7][8] |
| Molecular Formula | C23H27Cl2N3O5S | [7][8] |
| Molecular Weight | 528.45 g/mol | [7][8] |
The Role of this compound as a Reference Standard
A well-characterized reference standard of this compound is indispensable for several key activities in pharmaceutical R&D:
-
Analytical Method Development and Validation: It serves as a crucial tool for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure they are specific, accurate, and precise for the detection and quantification of this impurity.[5]
-
Impurity Profiling: Enables the accurate identification and quantification of Impurity E in different batches of Glyburide API and finished drug products.
-
Stability Studies: Used to monitor the potential formation of Impurity E under various stress conditions (e.g., heat, light, humidity), providing insights into the degradation pathways of Glyburide.[6]
-
Quality Control: Employed as a reference in routine quality control testing to ensure that the levels of Impurity E in the final product are within the acceptable limits set by regulatory authorities.
The following workflow illustrates the central role of a certified reference standard of this compound in the overall quality control process.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound from the Glyburide API. This method is based on established principles for the analysis of Glyburide and its related substances.[2][9]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (or similar buffer salt).
-
Phosphoric acid (for pH adjustment).
-
This compound Reference Standard.
-
Glyburide API test sample.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for non-polar compounds like Glyburide and its impurities. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0 ± 0.1) (60:40 v/v) | The ratio can be adjusted to optimize the separation between Glyburide and Impurity E. A lower pH helps to suppress the ionization of acidic and basic functional groups, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection Wavelength | 230 nm | A common wavelength for the detection of compounds with aromatic rings, offering good sensitivity for both Glyburide and its impurities.[2][9] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Preparation of Solutions:
-
Buffer Preparation (Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 25 mM. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.
-
Test Sample Preparation (1 mg/mL of Glyburide): Accurately weigh about 50 mg of the Glyburide API test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability:
Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 5.0%.
-
Tailing factor of the this compound peak: Not more than 2.0.
-
Theoretical plates of the this compound peak: Not less than 2000.
5. Analysis Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and record the peak area.
-
Inject the Test Sample Preparation and record the peak area for this compound.
6. Calculation:
Calculate the percentage of this compound in the Glyburide API test sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of Impurity E in the test sample chromatogram.
-
Area_standard is the average peak area of Impurity E in the working standard solution chromatograms.
-
Conc_standard is the concentration of the this compound Working Standard Solution (in mg/mL).
-
Conc_sample is the concentration of the Glyburide API in the Test Sample Preparation (in mg/mL).
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Identification and Trace-Level Quantification of this compound
For highly sensitive and specific detection, particularly at trace levels, an LC-MS/MS method is recommended. This protocol provides a starting point for the development of such a method.
1. Instrumentation and Materials:
-
Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
-
Electrospray ionization (ESI) source.
-
Data acquisition and processing software.
-
Materials as listed in Protocol 1.
2. LC and MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller particle size and shorter column provide faster analysis times and increased sensitivity, which is ideal for LC-MS/MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the ionization of the analytes in the ESI source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient Elution | A suitable gradient program should be developed to ensure the separation of Impurity E from Glyburide and other potential impurities. A starting point could be a linear gradient from 10% B to 90% B over 5 minutes. | A gradient is often necessary to elute compounds with a range of polarities in a reasonable time with good peak shape. |
| Flow Rate | 0.3 mL/min | A lower flow rate is typically used with smaller ID columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. The basic nitrogen atoms in Glyburide and its impurities are readily protonated in positive mode. |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A potential precursor ion would be [M+H]+ at m/z 529.1. The product ions would need to be determined experimentally. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
3. Sample Preparation:
Sample preparation would follow a similar procedure as in Protocol 1, but with potentially lower concentrations due to the higher sensitivity of the LC-MS/MS technique.
4. Method Validation:
A full method validation according to ICH guidelines should be performed, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Interpretation and Reporting
All analytical results should be reported in accordance with internal SOPs and regulatory guidelines.[5] For impurities below 1.0%, results should be reported to two decimal places (e.g., 0.06%).[5][10]
The following diagram outlines the decision-making process for the identification and qualification of impurities based on ICH guidelines.
Conclusion
The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development. This compound, as a known process-related impurity, requires careful monitoring and control. The use of a well-characterized reference standard for this compound, in conjunction with robust and validated analytical methods as outlined in this document, will enable pharmaceutical scientists to ensure the quality, safety, and regulatory compliance of Glyburide products.
References
-
SynThink. Glyburide EP Impurities & USP Related Compounds. [Link]
-
Veeprho. Glyburide Impurities and Related Compound. [Link]
-
National Center for Biotechnology Information. Glyburide - StatPearls. [Link]
- Google Patents.
- The Importance of Impurity Analysis in Pharmaceutical Products: An Integrated Approach. (2016). Journal of Analytical & Pharmaceutical Research.
-
Veeprho. Glyburide Glibenclamide Impurities and Related Compound. [Link]
-
Pharmaffiliates. Glibenclamide-impurities. [Link]
-
Pharmaffiliates. Glyburide-impurities. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. (2015). ResearchGate. [Link]
-
Pharmaffiliates. The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development. [Link]
-
Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Neopharm Labs. A Complete Guide to Impurity Studies in Drug Development. [Link]
-
Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
IKEV. ICH Q3BR Guideline Impurities in New Drug Products. [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. [Link]
- USP Monographs: Glyburide Tablets. (2006). USP29-NF24.
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- 7. CN113277971A - Glimepiride impurity and preparation method thereof - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: A Validated RP-HPLC Method for the Quantification of Glyburide Impurity E in Quality Control
Introduction: The Imperative of Impurity Control in Glyburide Manufacturing
Glyburide (also known as Glibenclamide) is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells. As with any active pharmaceutical ingredient (API), the purity profile of Glyburide is a critical quality attribute directly linked to its safety and efficacy. The presence of impurities, which can originate from the synthesis process, degradation, or storage, must be meticulously controlled to comply with stringent regulatory standards.[1][2][3]
This application note addresses the specific challenge of quantifying Glyburide Impurity E , a potential process-related impurity. The robust control of such impurities is not merely a regulatory formality but a fundamental component of ensuring patient safety.
1.1 Profile of this compound
This compound is a structurally similar molecule that may be formed during the synthesis of the Glyburide API. Its diligent monitoring is essential for process optimization and final product release.
-
Chemical Name: 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[4]
1.2 The Foundational Role of a Characterized Reference Standard
The cornerstone of any impurity quantification method is a highly purified and well-characterized reference standard.[6][7] This standard serves as the benchmark against which the impurity in a test sample is measured.[8] Without a reliable reference standard, any analytical data generated lacks traceability and validity. For this protocol, it is mandated that a this compound reference standard with a certificate of analysis (CoA) detailing its purity and identity be used. Sourcing, synthesizing, and characterizing such standards is a critical first step in method development.[9][10][11]
Analytical Method Protocol: RP-HPLC for Impurity E Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection provides excellent specificity and sensitivity for separating Glyburide from its related substances, including Impurity E.[12][13]
2.1 Materials and Equipment
-
Reference Standards: Glyburide API, this compound Reference Standard (purity ≥98%).
-
Reagents: HPLC-grade Acetonitrile, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, and purified water (18.2 MΩ·cm).
-
Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
pH meter, sonicator, Class A volumetric glassware.
-
2.2 Chromatographic Conditions
The following conditions have been optimized for the resolution of Glyburide and this compound.
| Parameter | Specification |
| Column | Inertsil C8 (250 mm x 4.6 mm, 5 µm) or equivalent[12][13] |
| Mobile Phase | 25mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.3 with H₃PO₄) : Acetonitrile (60:40, v/v)[12][13] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 230 nm[13] |
| Column Temperature | 35 °C[10] |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
2.3 Preparation of Solutions
-
Buffer Preparation (25mM): Dissolve ~3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 5.3 using diluted orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Prepare a mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 50:50 v/v ratio.
-
Impurity E Stock Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Preparation (for Glyburide API): Accurately weigh ~50 mg of Glyburide API into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of 1000 µg/mL.
Method Validation Protocol: A Self-Validating System
The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[14] This protocol is designed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>.[14][15][16][17][18]
Caption: High-level workflow for analytical method validation.
3.1 Specificity
-
Causality: Specificity demonstrates that the analytical method can unequivocally measure Impurity E without interference from other components like the main API, other impurities, or degradation products.[19] This is the foundation of a reliable quantitative method.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of Impurity E.
-
Inject a solution of Glyburide API to establish its retention time.
-
Inject a solution of this compound to establish its retention time.
-
Inject a spiked solution containing both Glyburide and Impurity E to verify baseline resolution between the two peaks.
-
Forced Degradation: Subject a Glyburide API solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light). Analyze the stressed samples to ensure that any degradation products formed do not co-elute with the Impurity E peak. A PDA detector is crucial here to check for peak purity.
-
3.2 Linearity
-
Causality: Linearity confirms that the detector response is directly proportional to the analyte concentration across a defined range. This justifies the use of a single-point standard or a calibration curve for quantification.
-
Protocol:
-
From the Impurity E Stock Solution, prepare a series of at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit for this impurity (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
3.3 Range
-
Causality: The range is the operational interval of concentrations for which the method has been proven to be linear, accurate, and precise.[14]
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision. For impurities, the range should typically span from the reporting level to 120% of the specification.[16]
3.4 Accuracy (as Recovery)
-
Causality: Accuracy measures the closeness of the experimental result to the true value. It is determined by spiking a known quantity of the impurity into the sample matrix to see how much is recovered.
-
Protocol:
-
Prepare nine independent samples of the Glyburide API.
-
Spike three samples at a low concentration (e.g., 50% of the specification limit), three at the 100% level, and three at a high concentration (e.g., 150% of the limit).
-
Analyze the samples and calculate the percentage recovery for each preparation.
-
3.5 Precision
-
Causality: Precision assesses the random error of the method. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability within the same lab).
-
Protocol:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples of Glyburide API spiked with Impurity E at the 100% specification level. The analysis should be done on the same day by the same analyst using the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability experiment on a different day with a different analyst and/or a different HPLC system.
-
3.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest concentration of Impurity E that the method can reliably detect, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[15] These parameters define the sensitivity limits of the method.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Prepare progressively more dilute solutions of Impurity E and inject them. Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation of LOQ: Analyze six independent preparations at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (%Recovery) meet the pre-defined acceptance criteria.
-
3.7 Robustness
-
Causality: Robustness testing evaluates the method's resilience to small, deliberate changes in its parameters, simulating the variations that can occur during routine use. This ensures the method's reliability over time.
-
Protocol:
-
Prepare a system suitability solution (containing both Glyburide and Impurity E) and a spiked sample.
-
Analyze these solutions while making small, deliberate variations to the chromatographic conditions, one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Acetonitrile Content (e.g., ± 2%)
-
-
Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result of the spiked sample.
-
Caption: Relationship between core parameters defining the validated range.
System Suitability and Acceptance Criteria
4.1 System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. A system suitability solution containing both Glyburide and Impurity E should be injected.
-
Resolution: The resolution between the Glyburide and Impurity E peaks must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Impurity E peak should be ≤ 2.0.
-
Theoretical Plates: The plate count for the Impurity E peak should be ≥ 2000.
-
%RSD for Replicate Injections: The %RSD for the peak area of Impurity E from five replicate injections should be ≤ 5.0%.
4.2 Summary of Validation Acceptance Criteria
The following table summarizes the typical acceptance criteria for the validation of an impurity method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the RT of the analyte. Peak purity index > 0.995. Resolution > 2.0 from adjacent peaks. |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 |
| Accuracy (Recovery) | 80.0% - 120.0% recovery at each concentration level. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 10.0% |
| Intermediate Precision | Overall %RSD for both sets of data should be ≤ 15.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10. Accuracy and Precision must be acceptable at this concentration. |
| Robustness | System suitability parameters must pass under all varied conditions. Quantitative results should not vary significantly. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the validation of an RP-HPLC method for the quantification of this compound. By adhering to the principles of causality and following the detailed experimental steps, a quality control laboratory can establish a reliable, robust, and self-validating system. This ensures that the method is suitable for its intended purpose: safeguarding the quality of Glyburide API and finished products, thereby protecting patient health and ensuring compliance with global regulatory standards.
References
-
Glyburide Glibenclamide Impurities and Related Compound. Veeprho. [Link]
-
Glyburide EP Impurities & USP Related Compounds. SynThink. [Link]
-
Glyburide-impurities. Pharmaffiliates. [Link]
-
Glibenclamide EP Impurity A. SynZeal. [Link]
-
Glibenclamide-impurities. Pharmaffiliates. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Link]
-
Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. [Link]
-
Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Marmara Pharmaceutical Journal. [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]
-
Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. IJIRT. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]
-
Synthesis, characterization, and antibacterial properties of selected glucose derivatives. Current Issues in Pharmacy and Medical Sciences. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. European Compliance Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
LC determination of glimepiride and its related impurities. PubMed. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
Quality control challenges: The importance of accurate reference materials for impurity analysis. Pharmaceutical Technology. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Application Notes & Protocols: A-Z Guide to ICH-Compliant Impurity Profiling of Glyburide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the impurity profiling of glyburide, a sulfonylurea oral hypoglycemic agent.[1][2] Adherence to the International Council for Harmonisation (ICH) guidelines is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document synthesizes the core principles of ICH Q3A(R2), Q3B(R2), and Q2(R1) to offer a practical, scientifically-grounded approach to identifying, quantifying, and controlling impurities in glyburide drug substances and products.[3][4][5][6] We will delve into the classification of impurities, forced degradation studies, analytical method validation, and the toxicological qualification of impurities, providing step-by-step protocols and the scientific rationale behind them.
Introduction: The Imperative of Impurity Profiling in Glyburide
Impurities in pharmaceuticals are any components that are not the drug substance or excipients in the drug product.[7] These unwanted chemicals can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients and packaging.[8][9] For a potent drug like glyburide, even trace amounts of impurities can potentially impact its safety and efficacy. Therefore, a robust impurity profiling strategy is not just a regulatory requirement but a scientific necessity.
The ICH has established a set of guidelines that provide a framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[4][10] These guidelines are complemented by ICH Q2(R1), which details the validation of analytical procedures used for impurity testing.[11][12] This application note will navigate these guidelines in the specific context of glyburide.
Understanding Glyburide Impurities: Classification and Origins
Glyburide impurities can be broadly categorized as organic, inorganic, and residual solvents.[9][13]
-
Organic Impurities: These are the most common and can be process-related (starting materials, by-products, intermediates) or degradation products.[9][14] For glyburide, potential organic impurities include synthesis-related compounds like Glyburide Impurity A and Glyburide Related Compound C, as well as degradation products arising from hydrolysis, oxidation, or photolysis.[1][15]
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, and heavy metals.[9][13] Their control is often addressed by pharmacopoeial standards.[9]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis of the drug substance or in the preparation of the drug product.[9] Their control is specifically addressed in the ICH Q3C guideline.[10]
The potential for these impurities to be present in the final product necessitates a thorough understanding of the glyburide synthesis route and its stability characteristics.
The ICH Thresholds: A Framework for Control
ICH Q3A and Q3B establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.[10][14] These thresholds guide the extent of analytical and toxicological investigation required.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting Threshold | 0.05% | The level above which an impurity must be reported in a regulatory submission.[8][10] |
| Identification Threshold | 0.10% or 1.0 mg/day Total Daily Intake (whichever is lower) | The level above which the structure of an impurity must be determined.[10][14] |
| Qualification Threshold | 0.15% or 1.0 mg/day Total Daily Intake (whichever is lower) | The level above which an impurity's biological safety must be established.[7][9][10][14] |
Table 1: ICH Impurity Thresholds for Drug Substances (based on ICH Q3A)
Experimental Protocols for Glyburide Impurity Profiling
A systematic approach is crucial for the successful impurity profiling of glyburide. The following sections outline key experimental protocols.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is a critical step in identifying potential degradation products and establishing the intrinsic stability of glyburide.[16] It also helps in developing and validating a stability-indicating analytical method.[16]
Protocol: Forced Degradation of Glyburide
-
Preparation of Glyburide Stock Solution: Prepare a stock solution of glyburide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the glyburide solution to the following stress conditions. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 80°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Heat at 80°C for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose the glyburide solution to UV light (e.g., in a photostability chamber) for a specified duration as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see section 4.2).
Analytical Method Development and Validation (ICH Q2(R1))
The analytical method must be capable of separating, detecting, and quantifying glyburide and all its potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[1]
Protocol: HPLC Method for Glyburide and its Impurities
-
Chromatographic System:
-
Method Validation (as per ICH Q2(R1)): The developed method must be validated to ensure it is suitable for its intended purpose.[18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variation).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Workflow for Impurity Identification and Qualification
The following workflow, based on ICH guidelines, outlines the decision-making process for handling impurities detected in glyburide.
Caption: Workflow for Glyburide Impurity Profiling.
Toxicological Assessment: Ensuring Patient Safety
When an impurity in glyburide exceeds the qualification threshold, a toxicological assessment is required to demonstrate its safety.[19]
Key Considerations for Toxicological Qualification:
-
Literature Review: A thorough search of publicly available literature and databases for any existing toxicity data on the impurity is the first step.
-
Metabolite Justification: If the impurity is also a significant metabolite of glyburide in humans or animal models used in toxicology studies, it may be considered qualified.[20]
-
Genotoxicity Assessment: As per ICH M7 guidelines, impurities should be assessed for their potential to be mutagenic.[21] This can be done using in silico predictions (e.g., using Toxtree or Leadscope) and/or in vitro mutagenicity assays (e.g., Ames test).[22]
-
General Toxicity Studies: If sufficient data is not available, general toxicity studies in a relevant animal species may be necessary. The duration of these studies depends on the proposed duration of clinical use of the drug.
-
Threshold of Toxicological Concern (TTC): For non-mutagenic impurities present at very low levels, the TTC concept may be applied to establish a safe limit without the need for extensive toxicity testing.[21]
Conclusion
A comprehensive and scientifically sound approach to impurity profiling is fundamental to the development of safe and effective glyburide drug products. By integrating the principles of ICH Q3A, Q3B, and Q2, and by employing robust analytical and toxicological methodologies, researchers and drug development professionals can ensure regulatory compliance and safeguard patient health. The protocols and workflows outlined in this application note provide a practical guide to achieving these objectives.
References
-
A3P. (n.d.). Qualification of impurities for Human Use. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Traul, K. A. (n.d.). Qualification of Impurities in Drug Substances and Drug Products. K.A. Traul Pharmaceutical Consulting. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
-
Veeprho. (n.d.). Glyburide Impurities and Related Compound. Retrieved from [Link]
-
SynThink. (n.d.). Glyburide EP Impurities & USP Related Compounds. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 13). ICH Topic Q 3 B (R2) - Impurities in new drug products. Retrieved from [Link]
-
PubMed. (n.d.). Qualification of impurities based on metabolite data. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Bibra toxicology advice & consulting. (n.d.). Evaluating Pharmaceutical Impurities. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
R Discovery. (2024, October 10). Identification and in vitro genotoxicity assessment of forced degradation products of glimepiride and glyburide using HEK cell-based COMET assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
THE FORCE. (n.d.). Toxicological Evaluation of Organic Impurities. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). 3 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Waters. (n.d.). A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. Retrieved from [Link]
-
EliteSynth Laboratories. (n.d.). Glyburide Impurities. Retrieved from [Link]
-
IJIRT. (n.d.). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Retrieved from [Link]
-
Patel et al. (2015). IJPSR, 6(3), 1222-1229. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]
-
PubMed. (2005, October 4). LC determination of glimepiride and its related impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of glibenclamide and known, as well as predicted, degradation products. The arrows indicate the linkages susceptible to hydrolysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pharmaffiliates Glyburide-impurities. Retrieved from [Link]
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Troubleshooting & Optimization
Co-elution issues in HPLC analysis of Glyburide and Impurity E
Resolving Co-elution of Glyburide and Impurity E
Welcome to the technical support guide for the HPLC analysis of Glyburide. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with the separation of Glyburide and its critical process-related impurity, Impurity E. Due to their structural similarity, achieving baseline resolution between these two compounds can be a significant analytical hurdle.
This guide provides in-depth troubleshooting strategies and foundational knowledge in a direct question-and-answer format to help you diagnose and resolve co-elution issues effectively.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The troubleshooting process is designed to be systematic, starting with the most impactful and easily adjustable parameters.
Q1: My chromatogram shows poor resolution or complete co-elution between the Glyburide and Impurity E peaks. What is my first step?
A1: Before modifying your validated method, your first step is to confirm the issue is not related to system performance or procedural error.
Step 1: Verify System Suitability Ensure your HPLC system is performing optimally. Check fundamental parameters:
-
System Pressure: Is the pressure stable and within the expected range for the method? Fluctuations can indicate pump issues or leaks.
-
Blank Injection: Run a blank (injection of mobile phase or diluent) to ensure there are no interfering peaks from the system or solvent contamination, a phenomenon known as "ghosting"[1].
-
Standard Injection: Inject a reference standard of Glyburide. Check for proper peak shape (asymmetry or tailing factor), retention time stability, and efficiency (plate count). A poorly performing column can lose its ability to resolve closely eluting peaks[1][2].
Step 2: Review Sample and Standard Preparation
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and broadening, leading to apparent co-elution.
-
Concentration: Overloading the column can cause peak fronting and band broadening, which severely degrades resolution. If you suspect this, try injecting a diluted sample.
If the system and preparation procedures are sound, the issue lies within the method's parameters. The following troubleshooting workflow can guide your optimization process.
}
Figure 1. Systematic workflow for troubleshooting co-elution of Glyburide and Impurity E.
Q2: How can I use the mobile phase to resolve the co-elution of Glyburide and Impurity E?
A2: The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[3][4] For ionizable compounds like Glyburide, pH is the most critical parameter, followed by organic solvent composition.
-
Mobile Phase pH: Glyburide is a weak acid. Its ionization state, and therefore its hydrophobicity and retention, is highly dependent on the mobile phase pH.[5][6][7] Impurity E is structurally similar and also ionizable. Adjusting the pH can differentially alter the retention of each compound, thereby improving separation.
-
Principle: In reversed-phase HPLC, the un-ionized (neutral) form of an analyte is more hydrophobic and will be retained longer on the column. The ionized (charged) form is more polar and will elute earlier.[3][6] By carefully adjusting the pH, you can fine-tune the degree of ionization for each compound to maximize the difference in their retention times.
-
Action: If your current method uses a low pH (e.g., pH 3.0), systematically increase it in small increments (e.g., to 3.2, 3.5, 3.8). Conversely, if you are at a higher pH, try decreasing it. It is crucial to operate at a pH at least 1.5-2 units away from the pKa of the analytes to ensure a single, stable ionic form and avoid peak splitting.[6][7]
-
-
Organic Solvent Ratio (%B): Small changes in the percentage of the organic modifier (e.g., acetonitrile or methanol) can improve resolution.
-
Principle: Decreasing the organic solvent percentage (making the mobile phase weaker) will increase the retention time of both compounds.[8] This longer interaction time with the stationary phase can sometimes be sufficient to resolve a critical pair.
-
Action: If your peaks are eluting very early (low retention factor, k'), decrease the organic content by 2-5%. For example, change from 60% acetonitrile to 58% or 55%. This is particularly effective if the resolution is borderline.
-
-
Organic Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.
-
Principle: Acetonitrile and methanol have different chemical properties that lead to different interactions with the analyte and stationary phase, which can change the elution order or spacing of peaks.
-
Action: If your method uses acetonitrile, try developing a method with methanol. This is a more significant change and may require re-optimizing the gradient or isocratic percentage.
-
Q3: Mobile phase adjustments are not providing baseline resolution. Should I change the column temperature?
A3: Yes, temperature is another powerful parameter for influencing selectivity, especially for structurally similar compounds.[9]
-
Principle: Changing the column temperature affects the thermodynamics of the analyte's partitioning between the mobile and stationary phases.[10] The retention time of different compounds may change at different rates with temperature, leading to changes in selectivity (α).[11] Increasing temperature generally decreases retention times and can improve peak efficiency by lowering mobile phase viscosity.[12]
-
Action: Evaluate the separation at temperatures both above and below your current setting. For example, if your method is at 30°C, try running it at 25°C and 40°C. Even a 5-10°C change can sometimes be enough to resolve a critical pair.[9] Always use a column thermostat to ensure reproducible results, as temperature fluctuations can cause retention time drift.[10]
Q4: I have optimized the mobile phase and temperature, but the peaks are still not resolved. What is my final option?
A4: If the above steps fail, the interaction between your analytes and the stationary phase is likely too similar for resolution. The final option is to change the stationary phase chemistry to introduce different separation mechanisms.[13]
-
Principle: Not all C18 columns are the same. However, a more effective strategy is to switch to a column with a fundamentally different type of interaction potential.
-
Action:
-
Phenyl-Hexyl Column: This type of column provides π-π interactions with aromatic rings in the analytes, in addition to hydrophobic interactions. This can introduce a new level of selectivity for aromatic compounds like Glyburide and Impurity E.
-
Cyano (CN) Column: A cyano column offers dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes. Its unique polarity can drastically alter the elution profile.
-
Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which can reduce interactions with basic compounds and offer different selectivity compared to a standard C18.
-
When changing columns, you will likely need to re-optimize the mobile phase conditions, but the new stationary phase may provide the selectivity needed for a baseline separation.[13]
Key Experimental Protocol
Protocol: Systematic Mobile Phase pH Adjustment Study
This protocol outlines a structured approach to determine the optimal mobile phase pH for separating Glyburide and Impurity E.
-
Preparation:
-
Prepare separate stock solutions of Glyburide and Impurity E reference standards. Prepare a mixed standard solution containing both at a representative concentration.
-
Prepare your aqueous mobile phase buffer (e.g., phosphate or acetate buffer) at five different pH values. For example: pH 3.0, 3.5, 4.0, 4.5, and 5.0. Ensure the buffer has adequate capacity at each pH.
-
-
System Setup:
-
Equilibrate the HPLC system, including a C18 column, with the first mobile phase condition (e.g., Acetonitrile:Buffer pH 3.0 at a 50:50 ratio) until a stable baseline is achieved.
-
-
Execution:
-
Inject the mixed standard solution.
-
Record the retention times (t_R) for Glyburide and Impurity E, and calculate the resolution (R_s).
-
Thoroughly flush the system with the next mobile phase composition (e.g., moving to pH 3.5) and allow it to re-equilibrate completely.
-
Repeat the injection for each pH condition.
-
-
Data Analysis:
-
Plot the retention time of each compound versus the mobile phase pH.
-
Plot the resolution (R_s) between the two peaks versus the mobile phase pH.
-
Identify the pH value that provides the maximum resolution (ideally R_s ≥ 1.5). This will be the optimum pH for your method.
-
Frequently Asked Questions (FAQs)
Q: What are Glyburide and Impurity E?
A:
-
Glyburide (Glibenclamide): An oral anti-diabetic drug belonging to the sulfonylurea class.[14][15][16] It is used to treat type 2 diabetes by stimulating the pancreas to produce more insulin.[14] Its chemical formula is C₂₃H₂₈ClN₃O₅S.[15]
-
Impurity E: A process-related impurity of Glyburide, also known as 3-Chloro Glyburide.[14][17] It is structurally very similar to the parent drug, often differing by the position of a substituent on one of the aromatic rings. Its chemical formula is C₂₃H₂₇Cl₂N₃O₅S.[17] This high degree of structural similarity is the primary reason for the analytical challenge in separating them.
Q: Why is the separation of Glyburide and Impurity E critical?
A: The separation and quantification of impurities in an Active Pharmaceutical Ingredient (API) are mandated by regulatory agencies like the FDA and EMA. This is critical for several reasons:
-
Patient Safety: Impurities may have their own pharmacological or toxicological profiles, which could be harmful.[18]
-
Drug Efficacy: The presence of impurities reduces the purity of the API, which could potentially impact the therapeutic efficacy of the final drug product.[14]
-
Process Control: Monitoring impurity levels is a key indicator of the consistency and control of the drug manufacturing process.[18]
Q: What is a "critical pair" in HPLC?
A: A "critical pair" refers to the two adjacent peaks in a chromatogram that are the most difficult to separate, i.e., they have the lowest resolution value.[2] In method development and validation, the focus is often placed on achieving adequate resolution for this specific pair, as it is assumed that if the critical pair is resolved, all other peaks in the chromatogram will also be sufficiently separated.[19] In this context, Glyburide and Impurity E constitute a critical pair.
}
Figure 2. Effect of mobile phase pH on a weakly acidic analyte in reversed-phase HPLC.
Troubleshooting Summary Table
| Parameter | Action | Rationale & Expected Effect |
| Mobile Phase % Organic | Decrease % organic (e.g., from 50% to 48% ACN) | Increases retention of both compounds. Provides more interaction time with the stationary phase, which may improve resolution.[8] |
| Mobile Phase pH | Systematically adjust pH (e.g., in 0.2-0.5 unit steps) | Alters the ionization state of Glyburide and Impurity E differently, changing their relative hydrophobicity and retention, thus improving selectivity.[3][5] |
| Column Temperature | Increase or decrease temperature (e.g., 30°C → 40°C or 30°C → 25°C) | Affects separation kinetics and thermodynamics, which can alter selectivity. Higher temperatures also reduce viscosity, potentially leading to sharper peaks.[9][10] |
| Stationary Phase | Change column chemistry (e.g., C18 → Phenyl-Hexyl) | Introduces different separation mechanisms (e.g., π-π interactions) that can exploit subtle structural differences between the analytes to achieve separation.[13] |
| Flow Rate | Decrease flow rate (e.g., 1.0 mL/min → 0.8 mL/min) | Increases column efficiency (N), which can lead to narrower peaks and better resolution, but at the cost of longer run times.[20] |
References
-
How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
The Use of Temperature for Method Development in LC - Chromatography Today. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
Glyburide Impurity E | C23H27Cl2N3O5S - PubChem. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Critical pairs in column chromatography: A primer for pharmaceutical method validation | Request PDF - ResearchGate. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - ProQuest. [Link]
-
Glyburide Glibenclamide Impurities and Related Compound - Veeprho. [Link]
-
Glyburide EP Impurities & USP Related Compounds - SynThink. [Link]
-
Glyburide Impurities - EliteSynth Laboratories. [Link]
-
Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]
-
GLIMEPIRIDE Glimepiridum - European Pharmacopoeia. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
-
Glyburide Tablets - USP-NF. [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. [Link]
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PRODUCT MONOGRAPH NTP-GLYBURIDE (glyburide) - E-lactancia. [Link]
-
Glibenclamide (Glibenclamidum) - The International Pharmacopoeia. [Link]
-
LC determination of glimepiride and its related impurities - PubMed. [Link]
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USP Monographs: Glimepiride Tablets. [Link]
-
PRO-GLYBURIDE Product Monograph. [Link]
-
Development and validation of Glyburide In RP- HPLC. [Link]
-
PRODUCT MONOGRAPH PrMYLAN-GLYBE Glyburide - Mylan. [Link]
-
Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC - IJIRT. [Link]
-
A novel extractionless HPLC fluorescence method for the determination of glyburide in the human plasma: Application to a bioequivalence study | Request PDF - ResearchGate. [Link]
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Mass spectrometry fragmentation pattern of Glyburide Impurity E
Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working on the analysis of Glyburide Impurity E using mass spectrometry. This document is designed to offer both practical guidance and a deeper understanding of the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization important?
A1: this compound is a process-related impurity of Glyburide (also known as Glibenclamide), an oral anti-diabetic medication.[1][2] Its chemical name is 1-cyclohexyl-3-[[4-[2-[(3,5-dichloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea.[3] The molecular formula is C23H27Cl2N3O5S.[3][4]
The characterization and control of pharmaceutical impurities are critical for ensuring the safety and efficacy of the final drug product.[1][5] Regulatory bodies like the FDA and EMA have stringent guidelines for impurity profiling. Understanding the structure and fragmentation pattern of Impurity E is essential for developing robust analytical methods for its detection and quantification in Glyburide active pharmaceutical ingredients (APIs) and finished drug products.
Q2: We are observing an unknown peak in our Glyburide sample analysis that we suspect is Impurity E. What are the expected parent and major fragment ions in positive ion ESI-MS/MS?
A2: In positive ion electrospray ionization (ESI) mass spectrometry, this compound will primarily form a protonated molecule, [M+H]+. Given its molecular formula, the expected monoisotopic mass is approximately 562.10 g/mol . Therefore, you should be looking for a precursor ion with an m/z of around 563.1.
Upon collision-induced dissociation (CID), the molecule is expected to fragment at several key locations, primarily around the sulfonylurea bridge, which is a common fragmentation pathway for this class of compounds.[6] The table below summarizes the predicted major fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description of Cleavage |
| ~563.1 ([M+H]+) | ~367.1 | C8H16N2O | Cleavage of the S-N bond in the sulfonylurea moiety. |
| ~563.1 ([M+H]+) | ~201.0 | C15H11Cl2N2O4S | Cleavage of the C-N bond in the sulfonylurea moiety. |
| ~563.1 ([M+H]+) | ~126.1 | C17H15Cl2N2O5S | Further fragmentation of the m/z 367.1 ion. |
| ~563.1 ([M+H]+) | ~99.1 | C17H18Cl2N2O5S | Cleavage of the cyclohexyl ring. |
Q3: Can you explain the fragmentation mechanism for this compound?
A3: The fragmentation of this compound is analogous to that of Glyburide and other sulfonylurea drugs. The primary fragmentation occurs at the sulfonylurea bridge due to the relative instability of the S-N and C-N bonds.
Below is a proposed fragmentation pathway diagram generated using the DOT language. This diagram illustrates the key bond cleavages and the resulting fragment ions.
The fragmentation is initiated by protonation, typically on one of the nitrogen atoms of the urea moiety or the sulfonamide. The applied collision energy then leads to the cleavage of the weakest bonds. The resulting fragment ions are highly characteristic and can be used for unambiguous identification of the impurity.
Troubleshooting Guide
Issue 1: We are not seeing the expected precursor ion for this compound.
-
Possible Cause 1: Incorrect Mass Range: Ensure your mass spectrometer's scan range is set to include m/z 563.1.
-
Possible Cause 2: Poor Ionization: Glyburide and its impurities generally ionize well in positive ESI mode.[1] However, the efficiency can be affected by the mobile phase composition.
-
Recommendation: Ensure your mobile phase contains a small amount of an acid, such as 0.1% formic acid, to promote protonation.
-
-
Possible Cause 3: In-source Fragmentation: If the source conditions (e.g., capillary voltage, source temperature) are too harsh, the precursor ion might fragment before it reaches the mass analyzer.
-
Recommendation: Optimize the source parameters to achieve a balance between good desolvation and minimal in-source fragmentation. Start with lower cone/capillary voltages and gradually increase them.
-
Issue 2: The fragmentation pattern we observe does not match the predicted fragments.
-
Possible Cause 1: Insufficient or Excessive Collision Energy: The fragmentation pattern is highly dependent on the collision energy applied in the collision cell.
-
Recommendation: Perform a collision energy ramping experiment to determine the optimal energy for generating the desired fragment ions. Start with a low energy (e.g., 10 eV) and gradually increase it while monitoring the abundance of the precursor and product ions.
-
-
Possible Cause 2: Presence of Isomers: It is possible that you are observing an isomer of this compound, which could have a different fragmentation pattern.
-
Recommendation: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can help confirm the elemental composition. If isomers are suspected, chromatographic separation is key. Ensure your LC method has sufficient resolution to separate Impurity E from other related substances.
-
-
Possible Cause 3: Different Adduct Formation: While [M+H]+ is the most common adduct, others like [M+Na]+ or [M+K]+ can also form, especially if there are sodium or potassium salts in the mobile phase or sample.
-
Recommendation: Check for peaks corresponding to the m/z of these adducts. If they are prominent, consider using a mobile phase with ammonium formate or acetate to promote the formation of the [M+NH4]+ adduct, which can sometimes provide more predictable fragmentation.
-
Experimental Protocol: LC-MS/MS Method for the Identification of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
Sample Solution: Prepare your Glyburide API or drug product sample at a concentration of 1 mg/mL in the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (for initial investigation) and Product Ion Scan (for fragmentation analysis).
-
Mass Range (Full Scan): m/z 100-1000.
-
Precursor Ion (Product Ion Scan): m/z 563.1.
-
Collision Energy: Ramp from 10 to 40 eV to observe the fragmentation pattern.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound.
References
-
Bansal, G., et al. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 788-795. Available from: [Link]
-
Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glibenclamide. PubChem Compound Summary for CID 3488. Retrieved from [Link]
-
SynThink. (n.d.). Glyburide EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Hoizey, G., et al. (2005). LC/ESI-MS study on establishment of degradation pathway of gliclazide under forced decomposition conditions. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 154-161. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 125358257. Retrieved from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]
-
Veeprho. (n.d.). Glyburide Impurities and Related Compound. Retrieved from [Link]
-
Ravindran, S., et al. (2013). Differences and Similarities in the Metabolism of Glyburide for Various Species: An Analysis by LC-DAD-Q-TRAP-MS/MS. Journal of Analytical & Bioanalytical Techniques, 4(164). Available from: [Link]
-
Pharmaffiliates. (n.d.). Glibenclamide-impurities. Retrieved from [Link]
Sources
- 1. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionization and collision induced dissociation of steroid bisglucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Detection Sensitivity for Glyburide Impurity E
Welcome to the technical support center dedicated to enhancing the analytical sensitivity for Glyburide Impurity E. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of impurity profiling and quantification. Low-level impurities pose a significant analytical challenge, and this resource provides in-depth, scientifically grounded troubleshooting strategies to overcome common obstacles.[1][2]
Controlling impurities in pharmaceutical products is essential to ensure their quality, safety, and efficacy.[3][4][5] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities.[6][7][8] this compound, a process-related impurity or potential degradant, must be monitored at very low levels, often necessitating highly sensitive analytical methods.[3][9][10]
This guide moves beyond a simple checklist, offering a logical framework to diagnose and resolve sensitivity issues in your chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection critical?
A1: this compound, chemically known as 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, is a structurally related impurity of the active pharmaceutical ingredient (API) Glyburide (also known as Glibenclamide).[9][10] Its control is mandated by pharmacopeias and regulatory guidelines to ensure patient safety.[8][11] The concentration limits for such impurities are often very low, typically below 0.10%, requiring analytical methods with low limits of detection (LOD) and quantification (LOQ).[6][12] Failure to detect and quantify this impurity accurately can lead to regulatory non-compliance and potential risks to patient health.
Q2: My current HPLC-UV method cannot meet the required LOQ for Impurity E. What is the first thing I should check?
A2: The first step is a holistic review of your system and method parameters. Low sensitivity is often a multifaceted problem.[13][14] Before making extensive changes, verify the following:
-
System Health: Ensure your HPLC system is performing optimally. Check for leaks, confirm pump seals are in good condition, and ensure the detector lamp has sufficient energy.[15][16]
-
Wavelength Selection: Confirm you are monitoring at the optimal UV wavelength for Impurity E. While methods often use a single wavelength for the API and its impurities (e.g., 230 nm or 254 nm), Impurity E may have a different UV maximum.[17][18] If possible, use a Diode Array Detector (DAD) to acquire the full UV spectrum of the impurity reference standard to confirm the ideal wavelength.
-
Sample Diluent: Ensure the impurity is stable and fully soluble in your sample diluent. Injecting a sample dissolved in a solvent stronger than the initial mobile phase can cause peak distortion and apparent loss of sensitivity.[15] Whenever feasible, the sample diluent should match the initial mobile phase composition.[19]
Q3: Can I simply increase the injection volume to improve my signal?
A3: While increasing the injection volume can increase the analyte response, it is not a universal solution and can introduce new problems. Overloading the column can lead to peak broadening, tailing, and a loss of resolution between Impurity E and adjacent peaks, which ultimately does not improve effective sensitivity.[13] This approach should be used cautiously and validated to ensure it does not compromise chromatographic performance. A better initial strategy is to focus on optimizing the mobile phase and detector settings.
Troubleshooting Guide: A Systematic Approach to Enhancing Sensitivity
Low sensitivity in an HPLC method is a common but solvable issue. This guide provides a logical workflow to diagnose the root cause and implement effective solutions.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic process for troubleshooting low sensitivity issues for this compound.
Caption: A step-by-step workflow for diagnosing and resolving low sensitivity issues.
Step 1: Mobile Phase Optimization - The Core of Sensitivity Enhancement
The mobile phase composition is the most powerful tool for manipulating retention, peak shape, and, consequently, sensitivity in reversed-phase HPLC.[13]
Issue: Poor peak shape (broadening or tailing) for Impurity E, leading to a low signal-to-noise ratio.
-
Scientific Rationale: Glyburide and its impurities contain ionizable functional groups (sulfonamide and amide moieties). The pH of the mobile phase dictates the ionization state of these groups. An analyte that is partially ionized can interact with residual silanols on the silica-based column packing, leading to peak tailing.[13] Broad peaks have a lower height for the same area, which pushes them closer to the baseline noise, reducing sensitivity.
-
Troubleshooting Protocol:
-
Evaluate Mobile Phase pH: Develop methods using a buffered mobile phase. A common starting point for glyburide analysis is a phosphate buffer with a pH around 5.3.[17][20] However, to minimize silanol interactions, it is often beneficial to work at a lower pH (e.g., pH < 3) to ensure the complete protonation of silanol groups.[13]
-
Systematic pH Adjustment: Prepare a series of mobile phases with the same organic modifier concentration but with pH values adjusted from 2.8 to 5.5.
-
Analysis: Inject a standard of Glyburide spiked with Impurity E at the target LOQ level using each mobile phase.
-
Evaluation: Compare the chromatograms. Select the pH that provides the sharpest, most symmetrical peak for Impurity E, as this will yield the highest peak height and best sensitivity.
-
-
Pro-Tip: The addition of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can help to mask active silanol sites and improve the peak shape of basic compounds, though this may not be compatible with MS detection.[18]
Step 2: Advanced Detection Strategies - When UV is Not Enough
For impurities that are genotoxic or need to be controlled at extremely low levels (ppm range), HPLC-UV may lack the necessary sensitivity and selectivity.[2][21][22]
Issue: Inability to reach sub-ppm detection limits for Impurity E with an HPLC-UV/DAD system.
-
Scientific Rationale: Mass Spectrometry (MS) offers significantly higher sensitivity and selectivity compared to UV detection.[5][21] By monitoring a specific mass-to-charge ratio (m/z) transition for Impurity E, matrix effects and baseline noise are virtually eliminated, allowing for detection at much lower concentrations.[23][24]
-
Recommended Action: Transition to LC-MS/MS
-
Ionization Mode: Glyburide and its impurities can be ionized using an Electrospray Ionization (ESI) source, typically in positive ion mode.[25][26]
-
Detection Mode: Use Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), for maximum sensitivity. This involves selecting the precursor ion of Impurity E in the first quadrupole, fragmenting it, and then selecting a specific product ion in the third quadrupole. This highly specific transition minimizes chemical noise.[25][27]
-
Method Development: A validated LC-MS/MS method for glibenclamide in human plasma monitored the transition m/z 494.2 → 368.9.[25][27] A similar approach would be required for Impurity E, starting with infusion of a reference standard to determine its optimal precursor and product ions.
-
Step 3: Sample Preparation - Concentrating Your Analyte
If the impurity concentration in the sample is simply too low for direct injection, a pre-concentration step can be employed.[14][28]
Issue: The concentration of Impurity E in the drug substance is below the instrument's LOQ.
-
Scientific Rationale: Solid Phase Extraction (SPE) is a powerful technique for sample cleanup and pre-concentration.[28][29] It allows you to load a large volume of a sample dissolved in a weak solvent onto a sorbent, wash away interferences, and then elute the analyte of interest in a small volume of a strong solvent, effectively increasing its concentration.
-
Protocol Outline: SPE for Impurity E Concentration
-
Cartridge Selection: Choose an SPE cartridge with a stationary phase similar to your analytical column (e.g., C8 or C18).
-
Method Development:
-
Loading: Dissolve a larger amount of the drug substance in a solvent where the API and impurity are soluble but that is weak enough not to cause elution from the SPE cartridge (e.g., high aqueous content).
-
Washing: Pass a weak solvent through the cartridge to remove any unbound matrix components.
-
Elution: Elute Impurity E (along with the API) using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Analysis: Inject the concentrated eluate into the HPLC or LC-MS system. This technique can often increase the effective concentration by a factor of 10 to 100.
-
Data Summary Table: Method Parameter Comparison
| Parameter | Standard HPLC-UV Method | Optimized HPLC-UV Method | High-Sensitivity LC-MS/MS Method |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 3.5 µm | UPLC C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (50:50) | Acetonitrile:0.02M Phosphate Buffer pH 3.0 (45:55) | Acetonitrile (0.1% Formic Acid):Water (0.1% Formic Acid) Gradient |
| Detector | UV at 230 nm[17] | DAD at 228 nm (optimized for impurity)[30] | Triple Quadrupole Mass Spectrometer |
| Detection Mode | N/A | N/A | ESI+, Selected Reaction Monitoring (SRM)[25] |
| Typical LOQ | ~0.05% (500 ppm) | ~0.01% (100 ppm) | < 0.0001% (1 ppm) |
Key Experimental Protocol: Optimized HPLC-UV Method
This protocol provides a starting point for an optimized method designed to improve the sensitivity for this compound.
-
Chromatographic System:
-
HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
-
Glyburide Reference Standard
-
This compound Reference Standard
-
-
Chromatographic Conditions:
-
Column: Inertsil C8 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A / 40% B, isocratic.[17] (Note: Gradient elution may be required for complex samples).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[30]
-
Detection: DAD, monitor at 228 nm, store full spectra from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase (60% Buffer A: 40% Acetonitrile B).
-
Standard Solution: Prepare a stock solution of Impurity E and dilute to the required LOQ concentration (e.g., 0.5 µg/mL, which corresponds to 0.05% of a 1 mg/mL sample solution).
-
Sample Solution: Prepare the Glyburide drug substance at a concentration of 1.0 mg/mL in the diluent.
-
-
System Suitability:
-
Inject a solution containing both Glyburide and Impurity E.
-
Resolution: Ensure the resolution between the Glyburide peak and the Impurity E peak is greater than 2.0.
-
Tailing Factor: The tailing factor for the Impurity E peak should be less than 1.5.
-
Precision: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be less than 5.0% at the LOQ level.
-
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Sudha, T., Krishna, V., & Kumar, V. R. R. (n.d.). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. Retrieved from [Link]
-
Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
-
Sudha, T., et al. (n.d.). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). Guideline on Control of Impurities of Pharmacopoeial Substances. Retrieved from [Link]
-
SynThink. (n.d.). Glyburide EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]
-
Separation Science. (n.d.). Trace Level Impurities in Pharmaceuticals. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]
-
ScienceScholar. (2022, July 18). Review on identification and quantification of genotoxic impurities. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]
-
ResolveMass. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]
-
USP-NF. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
Venkatramani, C. J., & Al-Sayah, M. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Retrieved from [Link]
-
Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
-
Frontier Journal of Pharmaceutical Sciences and Research. (n.d.). Development and validation of Glyburide In RP- HPLC. Retrieved from [Link]
-
Reddy, B. P., et al. (2005). LC determination of glimepiride and its related impurities. PubMed. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). Assay method development and validation of glyburide active pharmaceutical ingredient by reverse phase hplc. Retrieved from [Link]
-
Khan, A., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. ResearchGate. Retrieved from [Link]
-
International Journal of Innovative Research and Technology. (n.d.). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. Retrieved from [Link]
-
Chinese Journal of Pharmaceutical Analysis. (n.d.). LC-MS/MS Determination of Glibenclamide in Human Plasma. Retrieved from [Link]
-
Al-Aani, H., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. Hindawi. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glibenclamide-impurities. Retrieved from [Link]
-
Li, X., et al. (2009). LC-MS/MS determination of glibenclamide in human plasma. ResearchGate. Retrieved from [Link]
-
Al Kabbani, M., et al. (n.d.). Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. National Institutes of Health. Retrieved from [Link]
Sources
- 1. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. soeagra.com [soeagra.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. knorspharma.com [knorspharma.com]
- 9. This compound | C23H27Cl2N3O5S | CID 125358257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Guideline on Control of Impurities of Pharmacopoeial Substances: Compliance with the European Pharmacopoeial General Monograph "Substances for Pharmaceutical Use" and General Chapter" Control of Impurities in Substances for Pharmaceutical Use" - ECA Academy [gmp-compliance.org]
- 12. uspnf.com [uspnf.com]
- 13. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
- 14. Solving Common Errors in HPLC [omegascientific.com.sg]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. researchgate.net [researchgate.net]
- 18. ijcpa.in [ijcpa.in]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. turkjps.org [turkjps.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. rroij.com [rroij.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
- 25. LC-MS/MS Determination of Glibenclamide in Human Plasma [journal11.magtechjournal.com]
- 26. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. bib.irb.hr:8443 [bib.irb.hr:8443]
- 30. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glyburide Impurity E Analysis
Introduction: Welcome to the technical support guide for the analysis of Glyburide and its related substances, with a specific focus on Glyburide Impurity E (also known as 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide). This guide is designed for researchers, analytical chemists, and quality control professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the quantification and control of this specific impurity. As a critical parameter in drug safety and efficacy, accurate analysis of Impurity E is paramount.
This document moves beyond standard protocols to address the common and complex challenges encountered in the laboratory. We will explore the scientific principles behind chromatographic behavior and provide logical, field-tested solutions to ensure your analysis is robust, reproducible, and compliant with regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Peak tailing is a common issue in reverse-phase chromatography, often resulting in poor integration and inaccurate quantification. For Glyburide and its impurities, which contain basic nitrogen atoms, the primary cause is often secondary ionic interactions with acidic silanol groups on the silica-based column packing material.
Underlying Causes & Solutions:
-
Silanol Interactions: Free, un-capped silanol groups (Si-OH) on the C18 column surface are acidic and can interact ionically with the basic amine functions in Glyburide and Impurity E. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Solution 1 (Column Choice): Switch to a modern, base-deactivated column. These columns use high-purity silica and advanced end-capping techniques to minimize accessible silanol groups. Look for columns specifically marketed for pharmaceutical analysis or those with "B," "PFP," or "Shield" technologies.
-
Solution 2 (Mobile Phase pH): The pH of your mobile phase is critical. Glyburide has a pKa of approximately 5.3. By adjusting the mobile phase pH to be at least 2 units below the pKa (e.g., pH ≤ 3.3), the amine functionalities will be fully protonated (positively charged). While this may seem counterintuitive, operating at a low pH also suppresses the ionization of the silanol groups, effectively "masking" them and preventing the secondary ionic interaction. A buffer like 0.1% formic acid or a phosphate buffer at pH 3.0 is highly effective.
-
Solution 3 (Competitive Amine): Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, shielding the analyte from these secondary interactions. Note that TEA can shorten column lifetime and may suppress ionization in MS applications.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL) and inject them. If the peak shape improves at lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration to a level that falls within the linear dynamic range of the column.
-
FAQ 2: I'm struggling to achieve baseline resolution between this compound and the main Glyburide peak. What chromatographic parameters can I adjust?
Achieving adequate resolution is essential for accurate quantification, especially when the impurity is present at a low level compared to the active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) typically requires a resolution (Rs) of not less than 1.5 between critical pairs.
Troubleshooting Workflow for Poor Resolution:
The resolution equation in HPLC is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] To improve the separation between Impurity E and Glyburide, a systematic approach targeting these factors is most effective.
-
Step 1: Optimize Mobile Phase Strength (Affects k')
-
Action: If the peaks are eluting too quickly (low k'), they don't spend enough time interacting with the stationary phase to achieve separation. Increase retention by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using a 60:40 Acetonitrile:Buffer ratio, try shifting to 55:45. This increases the retention factor (k') and often improves resolution for closely eluting peaks.[1]
-
Rationale: Increasing the aqueous portion of the mobile phase makes it more polar (weaker), leading to longer retention times for the relatively non-polar Glyburide and its impurities in a reverse-phase system.
-
-
Step 2: Change Organic Modifier or pH (Affects Selectivity, α)
-
Action: Selectivity (α) is the most powerful factor for improving resolution.[1] If adjusting solvent strength is insufficient, changing the fundamental interactions can significantly alter peak spacing.
-
Change Solvent: If you are using acetonitrile, try substituting it with methanol (or vice-versa). The different dipole moments and hydrogen bonding characteristics of these solvents can alter their interaction with the analytes and stationary phase, changing elution order and improving separation.
-
Adjust pH: As discussed in FAQ 1, modifying the mobile phase pH can change the ionization state of the analytes. Even a small change in pH (e.g., from 3.0 to 2.8) can subtly alter the hydrophobicity of Glyburide and Impurity E, potentially enhancing their separation.
-
-
Step 3: Increase Column Efficiency (Affects N)
-
Action: Efficiency (N) relates to the narrowness of the peaks; narrower peaks are easier to resolve.
-
Decrease Flow Rate: Reducing the flow rate (e.g., from 1.2 mL/min to 0.8 mL/min) allows more time for mass transfer between the mobile and stationary phases, which can increase efficiency and resolution, albeit at the cost of longer run times.[2][3]
-
Use a Higher Efficiency Column: If available, switch to a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column (e.g., 250 mm instead of 150 mm). Both changes increase the number of theoretical plates (N) and thus enhance resolving power.[4]
-
-
Step 4: Adjust Temperature
-
Action: Increase the column temperature (e.g., from 30 °C to 40 °C).
-
Rationale: Higher temperatures reduce mobile phase viscosity, improving mass transfer and often leading to sharper peaks (higher N). It can also subtly affect selectivity. However, ensure that the analytes are stable at the tested temperature.
-
Below is a troubleshooting workflow diagram to summarize the process.
Caption: Troubleshooting workflow for improving HPLC resolution.
FAQ 3: What is a typical, robust HPLC method for analyzing Glyburide and its impurities?
While methods must be validated within each laboratory, a good starting point is a reverse-phase method based on common literature and pharmacopeial principles. The following method is a robust baseline from which optimization can be performed.
Recommended Starting HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, Base-Deactivated, 150 x 4.6 mm, 3.5 µm | Provides good retention and peak shape for pharmaceutical compounds. The 3.5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 20mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid) | The acidic pH ensures consistent protonation of Glyburide and its impurities, minimizing peak tailing from silanol interactions. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase HPLC. |
| Gradient | Start at 30% B, ramp to 70% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes. | A gradient is often necessary to elute all impurities, which may have a wide range of polarities, within a reasonable time while maintaining resolution around the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves efficiency and reduces viscosity, leading to sharper peaks and lower backpressure. |
| Detection (UV) | 230 nm or 300 nm | Glyburide has multiple absorbance maxima. 230 nm is often used for impurity analysis as it provides good sensitivity for related substances.[5][6] Some methods also use 300 nm.[7] |
| Injection Vol. | 10 µL | A typical injection volume; should be optimized to avoid column overload. |
| Sample Diluent | Acetonitrile:Water (50:50) | Ensures sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Protocol for Mobile Phase Preparation (0.1% Formic Acid):
-
Measure 999 mL of high-purity HPLC-grade water into a 1 L clean, glass solvent bottle.
-
Carefully add 1 mL of reagent-grade formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Filter the solution through a 0.45 µm solvent filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum degassing before placing it on the HPLC system.
FAQ 4: My system suitability results are failing, specifically for retention time precision. What are the most common causes?
Retention time (RT) drift is a sign of an unstable chromatographic system. It can compromise peak identification and integration. The cause is often related to the HPLC pump, mobile phase, or column.
Caption: Common causes of HPLC retention time instability.
Detailed Investigation Steps:
-
Check for Leaks: Visually inspect all fittings from the pump to the detector. A small, undetected leak will cause pressure fluctuations and RT drift. Pay close attention to the pump head, injector, and column connections.
-
Ensure Proper Degassing: Air bubbles in the pump can cause pressure drops and inconsistent flow. Ensure your online degasser is functioning correctly or that your mobile phases have been recently and thoroughly degassed.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit. If preparing manually, use precise volumetric flasks and pipettes. Ensure the same lot of solvents and reagents are used. If running a gradient, check that the pump's proportioning valves are working correctly by running a step-gradient test.
-
Allow for Sufficient Column Equilibration: When changing mobile phases or after a steep gradient, the column needs time to fully equilibrate. An unstable baseline and drifting RTs are classic signs of insufficient equilibration. For reverse-phase columns, flushing with 10-15 column volumes of the initial mobile phase is a good practice.
-
Monitor Column Temperature: The column oven must maintain a stable temperature. A fluctuating temperature will cause RTs to shift (typically, higher temperatures lead to shorter RTs). Ensure the oven is set correctly and given time to stabilize.
By systematically investigating these potential root causes, you can identify and rectify the source of retention time instability, leading to robust and reliable system suitability performance.
References
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Link
-
Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Journal of Pharmaceutical and Scientific Innovation. Link
-
How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. Link
-
Factors Affecting Resolution in HPLC. Sigma-Aldrich. Link
-
Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. Link
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Technologies. Link
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Link
-
Development and validation of Glyburide In RP- HPLC. Frontier Journal of Pharmaceutical Sciences and Research. Link
-
Glyburide EP Impurities & USP Related Compounds. SynThink. Link
-
Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology. Link
-
Assay method development and validation of glyburide active pharmaceutical ingredient by reverse phase HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Glibenclamide EP Impurity A. SynZeal. Link
-
Glyburide - Definition, Identification, Assay - USP 2025. Pharmacopeia.cn. Link
-
Glibenclamide (Glyburide) EP Impurity A. Axios Research. Link
-
Glyburide Impurities. EliteSynth Laboratories. Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. frontierjournals.org [frontierjournals.org]
Technical Support Center: A Guide to Minimizing Glyburide Impurity E Formation During Synthesis
Welcome to the technical support resource for drug development professionals engaged in the synthesis of Glyburide (also known as Glibenclamide). This guide provides in-depth, field-proven insights into understanding and minimizing the formation of a critical process-related impurity: Glyburide Impurity E. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your synthetic processes effectively.
Section 1: Understanding this compound
Q: What is this compound and why is it a concern?
This compound is a process-related impurity that can arise during the synthesis of the Glyburide active pharmaceutical ingredient (API).[1] Process-related impurities are byproducts formed during the manufacturing process and must be diligently controlled to ensure the final drug product's safety, efficacy, and quality.[2] The presence of such impurities, even in small amounts, can pose potential health risks and lead to non-compliance with stringent regulatory standards set by bodies like the USP.[3]
Based on available data from pharmaceutical impurity suppliers, this compound is identified as a dichlorinated analogue of the parent molecule.[4][5]
-
Chemical Name: 3-Chloro-5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]-sulfonyl]phenyl]ethyl]-2-methoxybenzamide (Hypothesized structure based on common synthetic routes)
-
Molecular Formula: C23H27Cl2N3O5S[4]
Its structural similarity to Glyburide means it can have similar physicochemical properties, making its removal during downstream purification challenging. Therefore, the most effective control strategy is to prevent its formation in the first place.
Q: What is the likely formation mechanism of this compound?
Glyburide is typically synthesized by reacting 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide with cyclohexyl isocyanate. The formation of Impurity E is not a degradation pathway but is almost certainly a process-related issue stemming from impure starting materials.
The most probable cause is the presence of a dichlorinated version of the key starting material, 5-chloro-2-methoxybenzoic acid, or its subsequent derivatives used in the synthesis of the benzenesulfonamide intermediate. If this dichlorinated analogue is present, it will react in the same manner as its monochlorinated counterpart, leading to the formation of this compound alongside the desired Glyburide molecule.
Section 2: Troubleshooting Guide: High Levels of Impurity E Detected
Scenario: Your in-process control (IPC) or final API analysis via HPLC shows a peak corresponding to this compound that exceeds your established or pharmacopeial limits (e.g., USP specifies not more than 0.5% for any individual unknown impurity other than those eluting before the main peak).[3]
This guide provides a systematic approach to diagnosing and resolving the issue.
Step 1: Verify the Analytical Method
Before investigating the process, ensure your analytical method is robust and specific.
-
Causality: An inaccurate analytical method can lead to a false-positive or an overestimation of the impurity. The method must be able to clearly separate the impurity peak from the main Glyburide peak and other potential impurities.[6][7]
-
Action:
-
Confirm that the HPLC method is validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[7][8]
-
Perform a peak purity analysis using a Photodiode Array (PDA) detector to ensure the impurity peak is homogenous and not co-eluting with another component.[6]
-
If an impurity standard for this compound is available, spike it into a sample of your pure Glyburide API to confirm the retention time and the method's ability to resolve the two peaks.
-
Step 2: Quarantine and Analyze Key Raw Materials
This is the most critical diagnostic step, as Impurity E is primarily linked to starting materials.
-
Causality: The impurity is carried through the synthesis from a contaminated precursor. The most likely culprit is the 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide intermediate or the materials used to create it.
-
Action:
-
Place the current batch of the benzenesulfonamide intermediate on hold.
-
Develop and validate an HPLC or LC-MS method specifically to detect the dichlorinated analogue of this intermediate.
-
Analyze a sample from the quarantined batch. Also, analyze retained samples from previous "good" batches to establish a baseline.
-
If the dichlorinated analogue is confirmed, implement a stringent incoming raw material specification and test method for this intermediate. Reject any batches that do not meet the new purity standard.
-
Step 3: Review Reaction and Work-up Conditions
While less likely to be the root cause than raw materials, suboptimal reaction conditions can sometimes exacerbate impurity formation.
-
Causality: Aggressive reaction conditions, such as excessively high temperatures or prolonged reaction times, could potentially cause unforeseen side reactions, although direct conversion of Glyburide to Impurity E is not a known pathway. More relevantly, harsh work-up conditions (e.g., extreme pH or high temperatures during extractions or crystallizations) could degrade the product or other components, complicating purification and potentially masking or overlapping with the Impurity E peak in some analytical methods.
-
Action:
-
Audit the batch manufacturing records. Check for any deviations in reaction temperature, reagent stoichiometry, or reaction time.
-
Review the pH and temperature profiles during the reaction work-up and isolation steps.
-
Ensure that the process is operating consistently within its validated parameters.
-
Step 4: Optimize the Final Purification Step
If trace amounts of Impurity E are unavoidable, the final crystallization step must be optimized for its removal.
-
Causality: The solubility of Impurity E in the crystallization solvent may be very similar to that of Glyburide, leading to co-precipitation. A different solvent system or modified crystallization conditions may be required to improve the "purge factor" for this specific impurity.
-
Action:
-
Conduct solubility studies for both pure Glyburide and the isolated Impurity E (if available) in various pharmaceutically acceptable solvents.
-
Perform laboratory-scale recrystallization experiments using different solvent systems (e.g., trying anti-solvents, different polarity solvents) and cooling profiles.
-
Analyze the resulting crystals and mother liquor to determine the conditions that most effectively purge Impurity E into the mother liquor while maximizing the yield of pure Glyburide.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What analytical technique is best for monitoring this compound? A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and most effective method for both detecting and quantifying Glyburide and its related substances, including Impurity E.[2][6][9] A typical method would use a C8 or C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer mixture.[6][7] Detection is often performed between 228-230 nm.[7][8]
Q: Can this compound form during storage or as a degradation product? A: this compound is considered a process-related impurity, not a typical degradation product.[1] Forced degradation studies on Glyburide show that it degrades under hydrolytic (acidic, basic) and oxidative conditions, but these studies do not report the formation of a dichlorinated species.[6][10][11] Therefore, its presence is an indicator of an issue within the synthesis chain, not product instability under normal storage conditions.
Q: Is it possible to remove Impurity E after it has been formed? A: Yes, but it can be difficult and costly. Removal relies on purification techniques like recrystallization. The success of this approach depends on finding a solvent system where the solubility of Glyburide and Impurity E are sufficiently different. The most economically and scientifically sound strategy is to prevent its formation by controlling the purity of your starting materials.
Section 4: Recommended Protocols & Methodologies
Protocol 4.1: Example HPLC Method for Impurity Profiling
This protocol is a representative example based on published methods and should be fully validated for your specific equipment and samples.[6][7]
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Prepare a mixture of phosphate buffer (pH adjusted to 5.3) and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Glyburide sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Protocol 4.2: Strategy for Starting Material Qualification
-
Identify Critical Material: The primary material to control is the 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide intermediate.
-
Develop Specific Test: Use an LC-MS method to screen for the presence of the dichlorinated analogue (M+2 peak relative to the monochlorinated mass). This provides definitive identification.
-
Set Specification: Once detected, establish a stringent specification limit for this dichlorinated analogue in the starting material certificate of analysis. A common limit for such impurities is NMT (Not More Than) 0.10%.
-
Supplier Audits: Work with your supplier to identify the source of the dichlorinated species in their process and ensure they have adequate controls in place.
Section 5: Visualizing the Synthetic Pathway
The following diagram illustrates the primary synthesis route for Glyburide and the parallel pathway that leads to the formation of Impurity E from a contaminated starting material.
Caption: Synthetic pathway for Glyburide and the formation of Impurity E.
Section 6: Critical Process Parameter Summary
| Parameter | Impact on Impurity E Formation | Recommended Control Strategy |
| Purity of Benzenesulfonamide Intermediate | High Impact. The presence of the dichlorinated analogue directly leads to the formation of Impurity E. | Implement a stringent incoming material specification (e.g., ≤0.10% for dichlorinated analogue) with a validated HPLC or LC-MS test method. |
| Purity of Cyclohexyl Isocyanate | Low Impact. This reagent is not involved in the formation of the chlorinated portion of the molecule. | Standard pharmacopeial grade is sufficient. Confirm identity and purity as per routine quality control. |
| Reaction Temperature | Low Impact. As a carry-over impurity, temperature is unlikely to cause its formation. However, high temperatures can create other degradation products. | Maintain the reaction temperature within the validated range (e.g., 20-25°C) to ensure process consistency and minimize overall impurity formation. |
| Work-up pH and Temperature | Low Impact. Unlikely to cause the formation of Impurity E, but extreme conditions can affect API stability and purification efficiency. | Control pH and temperature during all extraction, washing, and isolation steps to prevent degradation of the desired product. |
| Crystallization Solvent & Conditions | Medium Impact. The choice of solvent directly impacts the efficiency of Impurity E removal from the final API. | Select a solvent system with differential solubility for Glyburide and Impurity E. Validate the cooling rate and agitation to ensure consistent and effective purification. |
References
-
Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
-
R Discovery. (2024). Identification and in vitro genotoxicity assessment of forced degradation products of glimepiride and glyburide using HEK cell-based COMET assay. Retrieved from [Link]
-
Sudha, T., Krishna, V., & Kumar, V. R. R. (2014). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Turkish Journal of Pharmaceutical Sciences, 11(1), 81-94. Retrieved from [Link]
-
IJIRT. (2017). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology. Retrieved from [Link]
-
Stephon, R. L. (1991). Synthesis Of A Glyburide Derivative And Application In A Heterogeneous Enzyme Immunoassay Using Enzymatic Cycling. Lehigh Preserve. Retrieved from [Link]
-
IJCRT.org. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. Retrieved from [Link]
-
Patel, et al. (2015). Forced degradation study of Glimepiride and Metformin hydrochloride by HPTLC. International Journal of Pharmaceutical Sciences and Research, 6(3), 1222-1229. Retrieved from [Link]
-
ResearchGate. (2014). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies Absorbance Data. Retrieved from [Link]
-
Rao, B. M., et al. (2005). LC determination of glimepiride and its related impurities. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 451-8. Retrieved from [Link]
-
U.S. Pharmacopeia. (2006). USP Monographs: Glyburide. USP29-NF24. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]
-
Ganesan, K., & Villalba, H. (2023). Glyburide. StatPearls. Retrieved from [Link]
-
SynThink. (n.d.). Glyburide EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glibenclamide-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of glibenclamide and known, as well as predicted, degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of glyburide and its metabolites on basis of the synthesized compounds. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Glyburide?. Retrieved from [Link]
-
EliteSynth Laboratories. (n.d.). Glyburide Impurities. Retrieved from [Link]
-
Shorgar, N. H., & Shah, S. A. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6471-6474. Retrieved from [Link]
-
ResearchGate. (2024). Optimization of Glyburide-Loaded Nanosuspensions via Ball Milling and Homogenization Techniques. Retrieved from [Link]
-
Semantic Scholar. (2025). QbD-based optimization of wet milling for the synthesis of glimepiride-metformin HCl nano-cocrystal suspension using various stabilizers. Retrieved from [Link]
-
Darusman, F., Sopyan, I., & Rusdiana, T. (2025). QbD-based optimization of wet milling for the synthesis of glimepiride-metformin HCl nano-cocrystal suspension using various stabilizers. Pharmacia. Retrieved from [Link]
-
Abdel-aleem, A. A., et al. (2006). Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. Biochemical Pharmacology, 72(12), 1938-47. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]
-
Furlanetto, S., et al. (2015). Fast analysis of glibenclamide and its impurities: quality by design framework in capillary electrophoresis method development. Analytical and Bioanalytical Chemistry, 407(27), 8345-55. Retrieved from [Link]
-
Lhasa Limited. (2024). How To Develop Impurity Control Strategies Without Analytical Testing. Retrieved from [Link]
-
Logoyda, L., et al. (2018). Determination of related impurities in glimepiride tablets by the HPLC method. Journal of Pharmaceutical Sciences and Research, 10(7), 1638-1640. Retrieved from [Link]
-
ResearchGate. (2023). Strategies Adopted to Improve Bioavailability of Glibenclamide: Insights on Novel Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2021). Glyburide inhibits non-enzymatic glycation of HSA: An approach for the management of AGEs associated diabetic complications. Retrieved from [Link]
-
Jones, M. T., et al. (2018). Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates. AAPS Journal, 20(2), 29. Retrieved from [Link]
Sources
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- 2. veeprho.com [veeprho.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
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- 5. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. discovery.researcher.life [discovery.researcher.life]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Method Robustness for Glyburide Impurity E Assay
A Senior Application Scientist's Guide to Navigating Common Challenges
Welcome to the technical support center for the analysis of Glyburide and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, or troubleshooting HPLC methods for Glyburide, with a specific focus on ensuring the robustness of the assay for Impurity E. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to build resilient and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is method robustness, and why is it a critical parameter for an impurity assay like this one?
A1: Method robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] For an impurity assay, robustness is not just a regulatory checkbox; it's a measure of the method's reliability in a real-world laboratory setting.[2][3] Day-to-day variations—such as slight fluctuations in the mobile phase pH, minor drifts in column temperature, or analyses run by different scientists on different instruments—are inevitable.[1][4] A robust method for Glyburide Impurity E ensures that these small changes do not lead to significant deviations in your results, such as failing to detect the impurity or inaccurately quantifying it. This is paramount for patient safety and regulatory compliance.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) mandates robustness testing as a key component of method validation.[6][7][8]
Q2: I am starting my robustness study for the this compound method. Which parameters are the most critical to investigate?
A2: Based on typical reversed-phase HPLC methods for Glyburide and its impurities, your investigation should prioritize the parameters that are most likely to influence the separation.[9][10][11] A systematic approach is crucial.[2]
Here is a summary of the essential parameters and their typical variation ranges for a robustness study:
| Parameter | Typical Range of Variation | Rationale for Investigation |
| Mobile Phase pH | ± 0.2 units | Glyburide and its impurities have ionizable groups. Small pH shifts can alter their ionization state, significantly impacting retention time and peak shape.[12][13] |
| Mobile Phase Composition | ± 2% absolute (e.g., 40% Acetonitrile becomes 38% and 42%) | The organic modifier percentage directly controls the elution strength in reversed-phase HPLC. Variations will affect the retention times and resolution of all compounds.[3] |
| Column Temperature | ± 5 °C | Temperature affects solvent viscosity and the kinetics of mass transfer, influencing retention times and peak efficiency.[2] |
| Flow Rate | ± 10% of the nominal rate (e.g., 1.0 mL/min becomes 0.9 and 1.1 mL/min) | Flow rate directly impacts retention times and can affect peak shape and resolution. |
| Wavelength | ± 2-3 nm | While less likely to be a major issue if you are working at an absorbance maximum (λmax), it's important to verify that small detector drifts do not compromise sensitivity.[7] |
| Column Lot/Batch | At least 2 different lots | This is a crucial parameter for ensuring long-term method reliability and is a key aspect of ruggedness (inter-laboratory reproducibility).[3] |
Part 2: Troubleshooting Common Chromatographic Issues
Q3: My peak for Impurity E is showing significant tailing. What are the likely causes and how can I resolve this?
A3: Peak tailing is a very common issue, especially with basic compounds like sulfonylureas on silica-based columns.[12][14] The primary cause is often secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica surface of the HPLC column packing.
Here is a logical troubleshooting workflow:
Caption: General Workflow for a Robustness Study.
Part 3: Experimental Protocols
Protocol 1: Executing a One-Factor-at-a-Time (OFAT) Robustness Study
This protocol outlines the steps for a systematic robustness evaluation based on a validated nominal method.
1. Preparation:
-
Nominal Method Conditions (Example):
-
Solutions:
-
Prepare a System Suitability Solution (SSS) containing Glyburide and a known amount of Impurity E (e.g., at the reporting limit).
-
Prepare a Test Solution of the Glyburide sample.
-
2. System Equilibration and Initial SST:
-
Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
Inject the SSS in replicate (e.g., n=5).
-
Verify that all system suitability criteria are met (e.g., %RSD of peak areas, resolution between Glyburide and Impurity E, tailing factor for Impurity E). Do not proceed if the initial SST fails.
3. Execution of Varied Conditions:
-
Variation 1: Flow Rate (-10%)
-
Set the flow rate to 0.9 mL/min. Allow the system to re-equilibrate.
-
Inject the SSS (n=2) and the Test Solution (n=2).
-
-
Variation 2: Flow Rate (+10%)
-
Set the flow rate to 1.1 mL/min. Re-equilibrate.
-
Inject the SSS (n=2) and the Test Solution (n=2).
-
-
Return to Nominal:
-
Reset the flow rate to 1.0 mL/min. Re-equilibrate.
-
Inject the SSS (n=2) to ensure the system has returned to its standard state.
-
-
Repeat for all other parameters: Follow the same pattern (vary parameter, re-equilibrate, inject SSS and Test solutions, return to nominal) for mobile phase composition, pH, and column temperature.
4. Data Analysis:
-
For each variation, calculate the SST parameters (resolution, tailing factor, etc.).
-
Compare the results against the pre-defined acceptance criteria.
-
Assess the impact on the quantification of Impurity E in the Test Solution.
-
Conclude whether the method is robust for each parameter. If any parameter fails, the method requires further optimization to mitigate that sensitivity. [1]
References
-
Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. Available at: [Link]
- Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Google Scholar.
-
This compound | C23H27Cl2N3O5S. PubChem, National Institutes of Health. Available at: [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Identification and in vitro genotoxicity assessment of forced degradation products of glimepiride and glyburide using HEK cell-based COMET assay. R Discovery. Available at: [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. Available at: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
Forced Degradation Studies of Glimepiride by HPTLC Method. World Journal of Pharmaceutical Research. Available at: [Link]
-
A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. Waters. Available at: [Link]
-
Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology. Available at: [Link]
-
Development and Validation of Stability Indicating HPTLC Method for Estimation of Glimepiride and Metformin Hydrochloride. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]
-
Glyburide Glibenclamide Impurities and Related Compound. Veeprho. Available at: [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available at: [Link]
-
Development and validation of Glyburide In RP- HPLC. Frontier Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
Method Validation and Robustness. LCGC International. Available at: [Link]
-
Evaluating the Ruggedness of the Alliance™ iS Bio HPLC System for SEC Separations. Waters. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cureus. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Glibenclamide-impurities. Pharmaffiliates. Available at: [Link]
-
HPLC Separation Robustness and Ruggedness. Agilent Technologies. Available at: [Link]
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The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. National Institutes of Health. Available at: [Link]
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Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets. ResearchGate. Available at: [Link]
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Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. National Institutes of Health. Available at: [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to Glyburide and Its Process-Related Impurity E
In the landscape of pharmaceutical development and quality control, the rigorous characterization of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. Glyburide (also known as Glibenclamide), a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. During its synthesis and storage, various impurities can arise, one of which is Glyburide Impurity E, a dichlorinated analogue. This guide provides an in-depth spectroscopic comparison of Glyburide and this compound, offering researchers, scientists, and drug development professionals a technical framework for their differentiation and characterization.
Structural Distinction: The Basis for Spectroscopic Divergence
The fundamental difference between Glyburide and this compound lies in the substitution pattern of the benzamide ring. Glyburide possesses a monochlorinated methoxybenzamide moiety, whereas this compound features a dichlorinated methoxybenzamide group. This seemingly subtle structural modification gives rise to distinct spectroscopic signatures, which can be effectively leveraged for their individual identification and quantification.
Glyburide: 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
This compound: 3,5-dichloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[1]
The addition of a second chlorine atom to the benzamide ring in Impurity E alters the electronic environment and molecular weight, leading to predictable shifts and changes in their respective spectra.
Caption: Structural relationship between Glyburide and Impurity E.
Spectroscopic Data at a Glance
The following table summarizes the anticipated and reported spectroscopic data for Glyburide and this compound. The data for Impurity E is predicted based on its chemical structure and spectroscopic principles, in the absence of publicly available experimental spectra.
| Spectroscopic Technique | Glyburide | This compound (Predicted/Inferred) | Key Differentiating Features |
| ¹H NMR | Aromatic protons on the monochlorinated ring show a distinct splitting pattern. | The aromatic protons on the dichlorinated ring will exhibit a simplified splitting pattern (likely two singlets or narrow doublets) and may be shifted downfield due to the increased electron-withdrawing effect of the two chlorine atoms. | Changes in the chemical shifts and splitting patterns of the benzamide aromatic protons. |
| ¹³C NMR | Distinct signals for the five carbons of the monochlorinated benzamide ring. | Altered chemical shifts for the carbons in the dichlorinated benzamide ring, particularly the carbons bearing the chlorine atoms and the carbonyl carbon. | Shift in the resonance of carbons within the benzamide ring. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 494.0. The isotopic pattern will show a characteristic M+2 peak for one chlorine atom. | [M+H]⁺ at m/z 528.0. The isotopic pattern will show characteristic M+2 and M+4 peaks corresponding to the presence of two chlorine atoms. | A mass difference of 34 Da and a distinct isotopic pattern for the molecular ion. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and urea), and S=O stretching. | Largely similar spectrum to Glyburide in the functional group region. Subtle shifts in the C-Cl stretching and aromatic C-H bending regions are expected. | Minor shifts in the fingerprint region, particularly related to the aromatic and C-Cl vibrations. |
| UV-Vis Spectroscopy | Absorption maxima around 233 nm and 301 nm.[2] | A potential slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima due to the altered electronic environment of the chromophore. | Subtle shifts in the λmax values. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant differences in the ¹H NMR spectra of Glyburide and its Impurity E will be observed in the aromatic region corresponding to the benzamide moiety. In Glyburide, the three protons on the 5-chloro-2-methoxybenzoyl group will exhibit a complex splitting pattern. For Impurity E, the 3,5-dichloro-2-methoxybenzoyl group has only two aromatic protons, which are in different chemical environments and are expected to appear as distinct singlets or narrow doublets, likely shifted downfield compared to those in Glyburide due to the increased deshielding effect of the two chlorine atoms. The signals for the cyclohexyl and ethylphenylsulfonylurea portions of the molecules should remain largely unchanged.
¹³C NMR: The ¹³C NMR spectrum of Impurity E will show predictable changes in the chemical shifts of the carbons in the benzamide ring compared to Glyburide. The carbons directly bonded to the chlorine atoms will experience a significant downfield shift. The other carbons in the ring will also show smaller shifts due to the altered electronic distribution. The signals for the carbons in the sulfonylurea and cyclohexyl moieties are expected to be very similar in both compounds.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) provides a definitive method for distinguishing between Glyburide and Impurity E. The protonated molecules [M+H]⁺ will have different mass-to-charge ratios (m/z) due to the additional chlorine atom in Impurity E. Glyburide will show a molecular ion peak at approximately m/z 494.0, while Impurity E will be observed at m/z 528.0.
Furthermore, the isotopic pattern of the molecular ion cluster is a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A compound with one chlorine atom, like Glyburide, will exhibit a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak with an intensity ratio of approximately 3:1. In contrast, a compound with two chlorine atoms, such as Impurity E, will show [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ peaks with an intensity ratio of approximately 9:6:1, providing unambiguous confirmation of the presence of two chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by the characteristic absorption bands of the functional groups present in the shared sulfonylurea backbone. These include:
-
N-H stretching: around 3300-3400 cm⁻¹
-
C=O stretching (amide and urea): around 1600-1720 cm⁻¹[3][4]
-
S=O stretching (sulfonamide): two bands around 1340 cm⁻¹ and 1160 cm⁻¹[3][4]
The primary difference will be in the fingerprint region (below 1500 cm⁻¹), where subtle shifts in the aromatic C-H bending and C-Cl stretching vibrations will occur due to the different substitution patterns on the benzamide ring. However, these differences may be minor and require careful comparison of high-resolution spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Both Glyburide and Impurity E contain the same fundamental chromophore, the substituted benzamide conjugated with the phenyl ring. Glyburide in solution typically exhibits two main absorption maxima, one around 233 nm and another around 301 nm.[2] The introduction of an additional electron-withdrawing chlorine atom in Impurity E can cause a slight shift in the energy of the π → π* transitions. This may result in a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption maxima. The overall shape of the UV-Vis spectrum is expected to be very similar for both compounds.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte (Glyburide or Impurity E) and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[5]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 or 500 MHz). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[4][6][7] A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the chemical shifts to the TMS signal.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a solvent compatible with ESI, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation for positive ion mode.[8][9]
-
Instrument Setup: Set up the mass spectrometer for ESI in positive ion mode. Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve stable and efficient ionization.[10][11]
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range to include the expected molecular ions of Glyburide and Impurity E.
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ions and examine their isotopic patterns to confirm the number of chlorine atoms present.
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: General workflow for FTIR analysis using the KBr pellet method.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid analyte with approximately 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[3][12][13][14] Press the mixture in a pellet die under high pressure (several tons) to form a thin, transparent pellet.
-
Background Measurement: Acquire a background spectrum of a pure KBr pellet or the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Measurement: Place the sample pellet in the FTIR spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Perform background subtraction and analyze the spectrum to identify the frequencies of the characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-400 nm) and in which the analyte is soluble. Spectroscopic grade methanol or acetonitrile are common choices.
-
Sample Preparation: Prepare a stock solution of the analyte of known concentration. Perform serial dilutions to prepare a series of solutions of varying concentrations that will have absorbances within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as the blank.
-
Data Acquisition: Record the UV-Vis spectrum of the sample solutions against the solvent blank over the desired wavelength range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The structural difference between Glyburide and its dichlorinated analogue, this compound, is readily and reliably distinguishable through a combination of standard spectroscopic techniques. Mass spectrometry offers a definitive identification based on the difference in molecular weight and the characteristic isotopic pattern of the chlorine atoms. ¹H NMR spectroscopy provides a clear distinction through the analysis of the aromatic proton signals of the benzamide moiety. While IR and UV-Vis spectroscopy show more subtle differences, they serve as valuable complementary techniques for confirming the presence of key functional groups and the overall chromophoric system. The application of these orthogonal analytical methods, guided by a sound understanding of the underlying structural chemistry, is essential for the robust quality control of Glyburide and the assurance of patient safety.
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A Comparative Genotoxicity Assessment: Glyburide vs. Glyburide Impurity E
A Technical Guide for Drug Development Professionals
The safety and purity of active pharmaceutical ingredients (APIs) are paramount in drug development. Process-related impurities, even at trace levels, can pose significant health risks if they possess genotoxic properties—the ability to damage genetic material.[1][2][3] This guide provides an in-depth, comparative analysis of the genotoxic potential of the widely-used anti-diabetic drug, Glyburide, versus a known process-related impurity, Glyburide Impurity E.
This document is structured to provide researchers and scientists with the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary for such an assessment, grounded in internationally recognized guidelines.
Chemical Identity and Structural Comparison
Understanding the chemical structures of the parent drug and its impurity is the first step in assessing potential differences in toxicological profiles.
-
Glyburide (Glibenclamide): A second-generation sulfonylurea used to treat type 2 diabetes.[4][5] Its structure is characterized by a central sulfonylurea core linked to a cyclohexyl group and a substituted benzamidoethyl group.[4][6][7]
-
This compound (3-Chloro Glyburide): A structurally similar compound that differs by the addition of a second chlorine atom on the benzamide ring.[8][9] This seemingly minor structural modification can significantly alter the molecule's electronic properties and its potential to interact with DNA.
| Compound | IUPAC Name | Chemical Formula | Molecular Weight |
| Glyburide | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | C₂₃H₂₈ClN₃O₅S | 494.0 g/mol |
| This compound | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | C₂₃H₂₇Cl₂N₃O₅S | 528.4 g/mol |
| Source: PubChem CID 3488, 125358257[4][8] |
The Regulatory Framework for Genotoxicity Testing
Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for assessing the genotoxic risk of new drug substances and their impurities.[10][11] The standard approach, outlined in the ICH S2(R1) guideline, recommends a battery of tests to cover different genotoxic endpoints.[10][11][12][13]
The standard test battery typically includes:
-
A test for gene mutation in bacteria: The Bacterial Reverse Mutation Assay, or Ames test.[11]
-
An in vitro cytogenetic test in mammalian cells: Such as the In Vitro Micronucleus (MNvit) Test, to assess chromosomal damage.[11][14]
-
An in vivo test for genotoxicity: To evaluate effects in a whole animal system, often a rodent hematopoietic cell micronucleus test.[11]
This guide will focus on the first two, foundational in vitro assays.
Assay 1: Bacterial Reverse Mutation Test (Ames Test)
Principle and Rationale
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15][16][17] It employs several strains of bacteria (typically Salmonella typhimurium and E. coli) that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine).[15][16][17] The test measures the ability of a substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[15][16][18] The number of revertant colonies is proportional to the mutagenic potency of the substance.[15]
Because many chemicals are not directly mutagenic but become so after being metabolized by the liver, the assay is conducted both with and without a metabolic activation system (S9 mix), which is a rat liver extract.[19] This aligns with the OECD 471 guideline.[20]
Experimental Workflow: Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Detailed Protocol (OECD 471)
-
Strain Selection: Utilize a minimum of five tester strains, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537 or TA97a) and E. coli strain WP2 uvrA or WP2 uvrA (pKM101).[21] This selection detects both base-pair substitution and frameshift mutagens.[19]
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show evidence of toxicity or be 5000 µ g/plate .
-
Main Experiment (Plate Incorporation Method):
-
To sterile tubes, add 2 mL of molten top agar, 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test article solution (or solvent control).
-
For metabolic activation arms, add 0.5 mL of S9 mix.
-
Vortex gently and pour the mixture onto minimal glucose agar plates.
-
Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[19]
-
Scoring: Count the number of visible revertant colonies on each plate. A positive result is defined as a concentration-related increase in the mean number of revertants per plate of at least twice the mean of the solvent control.
Hypothetical Comparative Data: Ames Test
| Test Article | Strain | S9 Activation | Conc. (µ g/plate ) | Mean Revertants ± SD (n=3) | Fold Increase vs. Control | Result |
| Vehicle Control | TA98 | - | 0 | 25 ± 4 | 1.0 | - |
| Glyburide | TA98 | - | 5000 | 28 ± 5 | 1.1 | Negative |
| This compound | TA98 | - | 5000 | 31 ± 6 | 1.2 | Negative |
| Vehicle Control | TA100 | + | 0 | 110 ± 12 | 1.0 | - |
| Glyburide | TA100 | + | 5000 | 125 ± 15 | 1.1 | Negative |
| This compound | TA100 | + | 100 | 130 ± 18 | 1.2 | Equivocal |
| This compound | TA100 | + | 500 | 245 ± 25 | 2.2 | Positive |
| This compound | TA100 | + | 1000 | 480 ± 41 | 4.4 | Positive |
Interpretation: In this hypothetical dataset, Glyburide is non-mutagenic in all conditions, consistent with published data.[22] However, this compound shows a dose-dependent and significant increase in revertant colonies in strain TA100 (which detects base-pair substitutions) but only in the presence of metabolic activation. This suggests the impurity itself is a pro-mutagen, requiring metabolic conversion to a DNA-reactive species.
Assay 2: In Vitro Mammalian Cell Micronucleus Test (MNvit)
Principle and Rationale
The in vitro micronucleus test is designed to detect chromosomal damage in mammalian cells.[23][24][25] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during cell division.[24][26][27][28]
The assay is typically performed in human lymphocytes or established cell lines like TK6.[29][30] To ensure that only cells that have divided are scored, a cytokinesis blocker like Cytochalasin B is often added, resulting in binucleated cells where micronuclei are easily identified.[14][24][27] This methodology is standardized under the OECD 487 guideline.[23][28][31]
Experimental Workflow: In Vitro Micronucleus Test
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A Comparative Pharmacological Assessment of Glyburide and Its Metabolites: A Guide for Researchers
In the landscape of type 2 diabetes mellitus management, the sulfonylurea class of drugs has long been a cornerstone of oral antidiabetic therapy.[1][2] Glyburide (also known as Glibenclamide), a potent second-generation sulfonylurea, effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3][4] However, the journey of a drug within the body is complex, leading to the formation of metabolites and the potential presence of impurities from manufacturing or degradation.[1][5] These related compounds are not always inert spectators; they can possess their own pharmacological activities, influencing both the therapeutic efficacy and the safety profile of the parent drug.
This guide provides an in-depth comparison of the pharmacological activity of Glyburide and its primary, well-characterized metabolites. As drug development professionals and researchers, understanding this comparative activity is paramount for comprehensive safety and efficacy assessments, guiding formulation development, and ensuring the quality of the final drug product.
The Central Mechanism: Glyburide's Action on Pancreatic β-Cells
Glyburide's primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[6] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[7]
Caption: Glyburide's signaling pathway in pancreatic β-cells.
Beyond the Parent Compound: The Pharmacological Activity of Glyburide Metabolites
Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, into two main active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[5][6] Seminal research has demonstrated that these metabolites are not pharmacologically inert and contribute to Glyburide's overall effect.[6][8]
A pivotal human study directly compared the hypoglycemic and insulin-releasing effects of intravenously administered M1 and M2 with both intravenous and oral Glyburide.[8][9] The findings from this study are crucial for understanding the complete pharmacological profile of Glyburide.
Comparative Hypoglycemic and Insulinotropic Effects
The study revealed that both M1 and M2 possess significant hypoglycemic and insulin-releasing properties.[8][9] The data, summarized below, illustrates a comparative view of their potency relative to the parent drug.
| Compound | Administration | Mean Blood Glucose Reduction (% of AUC 0-5h vs. Placebo)[8] |
| Glyburide | Oral (3.5 mg) | 23.8 ± 1.2% |
| Glyburide | Intravenous (3.5 mg) | 19.9 ± 2.1% |
| Metabolite M1 | Intravenous (3.5 mg) | 18.2 ± 3.3% |
| Metabolite M2 | Intravenous (3.5 mg) | 12.5 ± 2.3% |
Data presented as mean ± SE.
These results indicate that the M1 metabolite has a hypoglycemic effect nearly comparable to intravenously administered Glyburide, while the M2 metabolite demonstrates a less potent but still significant glucose-lowering effect.[8] Both metabolites were also found to significantly increase serum insulin levels, confirming that their hypoglycemic action is mediated through the stimulation of insulin secretion.[8][9]
Further pharmacokinetic and pharmacodynamic modeling suggests that the metabolites, particularly M1, may have a longer duration of effect than the parent drug.[10] This is attributed to a slower elimination rate from the site of action.[10] This sustained activity of the metabolites likely contributes to the prolonged hypoglycemic effect observed with Glyburide therapy.
In vitro studies have also shed light on the receptor binding affinity of these metabolites. For instance, rac-trans-4-hydroxy Glyburide (a form of M1) has been shown to inhibit Glyburide binding to the SUR1/Kir6.2 receptor in rat brain synaptosomes with high affinity (IC50 values of 0.95 and 100 nM at high and low-affinity sites, respectively).[11][12] This provides a mechanistic basis for its observed pharmacological activity.
The Broader Spectrum of Impurities: Process-Related and Degradation Products
Beyond metabolites formed in vivo, pharmaceutical preparations of Glyburide may contain other impurities. These can be categorized as:
-
Process-related impurities: Byproducts formed during the synthesis of the active pharmaceutical ingredient (API).[1] Examples for Glyburide could include compounds like 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide (Impurity A) and N-[4-(β-Cyclohexylureidoethyl)benzensulfonyl] N'-Cyclohexylurea (Impurity C).[2][13]
-
Degradation products: Compounds formed due to the degradation of the API under the influence of factors like heat, light, or moisture.[1]
Currently, there is a lack of publicly available data on the specific pharmacological activities of these process-related and degradation impurities of Glyburide. However, their presence is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the drug product.[1] The potential for these impurities to have their own biological effects, including toxicity, necessitates stringent analytical monitoring.
Experimental Protocols for Comparative Pharmacological Assessment
To rigorously evaluate the pharmacological activity of Glyburide and its impurities, a combination of in vitro and in vivo assays is essential.
In Vitro Assessment of Insulin Secretagogue Activity
This protocol is designed to determine the direct effect of test compounds on insulin secretion from a pancreatic β-cell line (e.g., INS-1E or MIN6).
Methodology:
-
Cell Culture: Culture pancreatic β-cells under standard conditions to achieve a confluent monolayer.
-
Pre-incubation: Wash the cells with a glucose-free buffer and pre-incubate for 1-2 hours to allow the cells to reach a basal state of insulin secretion.
-
Incubation with Test Compounds: Incubate the cells with varying concentrations of Glyburide, its metabolites (M1, M2), or other impurities in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). Include a negative control (vehicle) and a positive control (Glyburide).
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive and specific method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Plot the insulin concentration against the compound concentration to determine the dose-response relationship and calculate the EC50 for each compound.
Caption: Workflow for in vitro assessment of insulin secretagogue activity.
In Vivo Assessment of Hypoglycemic Activity
This protocol outlines a method to evaluate the glucose-lowering effect of the test compounds in an animal model of type 2 diabetes (e.g., streptozotocin-induced diabetic rats or db/db mice).
Methodology:
-
Animal Model: Utilize a validated animal model of type 2 diabetes.
-
Acclimatization and Baseline: Acclimatize the animals and measure their baseline blood glucose levels after a period of fasting.
-
Compound Administration: Administer Glyburide, its metabolites, or other impurities to different groups of animals via a relevant route (e.g., oral gavage or intravenous injection). Include a vehicle control group.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Glucose Measurement: Measure blood glucose concentrations using a validated glucometer or a biochemical analyzer.
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) for blood glucose and compare the effects of the different compounds to the control group.
Conclusion and Future Directions
The pharmacological landscape of Glyburide extends beyond the parent molecule. Its primary metabolites, M1 and M2, are pharmacologically active, contributing significantly to the drug's overall hypoglycemic effect and duration of action.[8][10] Researchers and drug developers must consider the activity of these metabolites in any comprehensive assessment of Glyburide's efficacy and safety.
While the activity of the major metabolites is well-documented, a significant knowledge gap remains concerning the pharmacological and toxicological profiles of process-related and degradation impurities. Future research should focus on isolating these impurities, elucidating their structures, and evaluating their biological activities. Such studies are critical for establishing meaningful specifications for Glyburide drug substance and product, ultimately ensuring patient safety and therapeutic consistency.
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Alfaqeeh, M., Khairinisa, M. A., & Permana, H. (2023). Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes. ResearchGate. Retrieved from [Link]
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Alfaqeeh, M., Khairinisa, M. A., & Permana, H. (2023). Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 10(2), 107-116. Retrieved from [Link]
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Gerich, J. E., et al. (2001). Effects of glimepiride and glyburide on glucose counterregulation and recovery from hypoglycemia. ResearchGate. Retrieved from [Link]
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A Comprehensive Guide to the Toxicological Risk Assessment of Glyburide Impurity E
This guide provides a comprehensive framework for the toxicological risk assessment of Glyburide Impurity E, a potential process-related impurity or degradant in the manufacturing of the anti-diabetic drug, Glyburide. As regulatory scrutiny over pharmaceutical impurities intensifies, a robust and scientifically sound risk assessment is paramount to ensure patient safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison of modern toxicological assessment methodologies.
The core of this guide is built upon the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline, which outlines the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][3][4][5] We will navigate the tiered approach to risk assessment, from in silico predictions to in vitro assays, using this compound as a practical case study.
Understanding this compound
Glyburide, also known as glibenclamide, is a second-generation sulfonylurea used to treat type 2 diabetes.[6][7] Impurities such as this compound (3-Chloro Glyburide) can arise during synthesis or degradation.[6][7]
Chemical Information:
| Identifier | Value |
| IUPAC Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
| Molecular Formula | C23H27Cl2N3O5S[8] |
| CAS Number | 57334-89-1[8] |
| Molecular Weight | 528.4 g/mol [8] |
The presence of this impurity, even at trace levels, necessitates a thorough toxicological evaluation to understand its potential for genotoxicity and carcinogenicity.
The Modern Toxicological Risk Assessment Workflow
The ICH M7 guideline advocates for a stepwise approach to characterize the risk posed by impurities. This workflow is designed to be efficient, minimizing the need for extensive animal testing where possible, while ensuring a high level of patient safety.
Caption: A stepwise workflow for the toxicological risk assessment of pharmaceutical impurities.
Part 1: In Silico (Q)SAR Assessment
The initial step in evaluating the mutagenic potential of this compound is a computational toxicology assessment. The ICH M7 guideline mandates the use of two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies: one expert rule-based and one statistical-based.[9][10]
-
Expert Rule-Based Systems (e.g., DEREK Nexus): These systems use a knowledge base of chemical rules derived from existing toxicological data to identify structural alerts associated with toxicity.[9][10][11]
-
Statistical-Based Systems (e.g., SARAH Nexus): These systems employ machine learning algorithms trained on large datasets of chemical structures and their corresponding mutagenicity data to make predictions.[9][10][11]
The combined use of these two methods provides a more robust prediction than either method alone.[12][13]
Hypothetical In Silico Assessment of this compound:
| (Q)SAR Methodology | Predicted Outcome for this compound | Rationale for Prediction (Hypothetical) | ICH M7 Class |
| DEREK Nexus (Expert Rule-Based) | Equivocal | A structural alert for an aromatic amine or a related structure might be triggered, but with low confidence due to the specific molecular context. | Class 3 |
| SARAH Nexus (Statistical-Based) | Negative | The model, trained on a diverse chemical space, does not find a statistically significant correlation between the structure of Impurity E and bacterial mutagenicity. | Class 5 |
In this hypothetical scenario, the conflicting results would necessitate further in vitro testing to resolve the uncertainty. A conservative approach would be to proceed with the assumption that the impurity is potentially mutagenic (ICH M7 Class 3) until proven otherwise.[3][4]
Part 2: In Vitro Genotoxicity Testing
When in silico results are positive, equivocal, or inconclusive, the next step is to perform in vitro assays to provide empirical evidence of mutagenicity.
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used and regulatory-accepted method for detecting gene mutations induced by chemical substances.[14][15][16] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus form colonies.
Detailed Protocol for Ames Test:
-
Strain Preparation: Overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared in nutrient broth.[9]
-
Metabolic Activation (S9 Mix): The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after metabolism.[1]
-
Exposure: The bacterial culture, the test substance (this compound at various concentrations), and either the S9 mix or a buffer are combined in a test tube.[14]
-
Plating: The mixture is added to molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed) and poured onto a minimal glucose agar plate.[9]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[14]
-
Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Caption: Simplified workflow of the Ames test protocol.
Hypothetical Ames Test Results for this compound:
| Test Condition | Concentration of Impurity E | Mean Revertant Colonies ± SD | Fold Increase over Negative Control | Result |
| Without S9 Mix | Negative Control (Vehicle) | 25 ± 4 | - | Negative |
| 1 µ g/plate | 28 ± 5 | 1.1 | Negative | |
| 10 µ g/plate | 30 ± 6 | 1.2 | Negative | |
| 100 µ g/plate | 33 ± 7 | 1.3 | Negative | |
| Positive Control | 450 ± 35 | 18.0 | Positive | |
| With S9 Mix | Negative Control (Vehicle) | 30 ± 5 | - | Negative |
| 1 µ g/plate | 35 ± 6 | 1.2 | Negative | |
| 10 µ g/plate | 75 ± 10 | 2.5 | Positive | |
| 100 µ g/plate | 150 ± 20 | 5.0 | Positive | |
| Positive Control | 550 ± 40 | 18.3 | Positive |
In this hypothetical outcome, this compound is mutagenic in the presence of metabolic activation, indicating that its metabolites are the mutagenic species.
In Vitro Micronucleus Assay
A positive Ames test warrants further investigation into the potential for chromosomal damage. The in vitro micronucleus assay is a robust test for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[16]
Detailed Protocol for In Vitro Micronucleus Assay:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured.[8]
-
Exposure: The cells are treated with this compound at various concentrations, with and without S9 mix.[8]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one cell division. This ensures that only cells that have divided in the presence of the test substance are scored.[2][3][5]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[8]
-
Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is scored under a microscope.[8] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Hypothetical In Vitro Micronucleus Assay Results:
| Test Condition | Concentration of Impurity E | % Binucleated Cells with Micronuclei ± SD | Result |
| Without S9 Mix | Negative Control (Vehicle) | 1.2 ± 0.3 | Negative |
| 5 µg/mL | 1.5 ± 0.4 | Negative | |
| 15 µg/mL | 1.8 ± 0.5 | Negative | |
| Positive Control | 10.5 ± 1.2 | Positive | |
| With S9 Mix | Negative Control (Vehicle) | 1.4 ± 0.4 | Negative |
| 5 µg/mL | 1.6 ± 0.5 | Negative | |
| 15 µg/mL | 1.9 ± 0.6 | Negative | |
| Positive Control | 12.1 ± 1.5 | Positive |
In this case, the hypothetical result is negative, suggesting that while this compound's metabolites can cause point mutations (as seen in the Ames test), they do not appear to cause larger-scale chromosomal damage under these test conditions.
Part 3: Risk Characterization and Control
The final step is to synthesize the data from the in silico and in vitro assessments to classify the impurity and establish a control strategy.
ICH M7 Classification Based on Hypothetical Results:
Based on our hypothetical data (negative in silico statistical model, equivocal expert alert, positive Ames test, and negative micronucleus test), this compound would be classified as a mutagenic impurity (ICH M7 Class 2: Known mutagen with unknown carcinogenic potential).[3][4]
Control Strategy using the Threshold of Toxicological Concern (TTC):
For mutagenic impurities with no carcinogenicity data, the TTC concept can be applied to define an acceptable daily intake that poses a negligible lifetime cancer risk.[15]
-
The generally accepted TTC for a lifetime exposure to a mutagenic impurity is 1.5 µ g/day .[15] This corresponds to a theoretical excess cancer risk of <1 in 100,000 over a lifetime.[15]
For pharmaceuticals intended for less-than-lifetime (LTL) treatment, higher daily intakes may be justifiable.[13]
Comparison of Control Thresholds:
| Duration of Treatment | Acceptable Daily Intake (TTC) |
| < 1 month | 120 µ g/day |
| 1 - 12 months | 20 µ g/day |
| 1 - 10 years | 10 µ g/day |
| > 10 years (Lifetime) | 1.5 µ g/day [15] |
Based on the intended duration of Glyburide treatment, an appropriate acceptable intake for Impurity E can be derived. This value would then be used to set a specification for the maximum allowable level of this impurity in the final drug product.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the toxicological risk assessment of this compound, in line with the ICH M7 guideline. By integrating in silico and in vitro methodologies, a clear understanding of the impurity's mutagenic potential can be established. The hypothetical case study demonstrates how to interpret conflicting data and apply the TTC concept to establish a safe level of exposure. This systematic approach ensures that the potential risks of pharmaceutical impurities are thoroughly evaluated and controlled, ultimately safeguarding patient health.
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Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ResearchGate. [Link]
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Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ResearchGate. [Link]
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University of California, Davis. (n.d.). The Ames Test. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). The Ames Test. Retrieved from [Link]
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Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. MicrobiologyInfo.com. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Glyburide Impurities
Introduction: The Criticality of Purity in Glyburide
Glyburide (also known as glibenclamide) is a potent second-generation sulfonylurea widely prescribed for the management of type 2 diabetes.[1][2] It functions by stimulating insulin secretion from pancreatic β-cells.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing therapeutic efficacy and patient safety. Impurities in the drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[2][3] These impurities may be inert, toxic, or possess pharmacological activity, potentially altering the drug's intended effect.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) mandate stringent control over impurities.[4] This necessitates the use of robust, validated analytical methods to detect and quantify any impurities present. High-Performance Liquid Chromatography (HPLC) and, more recently, Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for this purpose.[2]
This guide provides an in-depth comparison of these chromatographic techniques for glyburide impurity profiling, with a core focus on the principles and execution of cross-validation. Cross-validation is the formal process of demonstrating that a previously validated analytical method performs as intended in a new laboratory or with a new set of equipment, analysts, or reagents.[5][6] It is a critical step in method transfer, ensuring consistent and reliable data generation across different sites and throughout the lifecycle of a drug product.[7][8]
The Imperative of Cross-Validation: Ensuring Method Consistency
An analytical method, even if rigorously validated in one laboratory (the "sending unit"), cannot be assumed to perform identically in another (the "receiving unit").[7] Subtle differences in instrumentation, environmental conditions, or analyst technique can introduce variability.[6] Cross-validation serves to confirm that the method remains "suitable for its intended purpose" after being transferred.[9][10][11]
The primary goals of cross-validation are:
-
To verify that the receiving laboratory can achieve comparable performance to the sending laboratory.
-
To ensure the validated state of the method is maintained.[5]
-
To provide documented evidence that the method is suitable for use in the new environment for cGMP-compliant data generation.[7]
This process is not merely a repeat of the original validation but a comparative exercise focused on key performance characteristics.
Comparative Overview: HPLC vs. UPLC for Impurity Analysis
The choice of analytical technology is a foundational decision in method development. Both HPLC and UPLC are based on the principles of liquid chromatography, but they differ significantly in performance, driven primarily by the particle size of the stationary phase and the operating pressures of the systems.[12]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Impact on Impurity Analysis |
| Particle Size | 3–5 µm | < 2 µm | Smaller particles in UPLC provide a much higher surface area, leading to significantly increased separation efficiency.[13] This is critical for resolving closely eluting impurities from the main API peak. |
| Operating Pressure | ~400 bar | > 1000 bar | UPLC systems are engineered to handle extremely high backpressures generated by the small particles, enabling faster flow rates and shorter run times.[13] |
| Analysis Time | ~20–60 minutes | ~2–10 minutes | UPLC offers a dramatic reduction in analysis time, increasing sample throughput and laboratory efficiency.[13][14][15] |
| Resolution | Good | Excellent | The higher efficiency of UPLC results in sharper, narrower peaks and superior resolution between compounds, which is essential for accurate quantification of trace impurities.[14][15] |
| Sensitivity | Moderate | High | Sharper peaks in UPLC lead to a better signal-to-noise ratio, enhancing the ability to detect and quantify low-level impurities.[14][15] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates in UPLC significantly reduce solvent usage, making it a more cost-effective and environmentally friendly "green" technology.[14][15] |
While HPLC remains a robust and widely accepted technique, UPLC offers clear advantages in speed, resolution, and sensitivity, making it particularly well-suited for the demanding requirements of impurity profiling in modern pharmaceutical development.[14][15][16]
Designing the Cross-Validation Study: A Framework for Success
A successful cross-validation study hinges on a well-defined protocol that outlines the scope, procedures, and acceptance criteria. This protocol should be agreed upon by both the sending and receiving laboratories before any experimental work begins.[8]
Key Validation Parameters for Cross-Validation
Based on the ICH Q2(R1) guideline, the following parameters are most relevant for the cross-validation of an impurity method:[9][10][17][18]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as other impurities or the API itself.[9][11]
-
Precision (Repeatability & Intermediate Precision): The closeness of agreement between a series of measurements. Repeatability assesses precision over a short interval, while intermediate precision assesses variations within a laboratory (different days, analysts, equipment).[11]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery experiments.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[9]
-
System Suitability: A set of tests to ensure the chromatographic system is performing adequately on the day of analysis.[19][20] This is a prerequisite for any valid analysis.[21]
The relationship and workflow between these parameters can be visualized as follows:
Caption: Relationship between core validation parameters and cross-validation focus.
Experimental Protocol: Cross-Validation of HPLC and UPLC Methods
This section provides a detailed, step-by-step protocol for a comparative cross-validation study. For this hypothetical case, we will compare a legacy HPLC method with a newly developed, high-throughput UPLC method for the analysis of Glyburide Related Compound A and B.[22][23]
Materials and Reagents
-
Glyburide API and finished product batches
-
Reference standards for Glyburide and known impurities (e.g., Glyburide Related Compound A, Glyburide Related Compound B)[22][23]
-
HPLC-grade Acetonitrile and Methanol
-
Analytical reagent grade Potassium Dihydrogen Phosphate and Orthophosphoric Acid
-
High-purity water (Milli-Q or equivalent)
Chromatographic Systems and Conditions
| Parameter | Legacy HPLC Method | Modern UPLC Method |
| Instrument | Agilent 1260 Infinity II or equivalent | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Inertsil C8 (250 x 4.6 mm, 5.0 µm)[24] | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 20mM Phosphate Buffer, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-30 min: 40-70% B; 30-35 min: 70-40% B | 0-5 min: 30-80% B; 5-6 min: 80-30% B |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Column Temp. | 35 °C | 45 °C |
| Detection | UV at 230 nm[24] | UV at 230 nm |
| Injection Vol. | 20 µL | 2 µL |
| Run Time | 40 minutes | 7 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve reference standards of each impurity in diluent.
-
Spiking Stock Solution: Prepare a mixed stock solution of all known impurities.
-
System Suitability Solution (SST): Prepare a solution containing Glyburide API and all impurities at a concentration that gives a resolution of >2.0 between critical peak pairs.
-
Sample Preparation: Prepare samples of the Glyburide drug product at a target concentration of 1 mg/mL.
-
Accuracy/Spiked Samples: Spike the drug product sample with the impurity stock solution at three levels (e.g., 50%, 100%, and 150% of the specification limit).
Cross-Validation Workflow
The following diagram outlines the logical flow of the cross-validation experiment.
Caption: Experimental workflow for analytical method cross-validation.
Data Analysis and Interpretation
The core of the cross-validation lies in comparing the data generated by the two methods (or two labs). The results should be summarized in clear, comparative tables.
System Suitability Comparison
Acceptance Criteria: Resolution > 2.0, Tailing Factor < 2.0, %RSD of replicate injections < 2.0%[19]
| Parameter | HPLC Method | UPLC Method | Status |
| Resolution (API/Imp A) | 2.8 | 4.5 | Pass |
| Tailing Factor (API) | 1.2 | 1.1 | Pass |
| %RSD (n=6 injections) | 0.8% | 0.4% | Pass |
Insight: The UPLC method demonstrates superior resolution and precision in the system suitability test, indicating a more robust chromatographic system.
Precision & Accuracy Comparison
Acceptance Criteria: %RSD for precision ≤ 10.0%; Mean % Recovery for accuracy between 90.0% and 110.0%.
| Impurity | Method | Precision (%RSD, n=6) | Accuracy (% Recovery, Mean) |
| Impurity A | HPLC | 2.5 | 98.5% |
| UPLC | 1.8 | 101.2% | |
| Impurity B | HPLC | 3.1 | 96.7% |
| UPLC | 2.2 | 99.8% |
Insight: Both methods meet the pre-defined acceptance criteria. The UPLC method shows slightly better precision (lower %RSD) and accuracy (recovery closer to 100%), which is expected due to its higher efficiency and better peak shapes.
LOQ Confirmation
Acceptance Criteria: Precision at LOQ level ≤ 15.0% RSD.
| Impurity | Method | LOQ (µg/mL) | Precision at LOQ (%RSD) |
| Impurity A | HPLC | 0.05 | 8.5% |
| UPLC | 0.02 | 6.2% | |
| Impurity B | HPLC | 0.06 | 9.1% |
| UPLC | 0.02 | 7.5% |
Insight: The UPLC method demonstrates a significantly lower LOQ, highlighting its superior sensitivity for detecting trace-level impurities. This is a major advantage for ensuring product quality and meeting increasingly stringent regulatory limits.
Conclusion and Recommendations
This guide demonstrates that both the legacy HPLC and modern UPLC methods can be successfully cross-validated for the analysis of glyburide impurities, meeting all predefined acceptance criteria based on ICH guidelines. The cross-validation exercise confirms that both methods are suitable for their intended purpose.
However, the comparative data clearly highlights the technical advantages of the UPLC method:
-
Higher Throughput: A nearly 6-fold reduction in run time (40 min vs. 7 min) dramatically increases laboratory capacity.
-
Superior Performance: The UPLC method provides better resolution, precision, and a lower limit of quantitation.
-
Economic & Environmental Benefits: The significant reduction in solvent consumption lowers operational costs and supports corporate sustainability goals.
Recommendation: For new method development and high-throughput quality control environments, the UPLC method is the superior choice. For laboratories with existing, validated HPLC methods, this cross-validation data provides a robust foundation for method transfer or for justifying a future transition to UPLC technology to leverage its performance benefits. The successful cross-validation ensures that regardless of the method used, the data generated is reliable, consistent, and defensible.
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System suitability in HPLC Analysis - Pharmaceutical Updates. (2021, May 3). [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020, April 14). MicroSolv. [Link]
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A Guide to Inter-laboratory Comparison of Glyburide Impurity E Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the analysis of Glyburide Impurity E. It is intended for researchers, scientists, and quality control professionals in the pharmaceutical industry. The objective is to establish a robust, harmonized analytical procedure and assess the proficiency of various laboratories in quantifying this critical impurity, thereby ensuring the safety and efficacy of Glyburide drug products.
Introduction: The Significance of Controlling this compound
Glyburide (also known as Glibenclamide) is a potent sulfonylurea drug used to manage type 2 diabetes mellitus.[1] During its synthesis or storage, process-related impurities and degradation products can arise.[1][2] this compound, chemically known as 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, is one such potential impurity.[3][4] Rigorous control and accurate quantification of impurities are mandated by regulatory bodies worldwide to ensure the safety, quality, and efficacy of the final drug product.[2]
An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating and comparing the performance of different laboratories.[5][6] It helps to identify potential discrepancies in analytical methods, highlight areas for procedural improvement, and ultimately ensures that all participating laboratories can produce reliable and comparable results. This guide outlines the critical components of designing and executing such a study for this compound.
Designing the Inter-laboratory Study
A successful inter-laboratory study is built on a foundation of meticulous planning and a clearly defined protocol. The process ensures that the validated state of an analytical method is maintained when transferred between laboratories.[7]
Study Objectives
The primary objectives of this inter-laboratory comparison are:
-
To assess the precision and accuracy of the participating laboratories in quantifying this compound.
-
To evaluate the robustness and transferability of the standardized analytical method.
-
To identify any systematic errors or biases among the participating laboratories.
-
To provide a basis for laboratory certification and continuous improvement.
Study Protocol Development
A detailed protocol is the cornerstone of the study and must be agreed upon by all participants before commencement.[7][8] It should include the analytical procedure, materials, experimental design, and acceptance criteria.[8]
Diagram of the Inter-laboratory Study Workflow:
Caption: Workflow of the inter-laboratory comparison study.
Standardized Analytical Methodology: HPLC-UV
To ensure comparability, all participating laboratories must use the same, well-validated analytical method. A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is recommended due to its specificity, precision, and widespread availability in pharmaceutical quality control laboratories.[9][10]
Rationale for Method Parameters
The chosen method parameters are grounded in established chromatographic principles to ensure a robust separation of this compound from the active pharmaceutical ingredient (API) and other potential impurities.
-
Column: An Inertsil C8 (250 x 4.6 mm, 5.0 µm) column is selected. The C8 stationary phase provides sufficient hydrophobicity to retain Glyburide and its impurities while offering a different selectivity compared to more common C18 phases, which can be advantageous for resolving closely related compounds.[9][10]
-
Mobile Phase: A mixture of phosphate buffer (pH 5.3) and acetonitrile (60:40 v/v) is used.[9][10] The pH is controlled to ensure consistent ionization states of the analytes, which is critical for reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: UV detection at 230 nm allows for sensitive quantification of both Glyburide and its impurities.[10]
-
System Suitability: Before analysis, the chromatographic system must pass system suitability tests (SSTs) as defined by guidelines like ICH Q2(R1).[11][12] This includes criteria for resolution (between Glyburide and Impurity E), tailing factor, and injection precision. This step is a self-validating mechanism that ensures the system is performing adequately on the day of analysis.
Experimental Protocol: HPLC Analysis of this compound
Diagram of the Analytical Workflow:
Caption: Step-by-step analytical workflow for HPLC analysis.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of Acetonitrile and Water (70:30 v/v).
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of about 50 µg/mL.
-
Test Sample Preparation: Accurately weigh a portion of the provided test sample containing approximately 50 mg of Glyburide into a 50 mL volumetric flask. Add about 35 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. This yields a theoretical Glyburide concentration of 1000 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Inertsil C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.02 M Phosphate Buffer (pH 5.3) : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform a system suitability test by injecting the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Test Sample Preparation in duplicate.
-
Identify the peaks based on the retention time of the standard.
-
Calculate the percentage of this compound in the test sample.
-
Data Analysis and Performance Evaluation
Upon receiving the results from all participating laboratories, the coordinating body will perform a statistical analysis to assess performance. This process must be objective and based on established statistical methods for inter-laboratory comparisons.[5][13]
Hypothetical Inter-laboratory Comparison Results
For this guide, we will use hypothetical data from five participating laboratories (Labs A-E). Each lab was provided with a sample spiked with this compound at a known reference concentration of 0.150% w/w .
| Laboratory | Reported Impurity E (%) | Repeatability (RSD, n=6) | Resolution (Glyburide/Impurity E) | Tailing Factor (Impurity E) |
| Lab A | 0.152 | 1.1% | 2.8 | 1.2 |
| Lab B | 0.148 | 0.9% | 3.1 | 1.1 |
| Lab C | 0.165 | 1.3% | 2.5 | 1.4 |
| Lab D | 0.151 | 1.0% | 2.9 | 1.2 |
| Lab E | 0.139 | 1.5% | 2.6 | 1.3 |
| Reference Value | 0.150 | - | > 2.0 | < 1.5 |
Statistical Evaluation using Z-Scores
The Z-score is a common and effective metric for evaluating laboratory performance in proficiency tests.[13][14][15] It measures how many standard deviations a laboratory's result is from the assigned value (the reference value).
The Z-score is calculated as: Z = (x - X) / σ
Where:
-
x = the result reported by the laboratory
-
X = the assigned value (0.150%)
-
σ = the standard deviation for proficiency assessment (target standard deviation, often set based on historical data or a percentage of the assigned value, e.g., 10% of X = 0.015)
Performance Assessment based on Z-Scores:
| Laboratory | Reported Value (x) | Assigned Value (X) | Z-Score | Performance |
| Lab A | 0.152 | 0.150 | +0.13 | Satisfactory |
| Lab B | 0.148 | 0.150 | -0.13 | Satisfactory |
| Lab C | 0.165 | 0.150 | +1.00 | Satisfactory |
| Lab D | 0.151 | 0.150 | +0.07 | Satisfactory |
| Lab E | 0.139 | 0.150 | -0.73 | Satisfactory |
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
In this hypothetical study, all laboratories demonstrated satisfactory performance, indicating that the analytical method is robust and the laboratories are proficient in its execution.
Conclusion and Best Practices
This guide provides a framework for establishing an inter-laboratory comparison for the analysis of this compound. The successful implementation of such a study hinges on a well-documented and validated analytical procedure, a comprehensive study protocol, and a robust statistical evaluation of the results.[16][17]
By adhering to the principles outlined in international guidelines such as those from the ICH and USP, pharmaceutical manufacturers can ensure the reliability and consistency of their quality control testing, which is paramount for patient safety and regulatory compliance.[7][18][19] Continuous participation in such proficiency testing schemes is a hallmark of a mature and effective quality system.
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Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . Source: gmp-compliance.org. [Link]
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This compound Chemical and Physical Properties . Source: PubChem, National Institutes of Health. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]
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Transfer of Analytical Procedures according to the New USP Chapter <1224> - An Overview . Source: International Journal of PharmTech Research. [Link]
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Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods . Source: Chinese Pharmaceutical Journal. [Link]
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Assay Transfers: A Guide to USP <1224> . Source: Quantics Biostatistics. [Link]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results . Source: Diva-Portal.org. [Link]
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Assessing interlaboratory comparison data adjustment procedures . Source: Metrologia. [Link]
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Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV . Source: Turkish Journal of Pharmaceutical Sciences. [Link]
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Analysis of interlaboratory comparison when the measurements are not normally distributed . Source: Archimer. [Link]
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Interlaboratory comparison report . Source: PE100+ Association. [Link]
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A Senior Application Scientist's Guide to the Comparative Stability of Different Glyburide Formulations
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Imperative for Stable Glyburide Formulations
Glyburide (also known as glibenclamide) is a potent second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic efficacy is contingent on its ability to stimulate insulin secretion from pancreatic β-cells. However, as a Biopharmaceutics Classification System (BCS) Class II drug, glyburide exhibits poor aqueous solubility, which can lead to variable dissolution rates and bioavailability. To overcome these challenges, various formulation strategies have been employed, including micronization and the use of specialized excipients.
The chemical stability of the active pharmaceutical ingredient (API) within these formulations is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Degradation of glyburide can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of the comparative stability of different glyburide formulations is paramount for the development of robust and reliable oral solid dosage forms.
This guide provides an in-depth technical comparison of the stability of various glyburide formulations, supported by experimental data and protocols. We will explore the intrinsic stability of glyburide, the influence of formulation variables such as particle size and excipients, and the methodologies for assessing stability under stressed conditions.
The Intrinsic Stability of the Glyburide Molecule: A Foundation for Formulation Strategy
Glyburide, as a molecule, possesses several moieties that are susceptible to degradation, primarily through hydrolysis and photolysis. The central sulfonylurea bridge is a key site for hydrolytic cleavage, which can be catalyzed by acidic or basic conditions. Understanding these inherent vulnerabilities is the first step in designing stable formulations.
Degradation Pathways of Glyburide
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[1] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation and identify the resulting products.
The primary degradation pathway for sulfonylureas like glyburide is the hydrolysis of the sulfonylurea linkage. This can result in the formation of two main degradation products: a sulfonamide derivative and a substituted cyclohexylurea.
Below is a generalized representation of the hydrolytic degradation of glyburide.
Caption: Generalized hydrolytic degradation pathway of glyburide.
Comparative Stability of Glyburide Formulations: Experimental Evidence
The stability of glyburide in a finished dosage form is influenced by a multitude of factors, including the particle size of the API, the choice of excipients, and the manufacturing process.
Micronized vs. Non-Micronized Glyburide: A Focus on Bioavailability and a Gap in Stability Data
Micronization is a common technique used to increase the surface area of poorly soluble drugs like glyburide, thereby enhancing their dissolution rate and bioavailability. While it is well-established that micronized and non-micronized glyburide formulations are not bioequivalent, there is a notable lack of publicly available, direct comparative studies on their chemical stability under forced degradation conditions.
A study on the similar sulfonylurea, glimepiride, demonstrated that a micronized tablet formulation exhibited a significantly faster dissolution rate compared to a non-micronized formulation. The study also included an accelerated stability study, but it did not provide quantitative data on the comparative degradation rates between the two formulations.[2] This represents a significant data gap in the pharmaceutical sciences that warrants further investigation.
The Critical Role of Excipients in Glyburide Stability
Excipients are not inert substances and can significantly impact the stability of the API.[3] Interactions between the drug and excipients can accelerate degradation, particularly in the presence of moisture and elevated temperatures.
Common Tablet Excipients and Their Potential Impact:
-
Lactose: A common filler and diluent. Its potential impact on the stability of amine-containing drugs through the Maillard reaction is well-documented. While glyburide does not have a primary amine, the potential for interaction with lactose, especially under high humidity, should not be overlooked.
-
Microcrystalline Cellulose (MCC): A widely used binder and filler. MCC is known for its hygroscopicity, and the absorbed water can act as a medium for hydrolytic degradation of susceptible drugs.[4]
-
Povidone (PVP): A common binder. The presence of residual peroxides in some grades of povidone can promote oxidative degradation of sensitive APIs.
-
Magnesium Stearate: A lubricant. While generally considered inert, its alkaline nature could potentially influence the micro-pH within the tablet and affect the stability of pH-sensitive drugs.
A study on the compatibility of glimepiride with various excipients using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) suggested potential interactions with magnesium stearate and lactose.[5][6] Although this study was on a different sulfonylurea, it highlights the importance of thorough drug-excipient compatibility testing for glyburide.
Forced Degradation Studies: Quantifying Stability
To provide a quantitative comparison, we have synthesized data from various studies that have employed stability-indicating High-Performance Liquid Chromatography (HPLC) methods to assess the degradation of glyburide under different stress conditions.
Experimental Protocol: Forced Degradation of Glyburide Tablets
The following is a representative protocol for conducting a forced degradation study on glyburide tablets, based on common practices in the field.[3][7]
Objective: To determine the degradation of glyburide in a tablet formulation under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
Glyburide tablets
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate buffer
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Forced degradation chamber (e.g., stability chamber, photostability chamber)
Workflow:
Caption: Experimental workflow for forced degradation studies of glyburide tablets.
Methodology:
-
Sample Preparation: Prepare a stock solution of glyburide from the tablet powder in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Treat the stock solution with 0.1M HCl and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1M NaOH and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid tablet powder to dry heat at 80°C for a specified period, then dissolve and analyze.
-
Photolytic Degradation: Expose the tablet powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
HPLC Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The mobile phase typically consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile. Detection is usually performed at a wavelength of around 230 nm or 300 nm.[2][8]
Comparative Stability Data
The following table summarizes the percentage of degradation of glyburide observed in different studies under various stress conditions. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions (e.g., concentration, temperature, duration of stress).
| Formulation/Study | Stress Condition | Duration | % Degradation | Reference |
| Glyburide in solution | 0.1 M HCl | 2 hours | ~8% | [9] |
| Glyburide in solution | 0.1 M NaOH | 2 hours | ~12% | [9] |
| Glyburide in solution | 3% H₂O₂ | 2 hours | ~15% | [9] |
| Glyburide/Metformin Tablet | Thermal (60°C) | 24 hours | ~3% | [10] |
| Glyburide/Metformin Tablet | UV light | 24 hours | Significant degradation | [10] |
Key Observations:
-
Glyburide demonstrates susceptibility to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic conditions.
-
The extent of degradation is dependent on the specific stressor and the duration of exposure.
-
The data on solid dosage forms is limited, but it suggests that glyburide is relatively stable to dry heat but sensitive to light.
Photostability of Glyburide: A Critical Consideration
The photostability of a drug is its ability to withstand exposure to light without undergoing chemical change. Several studies have indicated that glyburide is susceptible to photodegradation.
Photodegradation Pathway
While the complete photodegradation pathway of glyburide is not fully elucidated in the available literature, studies on similar sulfonylureas suggest that the molecule can undergo complex reactions upon exposure to UV light, potentially leading to the formation of various photoproducts. The identification of these products is crucial for a comprehensive safety assessment.
Conclusion and Future Directions
This guide has provided a comparative overview of the stability of different glyburide formulations, drawing upon available scientific literature. The key takeaways for researchers and drug development professionals are:
-
Inherent Instability: Glyburide is susceptible to hydrolytic, oxidative, and photolytic degradation. Formulation strategies should aim to protect the molecule from these degradation pathways.
-
Excipient Compatibility is Crucial: The choice of excipients can significantly impact the stability of glyburide in solid dosage forms. Thorough drug-excipient compatibility studies are essential during pre-formulation and formulation development.
-
Data Gaps Exist: There is a clear need for direct, quantitative comparative stability studies of different glyburide formulations, particularly micronized versus non-micronized solid dosage forms. Such studies would provide invaluable data for formulators.
-
Photostability is a Key Concern: The sensitivity of glyburide to light necessitates appropriate protective measures in packaging and storage. Further research into the photodegradation pathway and the identification of photoproducts is warranted.
Future research should focus on filling the existing data gaps to enable a more complete understanding of the factors governing glyburide stability. This will ultimately lead to the development of more robust and reliable formulations, ensuring the consistent delivery of this important therapeutic agent to patients.
References
- Bipul, N., & Satyabrat, S. (2016). COMPATIBILITY STUDIES OF GLIMEPIRIDE WITH SELECTED EXCIPIENTS FOR THE DEVELOPMENT OF EXTENDED RELEASE FORMULATIONS. Indo American Journal of Pharmaceutical Research, 6(10), 6649-6658.
- Nath, B., & Nath, S. (2016).
- Sudha, T., Krishna, V., & Kumar, V. R. R. (2015). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Marmara Pharmaceutical Journal, 19(3), 223-231.
- Al-Janabi, M. A. H., & Al-Khafaji, M. H. H. (2020). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Systematic Reviews in Pharmacy, 11(9), 683-690.
- Ashour, S., Sakur, A. A., & Kudemati, M. (2014). Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets. International Research Journal of Pure and Applied Chemistry, 4(6), 605-620.
- Kovaříková, P., Klimeš, J., Dohnal, J., & Tisovská, L. (2004). HPLC study of glimepiride under hydrolytic stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 205-209.
- Bansal, G., Singh, M., Jindal, K. C., & Singh, S. (2008). LC and LC–MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 788-795.
- Szymańska, E., Wiejak, S., & Pitucha, M. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 26(16), 4997.
- Bere, M., & Venkanna, P. (2019). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology, 5(12), 833-843.
- Yellanki, S. K., Singh, J., & Jasti, B. R. (2007). SMEDDS of Glyburide: Formulation, In Vitro Evaluation, and Stability Studies. AAPS PharmSciTech, 8(1), E1-E8.
- Poudel, S., & Marasini, N. (2020). Preformulation studies of Glipizide: First step towards developing stable Osmotic Drug Delivery System. Research Journal of Pharmacy and Technology, 13(8), 3695-3700.
- Ashour, S., Sakur, A. A., & Kudemati, M. (2014). Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets.
- Islam, M. S., Rahman, M. M., & Al-Mamun, M. A. (2016). Formulation Development and In vitro Evaluation of Combination Product of Glyburide and Metformin Hydrochloride Tablet.
- Mahesh, R., Chaithanya, M., & Santosh, M. (2020). Development and validation of Glyburide In RP- HPLC. Frontier Journal of Pharmaceutical Sciences and Research, 1(2), 1-5.
- Feldman, J. M. (1985). Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects. Pharmacotherapy, 5(2), 43-62.
- Waterman, K. C., & Adami, R. C. (2011). Impact of excipient interactions on solid dosage form stability. Pharmaceutical development and technology, 16(1), 15-27.
- Bansal, G., Singh, M., Jindal, K. C., & Singh, S. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Journal of pharmaceutical and biomedical analysis, 48(3), 788-795.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Roy, J. (2002). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Development and Industrial Pharmacy, 28(8), 1011-1018.
- Naveed, S., Qamar, H., Jawaid, W., & Bokhari, U. (2014). Effect of Acid, Base and Time on Different Brands of Glimepiride. Open Access Library Journal, 1(4), 1-5.
- Nair, I. M., Jayachandran, K., Singh, M., & Singh, S. (2012). Ultraviolet-Photodiode Array and High-Performance Liquid Chromatographic/Mass Spectrometric Studies on Forced Degradation Behavior of Glibenclamide and Development of a Validated Stability-Indicating Method.
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A Comparative Guide to Determining the Relative Response Factor for Glyburide Impurity E in HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and methodology for determining the Relative Response Factor (RRF) of Glyburide Impurity E. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a comprehensive understanding of the principles and practical considerations essential for accurate impurity quantification in pharmaceutical analysis.
The Critical Role of Relative Response Factor in Impurity Profiling
In the landscape of pharmaceutical quality control, the accurate quantification of impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) provides stringent guidelines for the reporting, identification, and qualification of impurities.[1] While the most direct method for quantifying an impurity is to use a certified reference standard, these standards are often difficult to synthesize or procure, especially in the early stages of drug development.[2]
This is where the concept of the Relative Response Factor (RRF) becomes a powerful and pragmatic tool. The RRF is a measure of the detector response of an impurity relative to the API at the same concentration under identical chromatographic conditions.[1] By establishing a reliable RRF, laboratories can quantify impurities using the readily available API reference standard, thereby saving time and resources.
This guide will compare two primary approaches for the quantification of this compound:
-
Direct Quantification using an Impurity Reference Standard: The "gold standard" approach.
-
Quantification using the Relative Response Factor (RRF): A scientifically sound and widely accepted alternative.
We will delve into the experimental determination of the RRF for this compound, providing a robust protocol and the scientific rationale behind each step.
Understanding Glyburide and Its Impurity E
Glyburide , also known as Glibenclamide, is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its chemical structure is 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide.[3][4]
This compound is identified as 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide .[5][6]
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Glyburide | [Image of Glyburide chemical structure] | C23H28ClN3O5S | 494.00 |
| This compound | [Image of this compound chemical structure] | C23H27Cl2N3O5S | 528.45 |
Source: PubChem CID 3488 for Glyburide, PubChem CID 125358257 for this compound[3][5]
A key consideration for RRF determination is the chromophoric similarity between the API and the impurity. Both Glyburide and Impurity E possess the same core benzamide and sulfonylurea structures, which are the primary chromophores responsible for UV absorption. However, the additional chlorine atom on the benzamide ring of Impurity E may slightly alter its molar absorptivity at a given wavelength. This potential difference in UV response necessitates the determination of an RRF to ensure accurate quantification.
Comparative Analysis: Direct Quantification vs. RRF Approach
| Feature | Direct Quantification with Impurity Standard | Quantification using RRF |
| Accuracy | Highest, considered the most accurate method. | High, provided the RRF is accurately determined and validated. |
| Cost | High, due to the cost of synthesizing and certifying an impurity standard. | Lower, as it primarily relies on the more accessible API standard. |
| Time & Effort | Significant time and effort required for impurity synthesis, isolation, and characterization. | Requires an initial time investment for RRF determination and validation, but is faster for routine analysis. |
| Availability | Impurity standards may not be commercially available, especially for novel impurities. | Applicable even when a pure impurity standard is not readily available in sufficient quantities for routine use.[1][2] |
| Regulatory Acceptance | Universally accepted by regulatory agencies. | Widely accepted, with clear guidelines from bodies like the ICH and USP for its determination and application.[1] |
Experimental Protocol for RRF Determination of this compound
This section outlines a detailed, step-by-step methodology for determining the RRF of this compound with respect to Glyburide. The chosen methodology is the slope method , which is robust and widely accepted.[7]
Principle
The RRF is determined by comparing the slopes of the calibration curves (linearity plots) of Glyburide and this compound. The calibration curve is a plot of the peak area response versus the concentration of the analyte.
Materials and Reagents
-
Glyburide Reference Standard (USP or equivalent)
-
This compound Reference Standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Dihydrogen Phosphate (Analytical grade)
-
Purified water (Milli-Q or equivalent)
-
Phosphoric acid (for pH adjustment)
Proposed HPLC Method
The following HPLC conditions are proposed based on a synthesis of published methods for Glyburide and its related substances.[8][9][10] This method should be validated for its intended use in your laboratory.
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v). The buffer is a solution of Ammonium Dihydrogen Phosphate with the pH adjusted to 5.3 with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm[10] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Experimental Workflow
The following diagram illustrates the workflow for determining the RRF of this compound.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Glyburide Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Glyburide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
Preparation of Linearity Solutions:
-
Prepare a series of at least five concentration levels for both Glyburide and this compound, ranging from the limit of quantification (LOQ) to approximately 150% of the specification limit for the impurity. A typical range might be from 0.1 µg/mL to 2.0 µg/mL.
-
These solutions should be prepared by serial dilution from their respective stock solutions.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject each linearity solution for both Glyburide and this compound in triplicate.
-
-
Data Analysis and RRF Calculation:
-
For both Glyburide and this compound, plot the mean peak area against the concentration for each linearity level.
-
Perform a linear regression analysis for each data set to obtain the slope of the line and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a good linear fit.
-
Calculate the RRF using the following formula:
RRF = (Slope of Impurity E) / (Slope of Glyburide)
-
Illustrative Data and RRF Calculation
The following is a set of hypothetical but realistic data to illustrate the RRF calculation.
Table 1: Linearity Data for Glyburide and this compound
| Concentration (µg/mL) | Mean Peak Area (Glyburide) | Mean Peak Area (Impurity E) |
| 0.1 | 15,230 | 13,890 |
| 0.25 | 38,050 | 34,710 |
| 0.5 | 76,150 | 69,450 |
| 1.0 | 152,400 | 138,950 |
| 1.5 | 228,500 | 208,300 |
Linear Regression Analysis:
-
Glyburide:
-
Slope = 152,350
-
R² = 0.9999
-
-
This compound:
-
Slope = 138,880
-
R² = 0.9998
-
RRF Calculation:
RRF = (Slope of Impurity E) / (Slope of Glyburide) = 138,880 / 152,350 = 0.91
This RRF value of 0.91 indicates that this compound has a slightly lower UV response compared to Glyburide at 238 nm under these chromatographic conditions. When quantifying Impurity E in a sample using the Glyburide reference standard, the peak area of Impurity E would be divided by this RRF to obtain a corrected, more accurate concentration.
Trustworthiness and Self-Validating System
The protocol described above is designed to be a self-validating system. The following elements contribute to its trustworthiness:
-
Linearity and Range: The use of a multi-point calibration curve across a defined range validates the method's linearity and ensures the RRF is constant over the relevant concentration range.[7]
-
Precision: Injecting each concentration level in triplicate allows for the assessment of the precision of the measurements. The relative standard deviation (RSD) for the peak areas at each level should be within acceptable limits (typically ≤ 2.0%).
-
Specificity: The HPLC method should be demonstrated to be specific for Glyburide and Impurity E, ensuring that there is no interference from other potential impurities or degradation products. This is typically assessed during method validation.[8][9]
-
System Suitability: Before each analytical run, a system suitability solution (containing both Glyburide and Impurity E) should be injected to verify the performance of the chromatographic system. Key parameters to monitor include resolution, tailing factor, and theoretical plates.
Conclusion and Recommendations
It is recommended that the RRF be determined during the analytical method validation and re-verified periodically or whenever there are significant changes to the manufacturing process or the analytical method itself. By investing in the accurate determination of the RRF, pharmaceutical scientists can ensure the quality and safety of their products while maintaining efficiency in their analytical workflows.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Sudha, T., Krishna, V., & Kumar, V. R. R. (2011). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. International Journal of Pharmaceutical Sciences and Research, 2(11), 306-312.
-
Veeprho. (n.d.). Glyburide Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]
-
Sudha, T., Krishna, V., & Kumar, V. R. R. (2011). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. Retrieved from [Link]
-
Nageswara Rao, R., & Nagaraju, V. (2003). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. ProQuest. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glibenclamide-impurities. Retrieved from [Link]
-
SynThink. (n.d.). Glyburide EP Impurities & USP Related Compounds. Retrieved from [Link]
- El Deeb, S., Schepers, U., & Wätzig, H. (2006). Fast HPLC method for the determination of glimepiride, glibenclamide, and related substances using monolithic column and flow program.
-
Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]
- Reddy, G. R., et al. (2005). LC determination of glimepiride and its related impurities. Journal of pharmaceutical and biomedical analysis, 39(3-4), 517-523.
-
Pharmaffiliates. (n.d.). glyburide and its Impurities. Retrieved from [Link]
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PubChem. (n.d.). Glibenclamide. National Center for Biotechnology Information. Retrieved from [Link]
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WHO. (n.d.). Guidelines on submission of documentation for a multisource (generic) finished pharmaceutical product. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast HPLC method for the determination of glimepiride, glibenclamide, and related substances using monolithic column and flow program. Retrieved from [Link]
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EliteSynth Laboratories. (n.d.). Glyburide Impurities. Retrieved from [Link]
-
NIST. (n.d.). Glyburide. National Institute of Standards and Technology. Retrieved from [Link]
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PharmaGuru. (2023). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Retrieved from [Link]
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International Journal of Innovative Research and Technology. (2015). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. Retrieved from [Link]
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E-learning. (n.d.). GLYBURIDE. Retrieved from [Link]
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Pharmaguideline. (n.d.). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Retrieved from [Link]
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Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. Retrieved from [Link]
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Safety Operating Guide
Navigating the Gray Areas: A Risk-Based Approach to the Disposal of Glyburide Impurity E
The Challenge of the Unknown: Assessing the Hazard Profile of Glyburide Impurity E
Glyburide, the parent compound, is a widely used second-generation sulfonylurea for the treatment of type 2 diabetes.[1] While a Safety Data Sheet (SDS) from Pfizer for Glyburide states it is "Non-hazardous in accordance with international standards for workplace safety," it also acknowledges known clinical effects such as hypoglycemia, jaundice, and cardiovascular events.[2] Another SDS for a deuterated version of Glyburide indicates it is not classified as hazardous under the Globally Harmonized System (GHS).
Crucially, Glyburide is not listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs.[3][4] However, the absence of a specific SDS for this compound necessitates a conservative approach. Pharmaceutical impurities can possess different toxicological profiles than the active pharmaceutical ingredient (API). Therefore, in the absence of definitive data, it is prudent to handle this compound with a heightened level of caution, considering the potential for it to be classified as a hazardous pharmaceutical waste.
The Regulatory Landscape: Understanding Your Obligations
The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" management system for hazardous waste.[6] Pharmaceutical waste can be deemed hazardous in two ways:
-
Listed Wastes: These are substances specifically named on the EPA's P-list (acutely hazardous) or U-list (toxic).[7][8]
-
Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]
A critical aspect of RCRA is the prohibition of sewering (disposing down the drain) of hazardous pharmaceutical waste.[9]
A Step-by-Step Guide to the Disposal of this compound
This protocol is designed to guide the user through a decision-making process, ensuring that the chosen disposal method aligns with the potential risks associated with this compound.
Step 1: Waste Characterization and Segregation
The first and most critical step is to determine if your waste stream containing this compound should be managed as a hazardous waste.
Protocol for Waste Characterization:
-
Review Institutional Policies: Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on managing uncharacterized pharmaceutical impurities.
-
Conservative Classification: In the absence of a specific SDS for this compound, a conservative approach is to manage it as a hazardous pharmaceutical waste. This is the most protective option for both personnel and the environment.
-
Segregation: Immediately segregate waste containing this compound from non-hazardous waste streams. Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
Step 2: Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure during handling and disposal procedures.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Consider a NIOSH-approved respirator if there is a risk of aerosolization. | Prevents inhalation of airborne particles. Consult your institution's EHS for specific guidance. |
Step 3: Disposal Procedures
The following workflow outlines the decision-making process for the final disposal of this compound.
Figure 1. Decision workflow for the disposal of this compound.
Detailed Disposal Protocols:
A. Hazardous Waste Disposal Pathway (Recommended):
-
Containerization: Place all waste materials containing this compound (e.g., contaminated labware, PPE, and the impurity itself) into a designated RCRA hazardous waste container. The container must be compatible with the waste, in good condition, and have a secure lid.
-
Labeling: Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Storage: Store the container in a designated satellite accumulation area or central accumulation area, in accordance with your institution's policies and EPA regulations.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.[8]
B. Non-Hazardous Waste Disposal Pathway (Use with Extreme Caution):
This pathway should only be considered if a verifiable SDS for this compound explicitly states that it is not hazardous and your institution's EHS department concurs.
-
Segregation: Collect the waste in a clearly labeled container for non-hazardous chemical waste.
-
Disposal: Follow your institution's procedures for the disposal of non-hazardous chemical waste. This may still involve incineration to ensure complete destruction of the compound. Do not dispose of down the drain. Even non-hazardous pharmaceuticals can have negative environmental impacts.
Spills and Decontamination
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Containment and Cleanup: For small spills, use an absorbent material (e.g., chemical spill pads or kitty litter) to soak up the substance. For solid materials, gently sweep to avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Waste Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.
Conclusion
References
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]
-
Enviro.BLR.com. (2025, December 21). RCRA Hazardous Waste Classification for Pharma: US Compliance Checklist for 2025. Retrieved from [Link]
-
BioServ, Inc. (n.d.). RCRA Hazardous Pharmaceuticals Identification. Retrieved from [Link]
-
The Environmental Law Firm. (2015, September 10). EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Retrieved from [Link]
-
Healthline. (n.d.). Glyburide | Side Effects, Dosage, Uses, and More. Retrieved from [Link]
-
BuzzRx. (2022, August 10). Glyburide (Micronase) Risks, Warnings, and Complications. Retrieved from [Link]
-
WebMD. (2024, June 8). Glyburide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
MedlinePlus. (2018, October 15). Glyburide. Retrieved from [Link]
-
NCBI Bookshelf. (2023, June 16). Glyburide - StatPearls. Retrieved from [Link]
-
Mayo Clinic. (2025, November 1). Glyburide (oral route) - Side effects & dosage. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]
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Advanced Diabetes Supply®. (n.d.). Safely Disposing Medications: A Step-by-Step Guide. Retrieved from [Link]
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Daniels Health. (n.d.). NIOSH Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
American Industrial Hygiene Association. (2025, January 9). NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
Dole VA. (2021, December 15). NIOSH List. Retrieved from [Link]
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Alberta Health Services. (2025, December 16). Hazardous Medication List. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
